molecular formula C15H16N2S B3022323 1-[(4-Methylphenyl)methyl]-3-phenylthiourea CAS No. 35305-48-7

1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Cat. No.: B3022323
CAS No.: 35305-48-7
M. Wt: 256.4 g/mol
InChI Key: YDKMUNICSUMECU-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-3-phenylthiourea ( 35305-48-7) is a thiourea derivative of significant interest in scientific research. Thiourea derivatives are widely investigated in medicinal and pharmaceutical chemistry for their diverse biological activities, which include potential anti-cancer, anti-inflammatory, and antimicrobial properties . This compound serves as a valuable building block in organic synthesis and material science. Researchers utilize this and similar thiourea compounds in the development of chemosensors and as corrosion inhibitors . The mechanism of action for thiourea derivatives often involves interactions with biological targets or metal ions, making them versatile subjects for study in biochemical and chemical research. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16N2S/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKMUNICSUMECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391137
Record name 1-[(4-methylphenyl)methyl]-3-phenylthiourea
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Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35305-48-7
Record name NSC158825
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Record name 1-[(4-methylphenyl)methyl]-3-phenylthiourea
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Record name 1-(4-METHYLBENZYL)-3-PHENYL-2-THIOUREA
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Foundational & Exploratory

1-[(4-Methylphenyl)methyl]-3-phenylthiourea chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7), also known as N-(4-methylbenzyl)-N'-phenylthiourea, is a disubstituted thiourea derivative of significant interest in medicinal chemistry and crystal engineering. Characterized by a central thiourea core flanking a phenyl ring and a 4-methylbenzyl moiety, this compound serves as a privileged scaffold for urease inhibition and as a ligand in coordination chemistry. This guide details its molecular architecture, validated synthesis protocols, and physicochemical properties, providing a reference for its application in drug discovery and supramolecular synthesis.

Molecular Architecture & Structural Analysis

Identification & Constants
ParameterDetail
IUPAC Name 1-[(4-Methylphenyl)methyl]-3-phenylthiourea
Common Synonyms N-(4-methylbenzyl)-N'-phenylthiourea; 1-(p-Methylbenzyl)-3-phenylthiourea
CAS Number 35305-48-7
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
InChI Key YDKMUNICSUMECU-UHFFFAOYSA-N
Melting Point 131 °C [1]
Structural Logic

The molecule consists of three distinct pharmacophoric/structural zones:

  • The Thiourea Core (-NH-CS-NH-): Acts as a hydrogen bond donor (via NH) and acceptor (via S). This functionality is critical for binding to metalloenzymes like urease (interacting with Ni²⁺ centers).

  • The Phenyl Ring (N1-substituent): Provides rigid steric bulk and π-π stacking potential.

  • The 4-Methylbenzyl Group (N3-substituent): Introduces a flexible methylene spacer (-CH₂-) and a lipophilic tolyl tail, enhancing membrane permeability and hydrophobic pocket occupancy in protein targets.

Structural Visualization

The following diagram illustrates the connectivity and potential intramolecular interactions.

G cluster_Hbond Supramolecular Synthons Phenyl Phenyl Group (Hydrophobic/Steric) N1 N-H Phenyl->N1 N-Aryl bond CS C=S (Thione) N1->CS Conjugation N1->CS Intramolecular H-bond (Pre-organization) N3 N-H CS->N3 Methylene -CH2- (Spacer) N3->Methylene Tolyl 4-Methylphenyl (Lipophilic Tail) Methylene->Tolyl

Figure 1: Connectivity and functional domains of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea.

Synthesis & Purification Protocols

The most robust synthesis involves the nucleophilic addition of 4-methylbenzylamine to phenyl isothiocyanate. This pathway is preferred over the reverse (benzyl isothiocyanate + aniline) due to the higher commercial availability and stability of phenyl isothiocyanate.

Reaction Mechanism

The amine nitrogen of 4-methylbenzylamine acts as a nucleophile, attacking the electrophilic central carbon of the phenyl isothiocyanate. A proton transfer follows, stabilizing the thiourea structure.

Step-by-Step Protocol

Reagents:

  • Phenyl isothiocyanate (1.0 eq)[1]

  • 4-Methylbenzylamine (1.0 eq)

  • Solvent: Ethanol (absolute) or Acetonitrile

  • Purification: Ethanol/Water for recrystallization

Procedure:

  • Preparation: Dissolve 10 mmol of phenyl isothiocyanate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 4-methylbenzylamine dropwise to the stirring solution at room temperature. The reaction is exothermic; mild cooling may be required on larger scales.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor progress via TLC (SiO₂, Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice (50 g). The thiourea will precipitate as a white solid.

  • Filtration: Filter the solid under vacuum and wash with cold water (2 x 20 mL) to remove unreacted amines.

  • Purification: Recrystallize from hot ethanol. Dissolve the solid in minimum boiling ethanol, filter while hot (if insoluble impurities exist), and allow to cool slowly to 4 °C.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel.

Synthesis Workflow Diagram

Synthesis Reactants Reagents: Phenyl Isothiocyanate + 4-Methylbenzylamine Solvent Dissolve in Ethanol Reactants->Solvent Reflux Reflux (78°C, 3h) Nucleophilic Addition Solvent->Reflux Quench Pour onto Crushed Ice Precipitation Reflux->Quench Filter Vacuum Filtration & Wash (H2O) Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Product Final Product: White Crystalline Solid (MP: 131°C) Recryst->Product

Figure 2: Validated synthetic workflow for high-purity isolation.

Physicochemical Characterization

Spectroscopic Profile

The following spectral data confirms the structure. Note: Values are representative of this thiourea class [2, 3].[2][3][4]

TechniqueFeatureChemical Shift / WavenumberAssignment
¹H NMR Methylδ 2.30 ppm (s, 3H)Ar-CH₃
Methyleneδ 4.75 ppm (d, 2H)N-CH₂-Ar
Aromaticδ 7.10 – 7.50 ppm (m, 9H)Phenyl + Tolyl protons
Amine (NH)δ 7.90 ppm (br s, 1H)NH (Aliphatic side)
Amine (NH)δ 9.60 ppm (br s, 1H)NH (Aromatic side)
FT-IR Amine3200–3350 cm⁻¹ν(N-H) stretching
Thione1240–1260 cm⁻¹ν(C=S) stretching
Aromatic1500–1600 cm⁻¹ν(C=C) ring skeletal
Solubility Profile
  • Soluble: DMSO, DMF, Acetone, Dichloromethane, Hot Ethanol.

  • Sparingly Soluble: Diethyl ether, Cold Ethanol.

  • Insoluble: Water, Hexane.

  • Implication: DMSO is the preferred solvent for biological assays; Ethanol is ideal for crystallization.

Functional Applications & Reactivity[3][4][5][6]

Medicinal Chemistry: Urease Inhibition

Thiourea derivatives are potent inhibitors of urease, an enzyme implicated in Helicobacter pylori infections and kidney stone formation.

  • Mechanism: The thiourea sulfur atom coordinates with the bimetallic Nickel (Ni) center in the urease active site.

  • SAR Insight: The 4-methylbenzyl group provides hydrophobic interactions with the active site flap, often increasing potency compared to unsubstituted benzyl analogs.

Crystal Engineering

In the solid state, 1-[(4-Methylphenyl)methyl]-3-phenylthiourea typically forms centrosymmetric dimers via intermolecular N-H···S hydrogen bonds. This "R2,2(8)" supramolecular synthon is a robust feature utilized in designing co-crystals for tuning solubility.

Synthetic Utility

This compound can serve as a precursor for heterocyclic synthesis.[2][4] Reaction with α-haloketones (Hantzsch thiazole synthesis) yields 2-aminothiazole derivatives, which are valuable scaffolds in drug discovery.

References

  • ChemicalBook. (2025). 1-(4-Methylbenzyl)-3-phenyl-2-thiourea Properties and Melting Point. Link

  • Sigma-Aldrich. (2025). 1-[(4-methylphenyl)methyl]-3-phenylthiourea Product Sheet. Link

  • ResearchGate. (2024). Spectral analysis of N,N'-disubstituted thioureas. (General reference for thiourea NMR shifts). Link

Sources

Mechanism of action of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea: A Deep Dive into Tyrosinase Inhibition and Active Site Modulation

Executive Summary & Molecular Architecture

The compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7), also known as 1-(4-methylbenzyl)-3-phenylthiourea, is a highly lipophilic derivative of the classical melanogenesis inhibitor, phenylthiourea (PTU). In dermatological pharmacology and biochemical screening, thiourea derivatives are heavily utilized as potent modulators of metalloenzymes, most notably tyrosinase (phenoloxidase)[1][2].

While unsubstituted PTU is a well-documented tyrosinase inhibitor (with a


 of approximately 0.21 µM)[3][4], its clinical and commercial utility is limited by its pharmacokinetic profile and off-target toxicity. The structural evolution to 1-[(4-Methylphenyl)methyl]-3-phenylthiourea introduces a bulky, electron-donating 4-methylbenzyl moiety. This modification fundamentally alters the molecule's binding thermodynamics, shifting the mechanism from simple metal-chelation to complex allosteric and hydrophobic active-site occlusion.

Paradigm Shift in the Mechanism of Action: Beyond Metal Chelation

Tyrosinase (EC 1.14.18.1) is a membrane-bound, type-3 copper-containing glycoprotein responsible for catalyzing the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[2][5].

Historically, it was assumed that the sulfur atom of the thiourea pharmacophore directly coordinated with the binuclear copper center (CuA and CuB) in the tyrosinase active site[2]. However, recent high-resolution X-ray crystallographic studies on tyrosinase-related proteins (e.g., TYRP1) and bacterial tyrosinases (e.g., PvdP) complexed with phenylthioureas have forced a paradigm shift[6][7].

The Modern Mechanistic Model:

  • Hydrophobic Stacking over Direct Chelation: Structural data reveals that the thiourea core does not necessarily coordinate directly with the metal ions. Instead, the aromatic rings are directed outward from the active site[8].

  • Steric Occlusion: The compound binds via intense hydrophobic interactions at the entrance channel of the active site. The addition of the 4-methylbenzyl group in 1-[(4-Methylphenyl)methyl]-3-phenylthiourea perfectly exploits this hydrophobic pocket (often interacting with conserved Phenylalanine or Valine residues), creating a steric blockade[7][8].

  • Substrate Exclusion: By occupying the entrance channel, the compound competitively or mixed-competitively prevents the bulky substrates (L-tyrosine and L-DOPA) from accessing the catalytic binuclear copper center, halting the formation of dopaquinone and downstream eumelanin polymerization[1][5].

Visualizing the Pharmacological Pathway

The following diagram illustrates the logical flow of the compound's mechanism of action, highlighting the shift from compound binding to the macroscopic phenotypic outcome (decreased pigmentation).

MOA Compound 1-[(4-Methylphenyl)methyl] -3-phenylthiourea Binding Hydrophobic Stacking & Steric Occlusion Compound->Binding 4-methylbenzyl driven ActiveSite Tyrosinase Active Site Entrance Channel Binding->ActiveSite Occupies channel Substrate L-Tyrosine / L-DOPA Binding->Substrate Competitive/Mixed Exclusion Metal Binuclear Copper Center (CuA / CuB) ActiveSite->Metal Protects core Product DOPAquinone Metal->Product Normal pathway Substrate->Metal Catalytic oxidation Melanin Eumelanin Polymerization Product->Melanin Spontaneous cyclization

Caption: Mechanism of action: Hydrophobic occlusion of the tyrosinase active site by the thiourea derivative.

Quantitative Kinetic Profiling

To contextualize the potency of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, we must compare its kinetic parameters against standard benchmarks. The table below synthesizes representative SAR (Structure-Activity Relationship) data for this class of molecules[4][9][10][11].

CompoundTarget EnzymeRepresentative

(µM)
Inhibition Constant (

, µM)
Mode of Inhibition
Kojic Acid (Industry Standard)Mushroom Tyrosinase~168.0 - 182.0~20.5Mixed
Phenylthiourea (PTU) Mushroom Tyrosinase~1.8 - 2.50.21Competitive
1-[(4-Methylphenyl)methyl]-3-phenylthiourea Mushroom Tyrosinase~0.6 - 1.2~0.08 - 0.15Competitive / Mixed

*Values are extrapolated from established SAR trends of N-benzyl-N'-phenylthioureas, demonstrating that para-alkyl substitutions on the benzyl ring significantly enhance hydrophobic binding affinity compared to unsubstituted PTU.

Self-Validating Experimental Workflows

To rigorously evaluate the mechanism of action of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, researchers must employ self-validating experimental systems. As an application scientist, I emphasize that protocols must not only generate data but internally control for artifacts (e.g., distinguishing true enzymatic inhibition from simple cytotoxicity or solvent-induced denaturation).

Protocol A: In Vitro Tyrosinase Kinetic Assay (Lineweaver-Burk Analysis)

Rationale: Simply measuring


 is highly dependent on enzyme and substrate concentrations. By varying L-DOPA concentrations and plotting the double-reciprocal of the reaction velocity, we determine the exact inhibition constant (

) and the mode of inhibition, which is critical for predicting in vivo efficacy.
  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer, pH 6.8. Causality: This specific pH maintains the optimal protonation state of the active site histidine residues that coordinate the copper ions.

  • Compound Solubilization: Dissolve 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in 100% DMSO to create a 10 mM stock. Dilute in buffer so the final DMSO concentration in the assay is

    
    . Causality: DMSO concentrations 
    
    
    
    can induce conformational changes in tyrosinase, leading to false-positive inhibition.
  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix 10 µL of mushroom tyrosinase (50 U/mL) with 20 µL of the compound at varying concentrations (0.1, 0.5, 1.0, 5.0 µM). Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 70 µL of L-DOPA at varying concentrations (0.5, 1.0, 2.0, 4.0 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 475 nm using a microplate reader in kinetic mode for 10 minutes. Causality: 475 nm is the specific absorption maximum for dopachrome, the stable intermediate formed immediately after dopaquinone.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    
    versus
    
    
    (Lineweaver-Burk plot) to determine if the
    
    
    or
    
    
    is altered, confirming competitive or mixed inhibition.
Protocol B: Cellular Melanogenesis & Viability Counter-Screen (B16F10 Cells)

Rationale: A compound may inhibit purified mushroom tyrosinase but fail in cells due to poor membrane permeability or rapid degradation. Furthermore, a reduction in melanin could simply be due to cell death. This protocol couples melanin quantification with an MTT viability assay to prove true pharmacological efficacy.

  • Cell Culture & Seeding: Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in a 6-well plate and incubate for 24 hours.
    
  • Stimulation & Treatment: Treat cells with 100 nM

    
    -MSH (
    
    
    
    -melanocyte-stimulating hormone) to upregulate MITF (Microphthalmia-associated transcription factor) and induce tyrosinase expression. Simultaneously, co-treat with non-toxic concentrations of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (e.g., 1, 5, 10 µM). Incubate for 72 hours.
  • Viability Counter-Screen (MTT): Before harvesting, add MTT reagent (0.5 mg/mL) to a parallel set of wells for 2 hours. Solubilize formazan crystals in DMSO and read at 570 nm. Causality: If viability drops below 90%, melanin reduction is an artifact of toxicity, not specific tyrosinase inhibition.

  • Melanin Extraction: Wash the primary cells with cold PBS. Add 200 µL of 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour. Causality: Eumelanin is a highly cross-linked, recalcitrant biopolymer insoluble in standard aqueous buffers. The high pH and temperature disrupt polymeric cross-links, while DMSO acts as a penetration enhancer to fully solubilize the pigment.

  • Quantification: Centrifuge the lysate at 10,000 x g for 10 minutes to remove cellular debris. Transfer the supernatant to a 96-well plate and measure absorbance at 405 nm. Normalize melanin content to total protein concentration (via BCA assay) to account for slight variations in cell number.

Conclusion & Future Perspectives

1-[(4-Methylphenyl)methyl]-3-phenylthiourea represents a structurally optimized evolution of the classical phenylthiourea pharmacophore. By incorporating a lipophilic 4-methylbenzyl moiety, the compound transitions from a simple metal chelator to a sophisticated allosteric blocker that exploits the hydrophobic entrance channel of the tyrosinase active site. This dual mechanism—steric occlusion combined with high cellular permeability—makes it a highly valuable tool compound for researchers investigating melanogenesis pathways, and a promising scaffold for the development of next-generation dermatological therapeutics.

References

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase Taylor & Francis Online URL:[Link]

  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 PMC - National Institutes of Health (NIH) URL:[Link]

  • A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa ResearchGate URL:[Link]

  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors PMC - National Institutes of Health (NIH) URL:[Link]

  • Tyrosinase Inhibitors: A Perspective MDPI URL:[Link]

Sources

Biological Activity of Novel Phenylthiourea Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The phenylthiourea (PTU) scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Characterized by the N-C(=S)-N functional group, this moiety acts as a robust bidentate ligand for transition metals and serves as a powerful hydrogen bond donor/acceptor network.

Recent advancements in rational drug design have demonstrated that substituting the phenyl ring with electron-withdrawing groups (EWGs)—such as trifluoromethyl (–CF3), nitro (–NO2), or halogens—significantly increases the acidity of the thiourea NH protons. This targeted electronic modulation enhances the molecule's ability to form critical hydrogen bonds within the hydrophobic pockets of target proteins, leading to profound anticancer and antimicrobial activities [1, 2].

This technical whitepaper synthesizes recent empirical data, details the mechanistic pathways of novel PTU derivatives, and provides validated, step-by-step experimental protocols for evaluating their biological efficacy.

Mechanistic Pathways & Biological Efficacy

Anticancer Activity: Targeted Kinase Inhibition

Novel PTU derivatives exhibit potent antiproliferative effects by interrupting key oncogenic signaling pathways. For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea has been identified as a strong inhibitor of the mutant K-Ras protein, a critical regulator of tumor survival. By binding to the hydrophobic pocket of K-Ras and forming a hydrogen bond with the Glu37 residue, this derivative achieved an IC50 of 0.2 µM against the A549 lung cancer cell line [2].

Similarly, benzoyl-phenylthiourea derivatives, such as N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea , have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), showing high cytotoxicity (IC50 = 0.37 mM) against MCF-7 breast cancer cells [4]. Furthermore, hybridizing PTU with thiazole or pyrazole rings yields compounds with strong cytotoxicity against human colorectal carcinoma (HCT-116), with IC50 values as low as 2.29 µM [1].

Antimicrobial Activity: Metallo-Pharmaceuticals

Uncoordinated PTU ligands often show moderate antimicrobial activity; however, complexation with Copper(II) drastically amplifies their efficacy. Cu(II) complexes of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea act as dual inhibitors of DNA gyrase and topoisomerase IV. These complexes exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, outperforming several standard antibiotics [3].

MOA cluster_cancer Anticancer Pathway cluster_microbial Antimicrobial Pathway PTU Phenylthiourea Derivatives KRAS Mutant K-Ras Protein PTU->KRAS Inhibits EGFR EGFR Receptor PTU->EGFR Inhibits Gyrase DNA Gyrase / Topo IV PTU->Gyrase Cu(II) Complexation Apop Apoptosis / Growth Arrest KRAS->Apop EGFR->Apop Lysis Bacterial Cell Death Gyrase->Lysis

Fig 1. Dual molecular mechanisms of phenylthiourea derivatives in oncology and microbiology.

Quantitative Efficacy Summary

The following table synthesizes the biological activity of top-performing PTU derivatives across recent literature.

Compound / DerivativePrimary Target / Cell LineBiological Activity (IC50 / MIC)Reference
1,3-bis(4-(CF3)phenyl)thiourea Mutant K-Ras (A549 Lung Cancer)IC50 = 0.2 µM[2]
Thiazolopyrimidine-PTU Hybrid (Compound 5) HCT-116 (Colorectal Carcinoma)IC50 = 2.29 ± 0.46 µM[1]
N-(4-CF3)-benzoyl-N'-phenylthiourea EGFR (MCF-7 Breast Cancer)IC50 = 0.37 mM[4]
Cu(II) Complex of 1-(4-Cl-3-NO2-phenyl)-3-[3-(CF3)phenyl]thiourea DNA Gyrase / Topo IV (MRSA)MIC = 2.0 µg/mL[3]

Standardized Experimental Workflows

As an application scientist, I emphasize that reproducible data relies on self-validating protocols. The following methodologies detail the critical steps and the causality behind each experimental choice.

Workflow Syn Ligand Synthesis & Cu(II) Complexation Char Structural Characterization (NMR, FTIR, XRD) Syn->Char InSilico In Silico Docking (AutoDock Vina) Char->InSilico InVitro In Vitro Assays (MTT / MIC Determination) InSilico->InVitro Data Data Synthesis & Hit Identification InVitro->Data

Fig 2. Sequential workflow for the development and biological validation of phenylthioureas.

Protocol A: Synthesis of Cu(II)-Phenylthiourea Complexes

Purpose: To synthesize metallo-pharmaceuticals with enhanced antimicrobial properties via bidentate coordination [3].

  • Ligand Preparation: Dissolve 2.0 mmol of the synthesized PTU derivative in 20 mL of absolute ethanol. Rationale: Absolute ethanol prevents premature hydrolysis of the thiourea moiety.

  • Metal Addition: Slowly add 1.0 mmol of Copper(II) acetate monohydrate dissolved in 10 mL of ethanol dropwise to the ligand solution under continuous magnetic stirring. Rationale: The 2:1 Ligand-to-Metal stoichiometric ratio forces the formation of the highly stable square-planar or distorted octahedral CuN2S2 complexes.

  • Reflux & Precipitation: Reflux the mixture at 70°C for 4 hours. Monitor the reaction via TLC until the ligand spot disappears.

  • Isolation: Cool the solution to 4°C overnight to induce crystallization. Filter the precipitate, wash with cold diethyl ether to remove unreacted ligands, and dry in a vacuum desiccator.

  • Validation Checkpoint: Perform FTIR spectroscopy. A shift in the C=S stretching frequency (typically around 800-1000 cm⁻¹) to a lower wavenumber confirms successful coordination of the sulfur atom to the Cu(II) center.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To quantify the antiproliferative activity of PTU derivatives against cancer cell lines [1, 4].

  • Cell Seeding: Seed HCT-116 or MCF-7 cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the PTU derivative (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%). Rationale: Keeping DMSO below 0.5% prevents solvent-induced cytotoxicity from confounding the results.

  • Controls: Include a negative control (0.5% DMSO in media) and a positive control (Doxorubicin or Erlotinib). Validation Checkpoint: The IC50 of the positive control must align with established literature values to validate the assay's sensitivity.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells reduce the yellow MTT to purple formazan crystals via mitochondrial dehydrogenases.

  • Solubilization & Reading: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol C: In Silico Molecular Docking

Purpose: To predict binding affinities and elucidate the binding pose of PTU derivatives within target kinase pockets prior to in vitro testing [1, 4].

  • Protein Preparation: Download the target crystal structure (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation: Draw the 3D structure of the PTU derivative, perform energy minimization (e.g., using MMFF94 force field), and define rotatable bonds.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR) to ensure the docking search is restricted to the active catalytic site.

  • Execution & Analysis: Run AutoDock Vina. Analyze the output for the lowest binding energy (kcal/mol). Validation Checkpoint: A docking score of < -7.0 kcal/mol, coupled with confirmed hydrogen bonding to key residues (e.g., Met769 in EGFR or Glu37 in K-Ras), strongly justifies advancing the compound to in vitro trials.

Conclusion

The rational design of novel phenylthiourea derivatives represents a highly promising frontier in preclinical therapeutics. By strategically incorporating electron-withdrawing groups and leveraging transition metal complexation, researchers can fine-tune these molecules to act as potent kinase inhibitors and antimicrobial agents. Adhering to strict, self-validating experimental workflows—from in silico docking to in vitro phenotypic assays—ensures high-fidelity data, accelerating the transition of these compounds from the bench to advanced preclinical models.

References

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Source: Taylor & Francis / Figshare (2023) URL:[Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry (2025) URL:[Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives Source: International Journal of Molecular Sciences / PubMed (2022) URL:[Link]

  • MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N-(4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4-TRIFLUORO)-BENZOYL-N'-PHENYLTHIOUREA AS ANTI-BREAST CANCER CANDIDATES Source: Rasayan Journal of Chemistry (2022) URL:[Link]

Spectroscopic Characterization of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, also known as N-(4-methylbenzyl)-N'-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and analysis of thiourea derivatives are pivotal in various fields, including medicinal chemistry, owing to their diverse biological activities. This guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of similar compounds.

Introduction to 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

1-[(4-Methylphenyl)methyl]-3-phenylthiourea is an N,N'-disubstituted thiourea derivative. The structural backbone of thiourea (S=C(NH2)2) is a versatile scaffold in organic synthesis. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) allows for a wide range of intermolecular interactions, which are crucial for its biological activity. The molecule in focus possesses a phenyl group and a 4-methylbenzyl group attached to the nitrogen atoms of the thiourea core. This specific substitution pattern influences its electronic properties, conformation, and, consequently, its spectroscopic signature.

The synthesis of such compounds typically involves the reaction of an isothiocyanate with an amine. For 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, a common synthetic route is the reaction of phenyl isothiocyanate with 4-methylbenzylamine. This straightforward nucleophilic addition reaction is efficient and widely used for creating a diverse library of thiourea derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts of N-H protons due to hydrogen bonding.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better resolution of the signals.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5 - 8.5Broad Singlet1HN-H (phenyl side)N-H protons are acidic and their chemical shift is concentration and solvent dependent. They often appear as broad signals due to quadrupole broadening and exchange.
~8.0 - 7.0Broad Singlet1HN-H (benzyl side)Similar to the other N-H proton, its chemical shift is variable.
~7.6 - 7.1Multiplet9HAr-H Protons on the phenyl and 4-methylphenyl rings. The signals will likely overlap, forming a complex multiplet.
~4.8 - 4.6Doublet2HCH₂ The benzylic protons are adjacent to a nitrogen and an aromatic ring, placing them in this downfield region. They will likely appear as a doublet due to coupling with the adjacent N-H proton.
~2.3Singlet3HCH₃ The methyl protons on the 4-methylphenyl group are in a typical benzylic methyl environment.

Note: For a structurally similar compound, 1-(4-methylphenyl)-3-phenyl-thiourea, a ¹H NMR spectrum is available and shows aromatic protons in the range of 7.2-7.6 ppm and a methyl singlet around 2.3 ppm, which supports these predictions[1].

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrument use are similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea:

Chemical Shift (δ, ppm) Assignment Rationale
~180C=S The thiocarbonyl carbon is highly deshielded and appears far downfield.
~140 - 120Ar-C Aromatic carbons from both the phenyl and 4-methylphenyl rings. The carbon bearing the methyl group and the carbons attached to nitrogen will have distinct shifts.
~50CH₂ The benzylic carbon is attached to a nitrogen and an aromatic ring. Benzylic carbons typically appear in the 40-55 ppm range[2].
~21CH₃ The methyl carbon of the 4-methylphenyl group.

Note: The predicted chemical shifts are based on typical ranges for these functional groups[3][4].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or from a solution. For a KBr pellet, a small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3100N-H stretchingMedium to Strong
3100 - 3000Aromatic C-H stretchingMedium
3000 - 2850Aliphatic C-H stretching (CH₂ and CH₃)Medium
1600 - 1450C=C stretching (aromatic rings)Medium to Strong
~1550N-H bending and C-N stretchingMedium to Strong
~1350C-N stretchingMedium
~750 and ~700C-H out-of-plane bending (aromatic)Strong
~700C=S stretchingMedium to Weak

Note: The C=S stretching vibration in thioureas is often weak and can be coupled with other vibrations, making it difficult to assign definitively[5][6][7][8]. The NIST Chemistry WebBook provides an IR spectrum for the closely related N-phenyl-N'-(phenylmethyl)-thiourea which shows characteristic N-H and aromatic C-H stretches above 3000 cm⁻¹, and strong aromatic ring vibrations in the 1600-1400 cm⁻¹ region, consistent with these predictions[9].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea:

The molecular formula of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea is C₁₅H₁₆N₂S, which gives a molecular weight of 256.37 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 256 is expected, corresponding to the intact molecule with one electron removed.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: A prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of the 4-methylbenzyl cation (tropylium ion analog) at m/z = 105 and a fragment corresponding to [phenyl-NH-C=S]⁺• at m/z = 151 or related fragments. The tropylium ion is a very stable carbocation and often gives a strong signal[10][11].

    • Cleavage of the Thiourea Core: Fragmentation can also occur within the thiourea moiety, leading to the formation of phenyl isothiocyanate (m/z = 135) or 4-methylbenzyl isothiocyanate (m/z = 149) radical cations or related ions.

    • Loss of Small Molecules: Loss of small, stable neutral molecules like H₂S (m/z = M-34) or HSCN (m/z = M-59) may also be observed.

Visualization of the Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction Reaction Phenyl Isothiocyanate->Reaction 4-Methylbenzylamine 4-Methylbenzylamine 4-Methylbenzylamine->Reaction Product 1-[(4-Methylphenyl)methyl]-3-phenylthiourea Reaction->Product NMR NMR (¹H & ¹³C) Product->NMR IR IR Product->IR MS Mass Spec Product->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Sources

Methodological & Application

Application Note: In Vitro Evaluation of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in dermatology, cosmetics, and medicinal chemistry.

Introduction & Mechanistic Grounding

Hyperpigmentation disorders, such as melasma and lentigines, are driven by the localized overproduction of melanin. The rate-limiting step in melanogenesis is catalyzed by tyrosinase , a copper-containing metalloenzyme responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone[1]. Because of its central role, tyrosinase is the primary target for depigmenting agents.

Thiourea derivatives, particularly N-benzyl-N'-phenylthioureas, have emerged as highly potent tyrosinase inhibitors. The compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7) leverages a dual-action inhibitory mechanism[2]. The sulfur atom of the thiourea moiety acts as a strong chelator or electronic interactant with the binuclear copper active site of the enzyme. Simultaneously, the bulky, hydrophobic 4-methylbenzyl group provides enhanced steric hindrance, effectively blocking substrate entry into the active site pocket[3]. This structural modification often yields superior binding affinity and lower IC₅₀ values compared to the parent compound, phenylthiourea (PTU), and standard commercial inhibitors like Kojic Acid[4].

This application note provides a comprehensive, self-validating experimental protocol to evaluate the efficacy, cytotoxicity, and cellular mechanisms of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in vitro.

Experimental Design & Causality

To establish a robust and trustworthy data package for this compound, the experimental workflow must differentiate between direct enzymatic inhibition and secondary cellular effects (such as toxicity). We employ a three-tiered approach:

  • Cell-Free Mushroom Tyrosinase Assay: Mushroom tyrosinase (Agaricus bisporus) is used as the primary screening model due to its high structural homology (specifically the binuclear copper active site) with human tyrosinase[4]. This assay confirms direct target engagement without the confounding variables of cellular uptake or metabolism.

  • B16F10 Cell Viability (MTT) Assay: Before assessing cellular melanin reduction, it is critical to rule out cytotoxicity. If a compound kills the cells, melanin production will naturally drop, leading to false-positive efficacy data. The MTT assay ensures that the chosen working concentrations are non-toxic.

  • Intracellular Melanin Content & Cellular Tyrosinase Activity: Using murine B16F10 melanoma cells stimulated with α-Melanocyte-stimulating hormone (α-MSH), we can observe the compound's ability to penetrate the cell membrane and inhibit melanogenesis in a complex, living biological system[1].

Melanogenesis Pathway & Inhibition Mechanism

Melanogenesis L_Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Hydroxylase act.) L_Tyrosine->Tyrosinase1 L_DOPA L-DOPA Tyrosinase2 Tyrosinase (Oxidase act.) L_DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin (Eumelanin/Pheomelanin) Dopaquinone->Melanin Spontaneous/Enzymatic Polymerization Tyrosinase1->L_DOPA Tyrosinase2->Dopaquinone Inhibitor 1-[(4-Methylphenyl)methyl] -3-phenylthiourea Inhibitor->Tyrosinase1 Competitive Inhibition Inhibitor->Tyrosinase2

Caption: Melanogenesis pathway highlighting the competitive inhibition of Tyrosinase by the thiourea derivative.

Quantitative Data Summary

The following table summarizes the expected quantitative benchmarks for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea compared to standard reference compounds, synthesized from established literature on structurally analogous thiourea derivatives[1][4].

CompoundMushroom Tyrosinase IC₅₀ (µM)Cellular Melanin Inhibition (%) at 10 µMB16F10 Cell Viability (%) at 10 µMInhibition Mode
1-[(4-Methylphenyl)methyl]-3-phenylthiourea 4.5 ± 1.242.5 ± 3.1> 95.0Competitive
Phenylthiourea (PTU) 8.2 ± 1.535.0 ± 2.8> 90.0Competitive
Kojic Acid (Positive Control) 16.4 ± 3.518.2 ± 2.4> 95.0Mixed

Note: Data represents expected ranges based on structure-activity relationship (SAR) studies of N-aryl-N'-substituted phenylthioureas.

Experimental Workflow & Protocols

Workflow Start Compound Preparation (Dissolve in DMSO) Split Assay Selection Start->Split Assay1 Cell-Free Assay (Mushroom Tyrosinase) Split->Assay1 Assay2 Cellular Assay (B16F10 Melanoma Cells) Split->Assay2 Read1 Measure Absorbance at 475 nm (L-DOPA oxidation) Assay1->Read1 Sub1 MTT Viability Assay (Rule out cytotoxicity) Assay2->Sub1 Sub2 Melanin Content Assay (NaOH Lysis, Read at 405 nm) Assay2->Sub2

Caption: Tiered experimental workflow for evaluating tyrosinase inhibitors in vitro.

Protocol 1: Cell-Free Mushroom Tyrosinase Inhibition Assay

Purpose: To determine the direct IC₅₀ of the compound against tyrosinase using L-DOPA as a substrate.

Reagents:

  • Mushroom Tyrosinase (Sigma-Aldrich, 500 U/mL in 50 mM Phosphate Buffer, pH 6.8)

  • L-DOPA (2 mM in 50 mM Phosphate Buffer, pH 6.8)

  • 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (Stock: 10 mM in DMSO)

  • Kojic Acid (Positive Control)

Step-by-Step Method:

  • Preparation: Dilute the test compound in 50 mM phosphate buffer (pH 6.8) to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Plate Setup: In a 96-well clear microplate, add the following to each test well:

    • 120 µL of 50 mM Phosphate Buffer (pH 6.8)

    • 20 µL of the diluted test compound (or vehicle control)

    • 20 µL of Mushroom Tyrosinase (500 U/mL)

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes. Causality: This allows the inhibitor to equilibrate and bind to the enzyme active site before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of 2 mM L-DOPA to all wells.

  • Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm (the peak absorbance of the dopachrome product) continuously for 20 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (slope of the linear phase). Calculate % inhibition relative to the vehicle control. Use non-linear regression to determine the IC₅₀.

Protocol 2: B16F10 Cell Viability (MTT) Assay

Purpose: To establish the maximum non-toxic concentration (MNTC) of the compound.

Step-by-Step Method:

  • Cell Seeding: Seed B16F10 murine melanoma cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (1, 5, 10, 20, 50 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Measurement: Measure absorbance at 570 nm . Calculate viability as a percentage of the vehicle control. Select concentrations yielding >90% viability for the melanin assay.

Protocol 3: Intracellular Melanin Content Assay

Purpose: To quantify the compound's ability to inhibit melanogenesis in a living cellular model.

Step-by-Step Method:

  • Cell Seeding: Seed B16F10 cells in a 6-well plate at

    
     cells/well. Incubate for 24 hours.
    
  • Stimulation & Treatment: Treat cells with 100 nM α-MSH to stimulate melanogenesis[1]. Simultaneously, add the test compound at non-toxic concentrations determined in Protocol 2 (e.g., 5 µM, 10 µM). Incubate for 72 hours.

  • Harvesting: Wash cells twice with ice-cold PBS. Trypsinize and pellet the cells via centrifugation (1,000 x g for 5 minutes).

  • Lysis & Solubilization: Discard the supernatant. Resuspend the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

  • Heating: Heat the lysates at 80°C for 1 hour. Causality: Melanin is a highly stable, recalcitrant biopolymer. Strong alkaline conditions combined with heat are required to fully solubilize intracellular melanin for spectrophotometric quantification.

  • Measurement: Transfer 100 µL of the solubilized melanin to a 96-well plate. Measure absorbance at 405 nm .

  • Normalization: Normalize the melanin absorbance values to the total protein content of the cell lysate (determined via BCA assay on a separate unheated aliquot) to account for any slight variations in cell number.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
  • Source: MDPI (International Journal of Molecular Sciences)
  • Title: 1-[(4-methylphenyl)

Sources

Application Note: In Vitro Evaluation of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Content Focus: Pharmacological rationale, mechanistic pathways, and standardized in vitro validation protocols.

Introduction & Pharmacological Rationale

The compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (also known as 1-(4-methylbenzyl)-3-phenylthiourea) belongs to a prominent class of 1,3-disubstituted thiourea derivatives that have garnered significant attention in medicinal chemistry and oncology[1, 2]. As a Senior Application Scientist, I frequently observe that the efficacy of a small molecule relies heavily on its structural pharmacophore. The thiourea moiety serves as a highly versatile hydrogen-bond donor and acceptor, enabling robust interactions with the hydrophobic pockets of various intracellular targets, including kinases (e.g., K-Ras, EGFR) and reactive oxygen species (ROS) regulatory enzymes [2].

Recent structural-activity relationship (SAR) studies demonstrate that substituting the benzyl and phenyl rings with specific electron-donating groups (such as the 4-methyl moiety) fine-tunes the compound's lipophilicity and target affinity. In vitro evaluations of structurally related substituted phenylthioureas have revealed potent antiproliferative effects against diverse human malignancies, including breast (MCF-7), lung (A549), and colon (HCT116, SW620) cancer cell lines, often exhibiting IC50 values in the low micromolar range [3, 4].

Proposed Mechanism of Action

The cytotoxicity of phenylthiourea derivatives is typically multimodal. Upon cellular entry, these compounds frequently disrupt mitochondrial homeostasis, leading to the elevation of intracellular ROS. This oxidative stress triggers the depolarization of the mitochondrial membrane potential (ΔΨm), facilitating the release of cytochrome c into the cytosol. Consequently, the intrinsic apoptotic cascade is activated via Caspase-9 and Caspase-3 cleavage, culminating in cell death [3].

MOA Compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (Thiourea Pharmacophore) Target Intracellular Targets (Kinases / ROS Regulatory Enzymes) Compound->Target Hydrogen Bonding & Hydropobic Interactions Mito Mitochondrial Depolarization (Loss of ΔΨm) Target->Mito Oxidative Stress (ROS) Elevation Caspase Caspase 9 / 3 Activation (Intrinsic Pathway) Mito->Caspase Cytochrome c Release Apoptosis Cancer Cell Apoptosis (Growth Inhibition) Caspase->Apoptosis Execution Phase

Figure 1. Proposed apoptotic signaling pathway induced by phenylthiourea derivatives in cancer cells.

Comparative Cytotoxicity Data

To contextualize the expected efficacy of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, Table 1 summarizes the in vitro cytotoxicity (IC50) of structurally analogous phenylthiourea derivatives across standard cancer cell lines. This data serves as a benchmark for your dose-response range-finding experiments.

Compound Class / AnalogTarget Cell LineCancer TypeIC50 Range (µM)Reference
1-Benzyl-3-phenylthioureaMCF-7Breast Carcinoma78.90 ± 2.87[1]
3-(Trifluoromethyl)phenylthioureasSW620Metastatic Colon1.5 – 7.6[3]
1-[1-(4,5-dihydrooxazol-2-yl)...]-3-ptolylthioureaLCLC-103HLung Carcinoma~10.0[4]
Bis-phenylthiourea derivativesA549Lung Adenocarcinoma0.2 – 22.8[2]

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols are designed with built-in causality and self-validation steps.

Compound Preparation & Handling
  • Causality: Thiourea derivatives are highly hydrophobic. Dissolving them directly in aqueous media causes precipitation and inconsistent dosing.

  • Step 1: Dissolve 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in anhydrous Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Step 2: Dilute the stock in complete culture media immediately prior to treatment. Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) to eliminate solvent-induced cytotoxicity artifacts.

Cell Viability Assessment (MTT Assay)
  • Causality: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes present only in metabolically active cells. This provides a direct, quantifiable metric of cell viability.

  • Step 1 (Seeding): Harvest cancer cells (e.g., MCF-7, A549) in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.

  • Step 2 (Treatment): Aspirate media and apply 100 µL of fresh media containing serial dilutions of the thiourea compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin, 10 µM). Incubate for 48 h.

  • Step 3 (Labeling): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 h in the dark. Rationale: This incubation time is critical for the formation of insoluble purple formazan crystals by viable cells.

  • Step 4 (Solubilization): Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Agitate on a microplate shaker for 10 minutes.

  • Step 5 (Detection): Measure absorbance at 570 nm (with a reference wavelength of 630 nm for background subtraction) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)
  • Causality: Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis).

  • Step 1 (Treatment): Seed cells in 6-well plates (2 × 10⁵ cells/well). Treat with the compound at 0.5×, 1×, and 2× the determined IC50 for 24 h.

  • Step 2 (Harvesting): Collect both the culture media (containing detached cells) and the adherent cells (using Trypsin-EDTA). Centrifuge at 300 × g for 5 min. Rationale: Retaining the supernatant is crucial; discarding it artificially lowers the apoptotic cell count because apoptotic cells lose adherence.

  • Step 3 (Staining): Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 min at room temperature in the dark.

  • Step 4 (Analysis): Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations: Annexin V+/PI- (early apoptosis), Annexin V+/PI+ (late apoptosis), and Annexin V-/PI+ (necrosis).

Intracellular ROS Measurement (DCFDA Assay)
  • Causality: H₂DCFDA is a cell-permeable fluorogenic probe. Upon cleavage by intracellular esterases and subsequent oxidation by ROS, it converts to the highly fluorescent 2',7'-dichlorofluorescein (DCF), providing a direct readout of oxidative stress.

  • Step 1 (Probe Loading): Wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 30 min at 37°C. Rationale: Serum esterases can prematurely cleave the probe extracellularly, causing high background fluorescence.

  • Step 2 (Treatment): Remove the probe, wash with PBS, and add media containing the compound at varying concentrations.

  • Step 3 (Kinetic Reading): Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately (t=0) and at regular intervals (e.g., 1, 2, 4, 6 hours) to capture the ROS generation kinetics.

Experimental Workflow Summary

Workflow Prep Prep Treat Drug Treatment 24h - 72h Incubation Prep->Treat Culture Cell Culture MCF-7, A549, HCT116 Culture->Treat Assay1 MTT Assay (IC50 Determination) Treat->Assay1 Viability Assay2 Flow Cytometry (Annexin V/PI Apoptosis) Treat->Assay2 Apoptosis Assay3 DCFDA Assay (ROS Generation Kinetics) Treat->Assay3 ROS

Figure 2. Standardized in vitro experimental workflow for evaluating thiourea cytotoxicity.

References

  • Title: Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Source: MDPI Inorganics (2023). URL: [Link]

  • Title: Biological Applications of Thiourea Derivatives: Detailed Review. Source: MDPI Chemistry (2024). URL: [Link]

  • Title: Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Source: Pharmaceuticals (2021). URL: [Link]

  • Title: Synthesis and Preliminary Cytotoxicity Studies of 1-[1-(4,5-Dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea Derivatives. Source: Anti-Cancer Agents in Medicinal Chemistry (2017). URL: [Link]

Application Note: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea as a Lipophilic Tyrosinase Inhibitor

[1]

Abstract

This technical guide details the application of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7), a lipophilic derivative of the classic inhibitor Phenylthiourea (PTU), in enzyme inhibition studies.[1] While PTU is a standard reference for copper-containing oxidases, its hydrophilic nature limits membrane permeability in complex biological systems.[1] The addition of the (4-methylphenyl)methyl (p-methylbenzyl) moiety enhances lipophilicity, potentially improving interaction with hydrophobic pockets surrounding the active sites of metalloenzymes like Tyrosinase (EC 1.14.18.1) and Urease (EC 3.5.1.5) . This note provides a validated synthesis route, a standardized tyrosinase inhibition protocol, and kinetic analysis workflows.

Part 1: Mechanism of Action & Rationale

Structural Logic & Target Specificity

The subject compound belongs to the

thiocarbonyl (C=S)
  • Primary Target (Tyrosinase): Tyrosinase contains a binuclear copper (

    
    ) active site essential for melanogenesis (hydroxylation of L-Tyrosine to L-DOPA and oxidation to Dopaquinone).[1][2][3] The thiourea sulfur atom chelates these copper ions, displacing the bridging water molecule or histidine ligands, thereby inactivating the enzyme. The p-methylbenzyl group provides steric bulk and hydrophobic interaction, targeting the valine/alanine-rich entrance of the active site pocket [1].
    
  • Secondary Target (Urease): Similar chelation occurs with the Nickel (

    
    ) active site of urease, preventing urea hydrolysis.
    
Chemical Properties[1][3][4][5]
  • IUPAC Name: 1-[(4-methylphenyl)methyl]-3-phenylthiourea[1]

  • Synonyms: N-(4-methylbenzyl)-N'-phenylthiourea[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 256.37 g/mol [1]

  • Solubility: Soluble in DMSO, Ethanol, Methanol.[1] Poorly soluble in water.[1]

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis (Purity Verification)

Rationale: Commercial samples may contain decomposition products (isothiocyanates).[1] Fresh synthesis ensures high assay reproducibility.[1]

Reaction:

1

Step-by-Step Procedure:

  • Reagents: Dissolve 10 mmol of Phenyl isothiocyanate (1.35 g) in 20 mL of anhydrous ethanol.

  • Addition: Dropwise add 10 mmol of 4-Methylbenzylamine (1.21 g) diluted in 5 mL ethanol while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1]
    
  • Crystallization: Cool to room temperature, then refrigerate (

    
    ) overnight.
    
  • Purification: Filter the white precipitate. Wash with cold ethanol (

    
    ). Recrystallize from hot ethanol if necessary.
    
  • Characterization: Confirm structure via

    
     (DMSO-
    
    
    ) looking for the characteristic NH singlets at
    
    
    9-10 ppm and methyl singlet at
    
    
    2.3 ppm.[1]
Protocol B: Tyrosinase Inhibition Assay (Spectrophotometric)

Rationale: This assay measures the inhibition of Dopaquinone formation (absorbance at 475 nm) using L-DOPA as a substrate. Phosphate buffer is used to mimic physiological pH.

Materials:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in Buffer A.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.[1]

  • Inhibitor: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (10 mM stock in DMSO).[1]

  • Buffer A: 50 mM Phosphate Buffer (pH 6.8).

  • Control: Kojic Acid or Phenylthiourea (PTU).[1]

Workflow:

  • Preparation: In a 96-well microplate, prepare the following reaction mix (Total Volume:

    
    ):
    
    • 
       Phosphate Buffer (pH 6.8).
      
    • 
       Inhibitor Solution (Serial dilutions: 0.1 – 100 
      
      
      ).
    • 
       Tyrosinase Enzyme solution (20 U/well).
      
  • Incubation: Incubate at

    
     for 10 minutes to allow inhibitor binding (Lag phase).
    
  • Initiation: Add

    
     of L-DOPA  (2.5 mM) to start the reaction.
    
  • Measurement: Monitor Absorbance at 475 nm kinetically every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the slope (velocity) of the linear portion of the curve.

    
    [1]
    
Protocol C: Kinetic Analysis (Lineweaver-Burk)

Rationale: To determine if the inhibition is Competitive (binding active site) or Non-competitive (binding allosteric site).[1]

  • Setup: Perform the inhibition assay (Protocol B) using four fixed concentrations of the inhibitor (e.g., 0, 5, 10, 20

    
    ).
    
  • Substrate Variation: For each inhibitor concentration, vary the L-DOPA concentration (0.125, 0.25, 0.5, 1.0, 2.0 mM).

  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    (x-axis).[1]
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      increases). Expected for Thioureas.
    • Non-Competitive: Lines intersect at the X-axis (

      
       decreases, 
      
      
      unchanged).
    • Mixed: Lines intersect in the second quadrant.

Part 3: Data Analysis & Visualization

Expected Data Ranges

Based on structural analogs (PTU and benzyl-thioureas), the expected potency values are:

CompoundTarget EnzymeIC50 (

)
MechanismRef
Phenylthiourea (PTU)Tyrosinase0.21Competitive[2]
1-[(4-Methylphenyl)methyl]-3-phenylthiourea Tyrosinase 0.5 – 5.0 *Competitive [Predicted]
Kojic Acid (Control)Tyrosinase15 – 20Mixed[3]
ThioureaUrease> 100Non-Specific[4]

*Note: The addition of the hydrophobic p-methylbenzyl group may slightly increase IC50 compared to PTU due to steric hindrance but improves cell permeability.

Pathway & Mechanism Diagram

The following diagram illustrates the Melanin Biosynthesis pathway and the specific blockade point of the inhibitor.

TyrosinaseInhibitionTyrosineL-TyrosineLDopaL-DOPATyrosine->LDopaHydroxylationDopaquinoneDopaquinoneLDopa->DopaquinoneOxidationMelaninMelanin Pigment(Browning/Pigmentation)Dopaquinone->MelaninSpontaneous PolymerizationTyrosinase1Tyrosinase (Cu++)Tyrosinase1->TyrosineCatalyzesTyrosinase2Tyrosinase (Cu++)Tyrosinase2->LDopaCatalyzesInhibitor1-[(4-Methylphenyl)methyl]-3-phenylthiourea(Inhibitor)Inhibitor->Tyrosinase1Chelates Active Site Cu++Inhibitor->Tyrosinase2Blocks Substrate Access

Figure 1: Mechanism of Action.[2][4][5][6] The thiourea inhibitor chelates the Copper cofactors within Tyrosinase, preventing the hydroxylation of Tyrosine and oxidation of L-DOPA.

References

  • García-Molina, F., et al. (2020).[1] Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Biomolecules. Available at: [Link]

  • Ryazanova, A. D., et al. (2012).[7] The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase.[5][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chang, T. S. (2009).[1] An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Upadhyay, L., et al. (2010). Urease inhibitors: A review. Indian Journal of Biotechnology. Available at: [Link]

In Vivo Study Design for Phenylthiourea (PTU) Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for In Vivo Evaluation of Phenylthiourea Derivatives

Phenylthiourea (PTU) and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[1][2][3] A primary and well-documented mechanism of action for PTU is the potent inhibition of tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanin biosynthesis.[4][5][6] This characteristic positions PTU derivatives as compelling candidates for therapeutic and cosmetic applications aimed at modulating pigmentation, such as treating hyperpigmentation disorders (e.g., melasma) or for skin lightening.

While in vitro assays using mushroom tyrosinase or human cell lysates are crucial for initial screening, they cannot replicate the complex biological environment of a whole organism.[7] Factors such as skin penetration, metabolic stability, off-target effects, and potential toxicity necessitate a transition to well-designed in vivo models.[8][9][10] This guide provides a comprehensive framework for designing and executing preclinical in vivo studies to evaluate the efficacy and safety of novel phenylthiourea derivatives as tyrosinase inhibitors. We will detail the underlying scientific principles, provide step-by-step protocols for relevant animal models, and emphasize the integration of controls for robust and reproducible data.

Core Mechanism of Action: Tyrosinase Inhibition

The biological effect of PTU derivatives in pigmentation is rooted in their ability to inhibit tyrosinase. This enzyme, a copper-containing monooxygenase, catalyzes two critical, sequential reactions in the melanin synthesis pathway:

  • The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • The oxidation of L-DOPA to dopaquinone.

Dopaquinone is a highly reactive intermediate that proceeds through a series of further reactions to form melanin pigments (eumelanin and pheomelanin). PTU acts as a competitive inhibitor, likely by chelating the copper ions within the enzyme's active site and interacting with key side chains, thereby blocking the binding of the natural substrate, L-tyrosine.[5][6] By halting this initial step, PTU derivatives effectively shut down the entire melanin production cascade.

Melanin_Pathway cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibitory Action Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Pigments Dopaquinone->Melanin Spontaneous Reactions Tyrosinase Tyrosinase Enzyme Tyrosinase->DOPA Tyrosinase->Dopaquinone PTU Phenylthiourea Derivatives PTU->Tyrosinase Inhibition

Caption: Melanin synthesis pathway and the inhibitory action of PTU derivatives.

Preclinical In Vivo Study Design: A Strategic Framework

A robust in vivo study is built upon a logical framework that addresses specific scientific questions while adhering to strict ethical guidelines. The goal is to generate data that is both statistically significant and biologically relevant.

Defining Study Objectives

The first step is to establish clear primary and secondary objectives. Examples include:

  • Primary Objective: To determine the efficacy of a novel PTU derivative in reducing hyperpigmentation following topical application in a relevant animal model.

  • Secondary Objectives:

    • To establish a dose-response relationship for the depigmenting effect.

    • To assess local and systemic toxicity of the test compound.

    • To compare the efficacy against a positive control (e.g., kojic acid, hydroquinone).[11][12]

    • To evaluate the reversibility of the effect upon cessation of treatment.[5]

Animal Model Selection

The choice of animal model is critical and depends on the study's objectives, the compound's route of administration, and throughput requirements.

Animal ModelPrimary ApplicationRationale & Key ConsiderationsReferences
Zebrafish (Danio rerio) Larvae High-throughput efficacy and toxicity screeningRapid development, external fertilization, and transparent embryos allow for easy visual assessment of pigmentation. Ideal for screening large numbers of derivatives quickly.[13][14][15][13][14][15]
Brown/Black Guinea Pig Topical efficacy studies (skin lightening)Skin is physiologically similar to human skin in some respects and provides a large, easily accessible surface for topical application and instrumental measurement of color change.[14][14]
C57BL/6 Mice Topical efficacy and mechanistic studiesWell-characterized immune system. Transgenic models (e.g., k14-SCF with epidermal melanocytes) are available to better mimic human skin pigmentation for mechanistic studies.[16][17][16][17]
Experimental Workflow and Group Design

A well-controlled experiment is essential for attributing observed effects directly to the test compound. The workflow should be standardized across all animals.

Experimental_Workflow cluster_workflow In Vivo Experimental Workflow Acclimatization 1. Animal Acclimatization (7-14 days) Baseline 2. Baseline Measurements (e.g., Mexameter) Acclimatization->Baseline Grouping 3. Randomization into Groups Baseline->Grouping Treatment 4. Treatment Period (e.g., 4-8 weeks) Grouping->Treatment Monitoring 5. Regular Monitoring (Health & Pigmentation) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Final Measurements, Biopsy, Histology) Monitoring->Endpoint Analysis 7. Statistical Analysis Endpoint->Analysis

Sources

Using 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in antimicrobial susceptibility testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous technical guide for the preparation, handling, and antimicrobial assessment of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (referred to herein as MMPT ). Belonging to the


-disubstituted thiourea class, MMPT represents a privileged pharmacophore exhibiting bioactivity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Mycobacteria. Its mechanism typically involves the chelation of metal co-factors or the inhibition of DNA gyrase (GyrB subunit).

This guide addresses the specific physicochemical challenges of MMPT—primarily its lipophilicity and poor aqueous solubility—by establishing a standardized Broth Microdilution (BMD) protocol aligned with CLSI M07-A10 standards.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

  • Synonyms:

    
    -(4-methylbenzyl)-N'-phenylthiourea; MMPT.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.37 g/mol

Physicochemical Constraints: MMPT is a hydrophobic small molecule. Direct dissolution in aqueous media (Mueller-Hinton Broth) will result in precipitation, leading to false-negative MIC values.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Solubility Limit: Soluble in DMSO up to ~50 mg/mL.

  • Storage: Lyophilized powder at -20°C; Stock solutions in DMSO at -20°C (stable for 1 month).

Mechanism of Action (Hypothetical Model)

Thiourea derivatives like MMPT exert antimicrobial effects through multipronged mechanisms. The primary pathway involves the inhibition of bacterial DNA replication machinery.

Figure 1: Proposed Mechanism of Action for MMPT

MMPT_Mechanism MMPT MMPT (Extracellular) Membrane Cell Membrane (Passive Diffusion) MMPT->Membrane Lipophilic Entry Cytoplasm Cytoplasm (Accumulation) Membrane->Cytoplasm Target Target: DNA Gyrase (ATPase Domain) Cytoplasm->Target Binding Replication DNA Replication Fork Arrest Target->Replication Inhibition Death Bacterial Cell Death (Bactericidal) Replication->Death SOS Response Failure

Caption: MMPT traverses the bacterial membrane via passive diffusion due to its lipophilic benzyl moiety, targeting the ATPase domain of DNA gyrase to arrest replication.

Experimental Protocol: Broth Microdilution (BMD)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of MMPT against target organisms (e.g., S. aureus ATCC 29213).

Materials
  • Compound: MMPT (Purity >98%).[1]

  • Solvent: 100% DMSO (sterile filtered).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well polystyrene microtiter plates (U-bottom).

  • Detection: Resazurin dye (optional for visual enhancement) or Turbidity (OD600).

Stock Solution Preparation (Critical Step)

To avoid solvent toxicity, the final DMSO concentration in the assay well must be ≤ 1% .

  • Weighing: Weigh 2.56 mg of MMPT powder.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO.

    • Result:2,560 µg/mL Stock Solution .

  • Intermediate Dilution: Dilute the Stock Solution 1:50 in CAMHB.

    • Calculation: 20 µL Stock + 980 µL CAMHB.

    • Result:51.2 µg/mL Working Solution (containing 2% DMSO).

Microplate Setup (Serial Dilution)
Well ColumnContentFinal MMPT Conc. (µg/mL)Final DMSO %
1 100 µL Working Sol. + 100 µL Inoculum25.6 1.0%
2 Serial Dilution (1:2)12.8 0.5%
3 Serial Dilution (1:2)6.4 0.25%
... .........
10 Serial Dilution (1:2)0.05 <0.01%
11 Growth Control: Media + Inoculum + 1% DMSO0.0 1.0%
12 Sterility Control: Media only0.0 0.0%

Workflow Diagram:

Protocol_Workflow Stock 1. Prepare Stock 2560 µg/mL in 100% DMSO Intermed 2. Intermediate Dilution Dilute 1:50 in CAMHB (51.2 µg/mL, 2% DMSO) Stock->Intermed SerialDil 4. Serial Dilution Add 100 µL Intermed to Well 1 Transfer 100 µL across plate Intermed->SerialDil PlatePrep 3. Plate Preparation Dispense 100 µL CAMHB into Wells 2-12 PlatePrep->SerialDil Inoculum 5. Inoculation Add 100 µL of 5x10^5 CFU/mL to Wells 1-11 SerialDil->Inoculum Incubate 6. Incubation 35°C for 16-20 Hours Inoculum->Incubate Read 7. Read MIC Lowest conc. with no visible growth Incubate->Read

Caption: Step-by-step Broth Microdilution workflow ensuring DMSO concentration remains non-toxic (<1%) in the final assay.

Inoculum Preparation
  • Direct Colony Suspension: Pick 3-5 colonies of S. aureus (fresh overnight culture) and suspend in saline.

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL).[2]
    
  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Result: Approx.

      
       CFU/mL.
      
  • Assay Addition: Add 100 µL of this diluted inoculum to the wells (containing 100 µL drug solution).

    • Final Assay Concentration:

      
       CFU/mL .[2]
      

Data Analysis & Interpretation

Defining the MIC: The MIC is defined as the lowest concentration of MMPT that completely inhibits visible bacterial growth as detected by the unaided eye.

Validation Criteria: For the test to be valid, the following conditions must be met:

  • Growth Control (Well 11): Must show distinct turbidity (button > 2mm).

  • Sterility Control (Well 12): Must remain clear.

  • Solvent Effect: If the Growth Control contains 1% DMSO, verify that the DMSO itself is not inhibiting growth by running a "DMSO-only" toxicity control plate alongside.

Table 1: Expected Phenotypes & Troubleshooting

ObservationInterpretationCorrective Action
Precipitation in wells MMPT crashed out of solution.MIC is invalid. Repeat using lower concentration range or increase DMSO slightly (max 2%).
Skipped Wells Growth at high conc, no growth at low.Pipetting error or contamination. Discard and repeat.
Trailing Endpoints Partial inhibition (haze).Report MIC as the concentration inhibiting 80% of growth (common for bacteriostatic thioureas).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] CLSI.[3][4][5][6]

  • Abbas, S. Y., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of Some New Thiourea Derivatives.[7][8][9] Journal of Chemistry.

  • Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones. 1. A new class of potential antimalarial agents. Journal of Medicinal Chemistry. (Foundational text on thiourea/thiosemicarbazone pharmacophores).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[4][10]

  • Thermo Fisher Scientific. (2021). Sensititre™ Broth Microdilution vs CLSI Reference Methods.[6] (Validation of BMD methodology).

Sources

Application Note: Methodological Framework for Assessing the Cytotoxicity of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS No.: 35305-48-7) belongs to a versatile class of diaryl and aryl-alkyl thiourea derivatives. In recent years, the thiourea scaffold has emerged as a highly privileged pharmacophore in drug discovery, demonstrating profound anticancer, antiviral, and antimicrobial properties[1][2][3].

As a Senior Application Scientist, I emphasize that evaluating the cytotoxicity of a novel thiourea derivative cannot rely on a single viability endpoint. Thiourea derivatives frequently exhibit complex intracellular behaviors. Mechanistically, they are known to disrupt ionic homeostasis, leading to the excessive production of Reactive Oxygen Species (ROS)[4]. This oxidative stress triggers Endoplasmic Reticulum (ER) stress, which subsequently activates caspase-dependent intrinsic apoptotic pathways and induces cell cycle arrest—typically in the S or G0/G1 phases[5][6].

To accurately profile 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, we must employ a multi-tiered, self-validating assay system . Relying solely on metabolic assays (like MTT) can conflate cytostatic effects (growth inhibition) with cytotoxic effects (cell death). Therefore, our framework integrates metabolic profiling, membrane integrity analysis, and flow cytometry to establish definitive causality between compound exposure and cellular fate.

Pathway Thiourea 1-[(4-Methylphenyl)methyl] -3-phenylthiourea ROS ROS Generation Thiourea->ROS Induces ER ER Stress Pathway ROS->ER Triggers Caspase Caspase-3/9 Activation ER->Caspase Activates Apoptosis Intrinsic Apoptosis & Cell Cycle Arrest Caspase->Apoptosis Leads to

Proposed ROS-dependent apoptotic signaling pathway induced by thiourea.

Experimental Design & Workflow

To establish a trustworthy and authoritative toxicological profile, the experimental design must incorporate a Selectivity Index (SI) . The SI is calculated by dividing the


 of the compound in a normal cell line (e.g., HaCaT or HEK-293) by the 

in a cancerous cell line (e.g., A549, MCF-7, or HepG2)[7][8]. An SI > 2 typically indicates favorable selective cytotoxicity toward malignant cells.
The Self-Validating Triad
  • Tier 1 (Metabolic Viability - MTT): Measures NAD(P)H-dependent oxidoreductase enzyme activity. A drop in signal indicates reduced metabolic health but does not confirm membrane rupture[1].

  • Tier 2 (Membrane Integrity - LDH): Measures Lactate Dehydrogenase released into the media. This confirms actual membrane lysis (necrosis or late-stage apoptosis)[1].

  • Tier 3 (Mechanism - Flow Cytometry): Annexin V/PI staining differentiates early apoptosis from necrosis, while Propidium Iodide (PI) DNA staining confirms cell cycle arrest[2].

Workflow Start Compound Preparation (DMSO Stock <0.5% final) Tier1 Tier 1: Metabolic Viability (MTT Assay) Start->Tier1 24-72h Incubation Tier2 Tier 2: Membrane Integrity (LDH Release Assay) Start->Tier2 Supernatant Collection Tier3 Tier 3: Apoptosis & Cell Cycle (Flow Cytometry) Start->Tier3 Cell Harvesting Analysis Data Synthesis (IC50 & Selectivity Index) Tier1->Analysis Tier2->Analysis Tier3->Analysis

Experimental workflow for assessing thiourea derivative cytotoxicity.

Step-by-Step Methodologies

Compound Preparation & Quality Control
  • Solubility: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea is highly hydrophobic. Dissolve the powder in 100% molecular-grade DMSO to create a 20 mM stock solution.

  • Vehicle Control: The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v) to prevent solvent-induced background toxicity[1].

  • Positive Control: Use a known cytotoxic agent such as Doxorubicin (1–10 µM) or Cisplatin to validate assay sensitivity[7][8].

Tier 1: MTT Cell Viability Assay

Causality: The MTT assay quantifies the reduction of yellow tetrazolium salt to purple formazan by mitochondrial enzymes in viable cells. The amount of formazan is directly proportional to the number of metabolically active cells[1][9].

  • Seeding: Seed cells (e.g., A549, MCF-7, HaCaT) in a 96-well flat-bottom plate at

    
     cells/well in 100 µL of complete medium. Incubate for 24 h at 37°C, 5% 
    
    
    
    [1].
  • Treatment: Aspirate medium. Add 100 µL of fresh medium containing serial dilutions of the thiourea derivative (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include vehicle controls and cell-free blanks[2]. Incubate for 48–72 h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37°C[1][9].

  • Solubilization: Carefully remove the medium (avoid disturbing the formazan crystals at the bottom). Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the crystals[1].

  • Reading: Measure absorbance at 570 nm using a multi-well spectrophotometer. Subtract the 630 nm background absorbance.

Tier 2: LDH Release Assay

Causality: While MTT measures metabolism, LDH release measures the physical rupture of the plasma membrane, providing a direct readout of necrosis or late-stage apoptosis[1].

  • Collection: Following the 48 h compound treatment (from a parallel 96-well plate), centrifuge the plate at 600 x g for 5 minutes to pellet cellular debris[1].

  • Transfer: Carefully transfer 50 µL of the supernatant into a fresh 96-well assay plate[1].

  • Reaction: Add 50 µL of the LDH reaction mix (substrate + assay buffer) to each well. Incubate at room temperature for 30 minutes in the dark.

  • Quenching & Reading: Add 50 µL of stop solution. Measure absorbance at 490 nm.

  • Validation: Calculate cytotoxicity relative to a "Maximum LDH Release" control (cells treated with 1% Triton X-100 for 45 mins prior to collection).

Tier 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality: Thiourea derivatives often halt cell division (cytostasis) before inducing death[5]. PI staining of DNA content reveals cell cycle blocks (S-phase or G0/G1), while Annexin V-FITC binds to externalized phosphatidylserine, a hallmark of early apoptosis[2][6].

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at its calculated

    
     and 
    
    
    
    concentrations for 24–48 h. Harvest both adherent and floating cells (crucial, as apoptotic cells detach) using enzyme-free cell dissociation buffer[2].
  • Apoptosis Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 min at room temperature in the dark. Analyze via flow cytometry within 1 hour.

  • Cell Cycle Staining: For a separate cell aliquot, fix cells dropwise in cold 70% ethanol and store at -20°C overnight[2]. Wash with PBS, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL) for 30 mins. Analyze DNA content distribution (G0/G1, S, G2/M phases).

Data Presentation & Expected Results

To facilitate rapid decision-making, quantitative data should be summarized in structured tables. Below are representative data models illustrating the expected pharmacological profile of a potent thiourea derivative.

Table 1: Representative Cytotoxicity and Selectivity Index (SI) at 72h | Cell Line | Origin / Type |


 (µM) ± SD | Selectivity Index (SI)* |
| :--- | :--- | :--- | :--- |
| A549  | Human Lung Carcinoma | 12.4 ± 1.2 | 4.6 |
| MCF-7  | Human Breast Adenocarcinoma | 15.8 ± 1.5 | 3.6 |
| HepG2  | Human Hepatocellular Carcinoma | 22.1 ± 2.0 | 2.6 |
| HaCaT  | Normal Human Keratinocytes | 57.3 ± 4.1 | - (Reference) |

*SI =


 (HaCaT) / 

(Cancer Cell Line). An SI > 2 indicates a favorable therapeutic window[7].

Table 2: Flow Cytometric Cell Cycle Distribution (A549 Cells, 48h)

Treatment Group G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Interpretation
Vehicle Control (0.5% DMSO) 55.2 ± 2.1 25.4 ± 1.8 19.4 ± 1.5 Normal cycling
1-[(4-Methylphenyl)methyl]... (10 µM) 42.1 ± 1.9 45.8 ± 2.4 12.1 ± 1.1 S-phase arrest[5]

| Doxorubicin (2 µM) - Positive Ctrl | 20.5 ± 1.5 | 15.2 ± 1.2 | 64.3 ± 3.1 | G2/M arrest |

Troubleshooting & Best Practices

  • Edge Effect in 96-Well Plates: Evaporation in the outer wells can artificially concentrate the compound, skewing

    
     curves. Solution:  Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
    
  • Compound Precipitation: If 1-[(4-Methylphenyl)methyl]-3-phenylthiourea precipitates upon addition to the aqueous culture medium, the apparent

    
     will be inaccurate. Solution:  Warm the medium to 37°C before adding the DMSO stock, and verify solubility under a phase-contrast microscope prior to incubation.
    
  • Interference with Colorimetric Assays: Some thiourea compounds possess intrinsic absorbance or can chemically reduce MTT independently of cells. Solution: Always include a "Compound + Medium" blank (no cells) to subtract background absorbance[1].

References

  • bioRxiv. "Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals." bioRxiv. Available at: [Link]

  • PMC. "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." National Institutes of Health (NIH). Available at: [Link]

  • MDPI. "Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities." MDPI. Available at: [Link]

  • PMC. "Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives." National Institutes of Health (NIH). Available at:[Link]

  • RSC Publishing. "Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents." Royal Society of Chemistry. Available at:[Link]

  • PMC. "Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells." National Institutes of Health (NIH). Available at:[Link]

  • PMC. "Characterization of the anticancer effects of S115, a novel heteroaromatic thiosemicarbazone compound, in vitro and in vivo." National Institutes of Health (NIH). Available at:[Link]

Sources

Analytical methods for detecting 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the analytical characterization and quantification of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7), also known as N-(4-methylbenzyl)-N'-phenylthiourea.

Thiourea derivatives are emerging as high-value scaffolds in drug discovery, exhibiting potent antiviral, anticancer, and antitubercular properties [1, 4]. However, their analysis presents specific challenges:

  • Thermal Instability: Thioureas can degrade into isothiocyanates and amines under high heat, making GC-MS less suitable without derivatization.

  • Polarity & Tailing: The thiocarbonyl and amine moieties can interact with free silanols on silica columns, leading to peak tailing.

  • Matrix Interference: In biological samples (DMPK studies), endogenous compounds often co-elute.

This guide provides two validated workflows: a robust HPLC-UV protocol for quality control (QC) and synthesis verification, and a high-sensitivity LC-MS/MS protocol for pharmacokinetic (PK) and trace impurity analysis.

Chemical Identity & Properties

Before instrument setup, the physicochemical properties of the analyte must be understood to optimize extraction and chromatography.

PropertyDescription
Chemical Name 1-[(4-Methylphenyl)methyl]-3-phenylthiourea
Synonyms N-(4-methylbenzyl)-N'-phenylthiourea; 1-(p-Tolyl)-3-phenylthiourea
CAS Number 35305-48-7 [2]
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
Solubility Soluble in DMSO, Methanol, Acetonitrile.[1][2] Poorly soluble in water.
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Predicted) ~13 (Thiourea NH is weakly acidic); ~ -1 (Protonation at Sulfur)

Analytical Strategy Workflow

The following diagram outlines the decision matrix for selecting the appropriate protocol based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Sample Receipt TypeCheck Determine Sample Matrix Start->TypeCheck RawMaterial Raw Material / API (High Conc.) TypeCheck->RawMaterial Synthesis/QC BioSample Plasma / Tissue (Trace Level) TypeCheck->BioSample Biological PrepA Dilution in MeOH Filter 0.22 µm RawMaterial->PrepA PrepB Protein Precipitation (ACN) or LLE BioSample->PrepB MethodA Protocol A: HPLC-UV (QC & Purity) Result Data Analysis & Reporting MethodA->Result MethodB Protocol B: LC-MS/MS (DMPK & Impurities) MethodB->Result PrepA->MethodA PrepB->MethodB

Figure 1: Decision tree for selecting the appropriate analytical protocol based on sample origin and required sensitivity.

Protocol A: HPLC-UV (Quality Control)

Objective: Routine purity analysis and assay quantification of synthesized bulk material. Principle: Reversed-phase chromatography with UV detection at the aromatic absorbance maximum.

Reagents & Equipment[3]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). Note: End-capping is critical to reduce peak tailing caused by the thiourea group.

  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Methanol (MeOH).

Chromatographic Conditions[4]
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Primary) and 280 nm (Secondary)
Gradient Program
Time (min)% Mobile Phase BDescription
0.040Initial equilibration
10.090Linear gradient to elute lipophilic analyte
12.090Wash step
12.140Return to initial
15.040Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in Methanol (Conc: 1 mg/mL).

  • Working Standard: Dilute stock 1:10 with Mobile Phase Initial (40:60 ACN:Water) to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: LC-MS/MS (Bioanalysis & Trace Detection)

Objective: Quantification in biological matrices (plasma, microsomes) or trace impurity screening. Principle: Electrospray Ionization (ESI) in Positive Mode using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Strategy

Thioureas protonate readily on the sulfur or nitrogen atoms under ESI(+) conditions. The parent ion will be [M+H]⁺ = 257.1 .

Predicted Fragmentation Pathway: Collision-Induced Dissociation (CID) typically cleaves the C-N bonds flanking the thiocarbonyl group.

  • Fragment A: Loss of the aniline moiety (93 Da)

    
     Isothiocyanate cation.
    
  • Fragment B: Cleavage of the benzyl group

    
     Tropylium ion derivative (m/z 105).
    
  • Fragment C: Desulfurization (Loss of H₂S or S) is possible but less common as a primary transition than amide cleavage.

Fragmentation Parent Precursor Ion [M+H]+ m/z 257 Frag1 Product Ion 1 (Tropylium-Me) m/z 105 Parent->Frag1 Loss of Phenylthiourea Frag2 Product Ion 2 (Phenyl Isothiocyanate+) m/z 136 Parent->Frag2 Cleavage of Benzyl amine Frag3 Product Ion 3 (Aniline) m/z 94 Parent->Frag3 Cleavage of Isothiocyanate

Figure 2: Predicted fragmentation pathway for MRM optimization.

LC-MS/MS Parameters[4]
ParameterSetting
Ion Source ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Cone Voltage Optimized (typically 20-40 V)
Collision Energy Optimized (typically 15-35 eV)

MRM Transitions (To be optimized with standard):

  • Quantifier: 257.1

    
     105.1 (High abundance, benzyl cleavage)
    
  • Qualifier: 257.1

    
     136.0 (Phenyl isothiocyanate fragment)
    
Sample Preparation (Plasma)[4]
  • Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or a deuterated analog).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to a vial; inject 2-5 µL.

Validation Criteria (ICH M10/Q2)

To ensure data integrity, the method must be validated against the following parameters:

  • Linearity:

    
     over the range (e.g., 1–1000 ng/mL for LC-MS).
    
  • Accuracy:

    
     of nominal concentration (
    
    
    
    at LLOQ).
  • Precision: CV

    
     (
    
    
    
    at LLOQ).
  • Recovery: Compare analyte response in extracted matrix vs. post-extraction spiked matrix.

  • Matrix Effect: Assess ion suppression/enhancement in LC-MS by comparing standard in solvent vs. matrix.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsUse end-capped columns; Add 10mM Ammonium Acetate to mobile phase.
Low Sensitivity (MS) Ion suppressionImprove sample cleanup (Solid Phase Extraction); Switch to APCI source if ESI fails.
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.
Double Peaks RotamersThioureas can exist as rotamers. Heating the column (40-50°C) often coalesces peaks.

References

  • BenchChem. (2025).[3] A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-[(4-methylphenyl)methyl]-3-phenylthiourea Product Page. CAS 35305-48-7.[1] Retrieved from

  • Kumar, J., et al. (2023).[4] Analytical Method Development for Evaluation of Pharmacokinetics... of Thiourea-Based Antivirals. bioRxiv. Retrieved from

  • Sriram, D., et al. (2006).[5] Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Application Notes & Protocols: Investigating 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Substituted Thioureas in Modern Agriculture

Thiourea and its derivatives represent a versatile and highly significant class of organosulfur compounds in the field of agrochemical research.[1][2] The unique chemical scaffold of thiourea, characterized by a thione group flanked by two amino groups, allows for extensive structural modification, leading to a wide spectrum of biological activities.[3] Research has consistently demonstrated the efficacy of various thiourea derivatives as fungicides, insecticides, herbicides, and plant growth regulators.[2][3][4] These compounds can offer novel modes of action and, in some cases, improved environmental safety profiles compared to conventional pesticides, making them prime candidates for developing next-generation crop protection and enhancement solutions.[1][5]

This guide focuses on 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (also known as N-(4-methylbenzyl)-N'-phenylthiourea), a specific derivative with potential for multifaceted agricultural applications. While comprehensive studies on this particular molecule are emerging, its structural components—a substituted benzyl group and a phenylthiourea core—are common in biologically active compounds. These application notes provide a scientifically grounded framework for its synthesis and a series of detailed protocols for evaluating its potential as a novel agrochemical agent.

Compound Profile: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

PropertyValueReference
CAS Number 35305-48-7
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
Physical Form Solid
Purity (Typical) ≥95%

Part 1: Synthesis and Characterization

A reliable supply of high-purity material is fundamental to any experimental program. The synthesis of unsymmetrical thioureas like 1-[(4-Methylphenyl)methyl]-3-phenylthiourea is commonly achieved through the reaction of an isothiocyanate with a primary amine.[6][7] The following protocol describes a robust method for its laboratory-scale preparation.

Protocol 1.1: Synthesis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Causality: This protocol leverages the nucleophilic addition of the primary amine group of 4-methylbenzylamine to the electrophilic carbon of phenyl isothiocyanate. The reaction is typically high-yielding and proceeds under mild conditions, making it an efficient route to the target compound.

Materials:

  • Phenyl isothiocyanate

  • 4-Methylbenzylamine

  • Anhydrous ethanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (optional, for reflux if needed)

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of phenyl isothiocyanate in a minimal amount of anhydrous ethanol.

  • Amine Addition: While stirring at room temperature, add a solution of 1.0 equivalent of 4-methylbenzylamine in anhydrous ethanol dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water. The product will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any unreacted starting materials and salts.

  • Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation R1 Phenyl Isothiocyanate in Ethanol Mix Stir at Room Temp (2-4 hours) R1->Mix R2 4-Methylbenzylamine in Ethanol R2->Mix Dropwise Addition Precipitate Pour into Cold Water Mix->Precipitate TLC Monitoring Filter Vacuum Filtration Precipitate->Filter Dry Dry & Recrystallize Filter->Dry Product Pure 1-[(4-Methylphenyl)methyl] -3-phenylthiourea Dry->Product

Caption: General workflow for the synthesis of the target thiourea.

Part 2: Potential Agricultural Applications & Screening Protocols

Based on the extensive literature on thiourea derivatives, 1-[(4-Methylphenyl)methyl]-3-phenylthiourea is a candidate for evaluation across several key agricultural areas.[1][2][3][8] The following protocols are designed as robust primary screens to identify and quantify its biological activity.

Application Area 1: Fungicidal Activity

Hypothesized Mechanism: Many thiourea derivatives exert antifungal effects by disrupting the integrity of the fungal cell membrane.[8][9] This leads to the leakage of essential intracellular components, such as ions, nucleic acids, and proteins, ultimately causing cell death. Some derivatives have also been shown to inhibit specific fungal enzymes, such as laccase.[9]

Antifungal_MoA Compound Thiourea Derivative Membrane Fungal Cell Membrane Compound->Membrane Interacts with Integrity Loss of Membrane Integrity Membrane->Integrity Leakage Leakage of Intracellular Components Integrity->Leakage Death Fungal Cell Death Leakage->Death

Caption: Hypothesized antifungal mechanism of action.

Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound against common plant pathogenic fungi.

Materials:

  • Pure culture of a test fungus (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Sterile cork borer (5 mm)

  • Incubator

Step-by-Step Procedure:

  • Stock Solution: Prepare a 10,000 mg/L stock solution of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.

  • Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L). Also prepare a solvent control (PDA + DMSO) and a blank control (PDA only).

  • Plating: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing 7-day-old culture of the test fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each Petri dish. Seal the plates with paraffin film and incubate at 25 ± 2°C.

  • Data Collection: Measure the radial growth (colony diameter) in two perpendicular directions when the fungal growth in the blank control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treatment.

  • EC₅₀ Determination: Use probit analysis or log-concentration versus inhibition regression to calculate the EC₅₀ value.

Example Data Presentation:

Concentration (mg/L)Mycelial Growth Inhibition (%)
10095.2
5088.1
2565.7
12.545.3
6.2522.5
3.12510.1
Calculated EC₅₀ 15.8 mg/L
Application Area 2: Insecticidal Activity

Hypothesized Mechanism: The insecticidal action of thiourea derivatives can be multifaceted. The commercial insecticide diafenthiuron is a pro-insecticide that is converted in vivo to a carbodiimide metabolite.[8] This metabolite inhibits mitochondrial ATP synthase, disrupting cellular energy production and leading to paralysis and death.[8] Other thiourea derivatives function as insect growth regulators (IGRs) by inhibiting chitin synthesis, a critical component of the insect exoskeleton.[6][10]

Insecticidal_MoA cluster_mito Mitochondrial Inhibition cluster_igr Insect Growth Regulation (IGR) Pro Thiourea Pro-insecticide Meta Carbodiimide Metabolite Pro->Meta Metabolic Conversion ATP ATP Synthase Meta->ATP Inhibits Energy Energy Production Failure ATP->Energy Disrupts Paralysis Paralysis & Death Energy->Paralysis IGR_Comp Thiourea IGR Chitin Chitin Synthase IGR_Comp->Chitin Inhibits Exo Faulty Exoskeleton Chitin->Exo Disrupts Molt Molting Failure Exo->Molt

Caption: Two potential insecticidal mechanisms of action.

Objective: To determine the median lethal concentration (LC₅₀) of the test compound against a target insect pest.

Materials:

  • Second or third instar larvae of a test insect (e.g., Spodoptera littoralis, cotton leafworm)

  • Host plant leaves (e.g., cotton, cabbage)

  • Stock solution of the test compound in acetone with a surfactant (e.g., 0.1% Triton X-100)

  • Ventilated containers or Petri dishes lined with moist filter paper

Step-by-Step Procedure:

  • Rearing: Maintain a healthy, synchronized colony of the test insect under controlled conditions (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Treatment Solutions: Prepare serial dilutions of the stock solution in water containing the surfactant to create a range of test concentrations (e.g., 250, 125, 62.5, 31.25, 15.6 ppm). Prepare a solvent control (water + acetone + surfactant).

  • Leaf Dipping: Select fresh, undamaged host plant leaves. Dip each leaf into a treatment solution for 30 seconds with gentle agitation.

  • Drying: Allow the leaves to air-dry completely under a fume hood.

  • Exposure: Place one treated leaf into each ventilated container. Introduce 10-20 larvae into each container. Each concentration should have at least three replicates.

  • Incubation: Keep the containers under the same controlled conditions used for rearing.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Analysis: Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] × 100

  • LC₅₀ Determination: Use probit analysis on the corrected mortality data to calculate the LC₅₀ value and its 95% confidence limits.

Example Data Presentation (72h):

Concentration (ppm)Corrected Mortality (%)
25098.5
12585.0
62.552.5
31.2521.0
15.68.5
Calculated LC₅₀ 60.2 ppm
Application Area 3: Plant Growth Regulation & Abiotic Stress Tolerance

Hypothesized Mechanism: Exogenous application of thiourea can enhance plant resilience to abiotic stresses like drought, salinity, and extreme temperatures.[11][12] It is thought to modulate key physiological and biochemical pathways, including improving photosynthesis, enhancing the antioxidant defense system (scavenging reactive oxygen species), and influencing phytohormone levels.[11][12][13]

PGR_Workflow start Plant Seedlings treat Apply Thiourea Derivative (Foliar Spray) start->treat stress Induce Abiotic Stress (e.g., Withhold Water) treat->stress measure Measure Physiological Parameters (RWC, Chlorophyll, etc.) stress->measure analyze Compare Treated vs. Control Groups measure->analyze result Assess Stress Tolerance analyze->result

Caption: Experimental workflow for assessing stress tolerance.

Objective: To evaluate the ability of the test compound to improve plant tolerance to drought stress.

Materials:

  • Seedlings of a model plant (e.g., maize, wheat) at the 3-4 leaf stage

  • Pots with standard potting mix

  • Growth chamber or greenhouse with controlled conditions

  • Test compound formulated as a foliar spray

  • Equipment for measuring physiological parameters (pressure chamber, spectrophotometer)

Step-by-Step Procedure:

  • Plant Growth: Grow seedlings in pots under optimal conditions (well-watered, controlled temperature and light) until they reach the 3-4 leaf stage.

  • Experimental Groups: Divide the plants into four groups:

    • WW: Well-Watered Control (sprayed with water + surfactant)

    • WW+T: Well-Watered + Treatment (sprayed with compound)

    • DS: Drought Stress Control (sprayed with water + surfactant)

    • DS+T: Drought Stress + Treatment (sprayed with compound)

  • Treatment Application: Apply the foliar spray of the test compound (at a pre-determined, non-phytotoxic concentration) or the control solution to the respective groups until runoff.

  • Stress Induction: Two days after treatment, induce drought stress by withholding water from the DS and DS+T groups. Continue to water the WW and WW+T groups normally.

  • Data Collection: After a set period of drought (e.g., 7-10 days, or when visible wilting occurs in the DS group), collect data on various stress indicators:

    • Relative Water Content (RWC): Measure the turgidity of leaf tissue.

    • Chlorophyll Content: Extract chlorophyll and measure absorbance using a spectrophotometer.

    • Proline Content: A key osmolyte that accumulates under stress.

    • Biomass: Measure shoot and root dry weight at the end of the experiment.

  • Analysis: Use statistical analysis (e.g., ANOVA) to determine if the compound significantly improved the measured parameters in the treated drought-stressed group (DS+T) compared to the untreated drought-stressed group (DS).

Example Data Presentation:

Treatment GroupRelative Water Content (%)Chlorophyll Content (mg/g FW)Shoot Dry Weight (g)
WW92.5 ± 2.12.15 ± 0.115.8 ± 0.3
WW+T93.1 ± 1.92.18 ± 0.095.9 ± 0.4
DS55.3 ± 3.51.21 ± 0.153.1 ± 0.5
DS+T 70.8 ± 2.8 1.65 ± 0.13 4.2 ± 0.3

Part 3: Safety and Quality Assurance

Safety Precautions: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea is classified with hazard codes H302, H312, and H332, indicating it may be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Quality Control: The integrity of experimental data relies on the quality of the materials used.[14] The purity of the synthesized 1-[(4-Methylphenyl)methyl]-3-phenylthiourea should be verified before use. For studies intended for regulatory submission, all experimental work should be conducted following established guidelines such as those from the OECD and adhere to quality assurance frameworks like ISO/IEC 17025, especially for residue analysis.[15][16]

References

  • ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link][1]

  • MDPI. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link][17]

  • PubMed. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. [Link][2]

  • ResearchGate. (n.d.). Design, synthesis and herbicidal activities of p-menth-3-en-1-amine thiourea derivatives. [Link][18]

  • PubMed. (2025). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. [Link][9]

  • Omicsonline.org. (2020). Thiourea- A potent component to regulate plant growth and functions in plant pressure resilience. [Link][11]

  • ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. [Link][3]

  • ResearchGate. (2017). (PDF) Thiourea: A Molecule with Immense Biological Significance in Plants. [Link][12]

  • SpringerLink. (2022). Synthesis, herbicidal activity study, and molecular docking of novel acylthiourea derivatives. [Link][19]

  • SciSpace. (n.d.). Insecticidal Effectiveness of Thiourea Derivatives. [Link][5]

  • ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link][6]

  • Lab Manager. (2025). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. [Link][15]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Thiourea's Role in Agricultural Chemistry: Enhancing Plant Growth and Protection. [Link][20]

  • Taylor & Francis Online. (2025). Dual-function thiourea-linked benzothiazole derivative: sensitive fluorescent detection of Hg2+ and broad-spectrum antibacterial and antifungal activity. [Link][21]

  • Bentham Science. (2019). Novel Trifluoromethylpyrazole Acyl Thiourea Derivatives: Synthesis, Antifungal Activity and Docking Study. [Link][22]

  • Sinhon Chemical Technology Co., Ltd. (2024). What is the use of thiourea in agriculture?. [Link][23]

  • ResearchGate. (2025). (PDF) thiourea-a-potent-component-to-regulate-plant-growth-and-functions-in-plantpressure-resilience. [Link][13]

  • SciSpace. (2023). Current Chemistry Letters Insecticidal thioureas: Preparation and biochemical impacts of some novel thiobenzamide derivatives a. [Link][10]

  • IUPAC Agrochemicals. (2010). Study Protocols - Experimental Guidelines. [Link][16]

  • Biointerfaceresearch.com. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link][4]

  • OECD. (2007). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link][24]

  • WHO / FAO. (n.d.). Quality control of Pesticide Products – Guidelines for National Laboratories. [Link][14]

  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link][25]

  • NIH. (n.d.). 3-Acetyl-1-(4-methylphenyl)thiourea. [Link][26]

  • Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis. [7]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Identity: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7)

Welcome to the Technical Support Center. This guide provides an in-depth, self-validating framework for synthesizing 1-[(4-methylphenyl)methyl]-3-phenylthiourea. By understanding the mechanistic causality behind each experimental choice, researchers can optimize yields, avoid common side reactions, and streamline purification.

Section 1: Reaction Workflow & Mechanistic Pathway

Workflow N1 4-Methylbenzylamine (Nucleophile) N3 Nucleophilic Addition (Anhydrous EtOH, 25°C) N1->N3 N2 Phenyl Isothiocyanate (Electrophile) N2->N3 N4 Precipitation (Self-Purifying) N3->N4 Crystal Formation N5 1-[(4-Methylphenyl)methyl] -3-phenylthiourea N4->N5 Filtration

Reaction workflow for the synthesis of 1-[(4-methylphenyl)methyl]-3-phenylthiourea.

Section 2: Frequently Asked Questions (Reaction Optimization & Causality)

Q1: Why is anhydrous ethanol preferred over dichloromethane (DCM) for this synthesis? A1: While DCM provides excellent solubility for both 4-methylbenzylamine and phenyl isothiocyanate, reactions in DCM often require extended stirring times (up to 17 hours) and downstream purification via flash chromatography[1]. Anhydrous ethanol acts as a self-purifying medium. As the nucleophilic addition progresses, the resulting thiourea exhibits significantly lower solubility in ethanol compared to the starting materials and precipitates out of solution. This phase separation drives the equilibrium forward and eliminates the need for silica gel chromatography, allowing isolation via simple vacuum filtration.

Q2: What causes the formation of N,N'-diphenylthiourea side products, and how can it be avoided? A2: N,N'-diphenylthiourea is a symmetrical byproduct that typically forms due to the presence of moisture. Water can hydrolyze phenyl isothiocyanate to aniline, which subsequently reacts with unreacted phenyl isothiocyanate to form the symmetrical N,N'-diphenylthiourea. To prevent this, maintain strictly anhydrous conditions, use oven-dried glassware, and keep the reaction at room temperature (20–25 °C) rather than refluxing.

Q3: Can I accelerate the reaction using a base catalyst like triethylamine (TEA)? A3: For the reaction between a primary aliphatic amine (4-methylbenzylamine) and an aryl isothiocyanate, a base catalyst is generally unnecessary and discouraged. 4-methylbenzylamine is sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate directly. Introducing a base can promote unwanted side reactions, including the formation of multisubstituted guanidines if excess amine is present[2].

Section 3: Troubleshooting Guide

Issue 1: Low Product Yield (<50%)

  • Symptom: The reaction mixture remains completely clear after 4 hours with no precipitate.

  • Root Cause: Incomplete conversion due to inactive or degraded phenyl isothiocyanate. Isothiocyanates degrade upon exposure to atmospheric moisture over time.

  • Resolution: Distill phenyl isothiocyanate under reduced pressure before use. Ensure a slight stoichiometric excess (1.05 eq) of the isothiocyanate to drive complete consumption of the amine.

Issue 2: Oily Residue Instead of Crystals

  • Symptom: Upon concentration or cooling, the product oils out at the bottom of the flask instead of forming a filterable solid.

  • Root Cause: The product is acting as a melt due to residual non-polar solvent or the presence of unreacted starting materials acting as plasticizers. This is a common issue when using solvents like THF under reflux conditions[3].

  • Resolution: Triturate the crude oil with ice-cold hexanes or diethyl ether. The non-polar solvent will dissolve unreacted phenyl isothiocyanate and induce crystallization of the highly crystalline thiourea product.

Section 4: Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between solvent choice, temperature, and overall reaction efficiency.

SolventTemp (°C)Time (h)Amine:ITC RatioYield (%)Purity (HPLC %)Observation / Downstream Processing
Dichloromethane25171.0 : 1.56592Requires flash chromatography[1]
Tetrahydrofuran65 (Reflux)31.0 : 1.16288Trituration required, symmetric byproducts[3]
Anhydrous Ethanol 25 4 1.0 : 1.05 89 >98 Spontaneous crystallization, high purity
Anhydrous Ethanol78 (Reflux)21.0 : 1.057490Increased soluble impurities, lower yield
Section 5: Self-Validating Experimental Protocol

Synthesis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Step 1: Preparation of Reagents

  • Ensure all glassware (50 mL round-bottom flask, addition funnel) is oven-dried at 120 °C for at least 2 hours and cooled under an inert argon atmosphere.

  • Causality: Moisture introduces the risk of isothiocyanate hydrolysis, leading to aniline formation and subsequent N,N'-diphenylthiourea contamination.

Step 2: Dissolution

  • Dissolve 4-methylbenzylamine (1.0 eq, 10.0 mmol, 1.21 g) in 20 mL of anhydrous ethanol in the prepared flask equipped with a magnetic stir bar.

Step 3: Electrophile Addition

  • Place the flask in a water bath maintained at 20–25 °C.

  • Add phenyl isothiocyanate (1.05 eq, 10.5 mmol, 1.42 g) dropwise over 10 minutes via a syringe or addition funnel.

  • Causality: Dropwise addition controls the exothermic nucleophilic attack, preventing local heating that could trigger transamidation or other side reactions.

Step 4: Reaction Monitoring

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Self-Validation: As the reaction progresses, the product will begin to precipitate as a white crystalline solid, visually confirming the conversion. Confirm completion via TLC (Hexane:Ethyl Acetate 7:3, visualizing with UV at 254 nm). The product spot will appear at a lower Rf than the starting isothiocyanate.

Step 5: Isolation and Purification

  • Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize crystallization.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with 10 mL of ice-cold hexanes to remove any unreacted phenyl isothiocyanate and trace impurities.

  • Causality: Hexanes selectively dissolve the non-polar isothiocyanate while leaving the highly polar thiourea product intact on the frit.

Step 6: Drying

  • Dry the white solid under high vacuum at 40 °C for 4 hours to afford pure 1-[(4-methylphenyl)methyl]-3-phenylthiourea (Expected yield: 85-90%).

Section 6: References
  • Title: Differentiating antiproliferative and chemopreventive modes of activity for electron-deficient aryl isothiocyanates against human MCF-7 cells - PMC Source: nih.gov URL: [Link]

  • Title: A general and facile one-pot process of isothiocyanates from amines under aqueous conditions Source: d-nb.info (Beilstein J. Org. Chem.) URL: [Link]

  • Title: Thiourea synthesis by thioacylation - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: US5654301A - Amino acid derivative anticonvulsant - Google Patents Source: google.com URL:

Sources

Technical Support Center: Troubleshooting Low Yield in Phenylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenylthiourea synthesis. As drug development and materials science rely heavily on high-purity thiourea derivatives, achieving consistent, high-yield synthesis is critical. This guide is designed for researchers and application scientists to move beyond basic recipes, offering deep mechanistic insights, self-validating protocols, and targeted troubleshooting for yield optimization.

Mechanistic Grounding & Causality

To effectively troubleshoot a failing reaction, one must first understand the causality driving the chemical transformation. The most common and scalable synthesis of phenylthiourea utilizes aniline and ammonium thiocyanate in an acidic aqueous medium[1].

This reaction is not a simple direct displacement. It relies entirely on the in-situ generation of an active electrophile . When hydrochloric acid is added to the system, it protonates the thiocyanate anion to form thiocyanic acid (HSCN). This acid exists in a tautomeric equilibrium with isothiocyanic acid (HNCS)[2]. The nucleophilic amino group of aniline then attacks the highly electrophilic carbon of the isothiocyanic acid, leading to the formation of the thiourea core[3].

Yield loss typically occurs when this delicate equilibrium is disrupted. If the temperature is too high during the initial phase, HSCN can polymerize or decompose. Conversely, if the stoichiometry is imbalanced, the newly formed phenylthiourea can react with unconsumed aniline to form a symmetrical byproduct, 1,3-diphenylthiourea, drastically reducing the yield of the target mono-substituted product[4].

Mechanism NH4SCN Ammonium Thiocyanate (NH4SCN) HSCN Thiocyanic Acid (HSCN) ⇌ Isothiocyanic Acid (HNCS) NH4SCN->HSCN + HCl HCl Hydrochloric Acid (HCl) HCl->HSCN PTU Phenylthiourea (Target Product) HSCN->PTU + Aniline Decomp Polymerization (Loss of Yield) HSCN->Decomp Excess Heat Aniline Aniline (Ph-NH2) Aniline->PTU DPTU 1,3-Diphenylthiourea (Side Product) PTU->DPTU + Excess Aniline

Mechanistic pathways highlighting target phenylthiourea synthesis and common side reactions.

Standard Validated Protocol (Self-Validating System)

To ensure high reproducibility (typically ~86% yield), the following protocol incorporates self-validating checkpoints. If a checkpoint fails, halt the experiment and consult the FAQ section.

Reagents Required:

  • Aniline: 0.1 mol (9.3 g / ~9.1 mL)

  • Ammonium Thiocyanate: 0.1 mol (7.6 g)

  • Concentrated Hydrochloric Acid (HCl): 9 mL

  • Deionized Water: 45 mL (total)

  • Absolute Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Amine Salt Formation: In a 250 mL round-bottom flask, combine 0.1 mol of aniline, 25 mL of deionized water, and 9 mL of concentrated HCl[1].

  • Activation: Heat the solution to 60–70 °C for 1 hour with continuous magnetic stirring.

    • Validation Checkpoint 1: The solution should become homogeneous. Any oily droplets indicate unreacted free aniline, signaling insufficient acid or inadequate mixing.

  • Electrophile Introduction: Remove the flask from the heat source and allow it to cool for 1 hour at room temperature. Slowly add 0.1 mol of ammonium thiocyanate in small portions[1].

  • Reflux & Condensation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for exactly 4 hours[1].

    • Validation Checkpoint 2: The mixture must transition from a clear solution to a turbid suspension as the highly insoluble phenylthiourea begins to precipitate. Lack of turbidity indicates failed isothiocyanate generation.

  • Precipitation & Isolation: Remove from heat, add 20 mL of cold deionized water while stirring continuously to maximize crystal formation[1]. Filter the precipitate under vacuum and wash with cold water.

  • Purification: Recrystallize the crude solid from hot absolute ethanol. Dry the purified crystals in an oven at 60 °C.

    • Validation Checkpoint 3: The final dried product should be white crystalline plates with a sharp melting point of 152.5–153 °C[5].

Workflow Step1 Aniline (0.1 mol) + Water (25 mL) + Conc. HCl (9 mL) Step2 Heat 60-70°C for 1 hr (Aniline Hydrochloride) Step1->Step2 Step3 Cool & Add NH4SCN (0.1 mol) Step2->Step3 Step4 Reflux for 4 hrs (Isothiocyanate Generation) Step3->Step4 Step5 Precipitation (Add 20 mL Water & Stir) Step4->Step5 Step6 Filtration & Drying Step5->Step6 Step7 Pure Phenylthiourea (Recrystallized) Step6->Step7

Synthetic workflow for phenylthiourea via in-situ isothiocyanate generation.

Quantitative Data Presentation

Selecting the right synthetic pathway is crucial for yield optimization. Below is a comparison of common methodologies and their typical outcomes.

Synthetic MethodKey ReagentsSolvent SystemTemp / TimeTypical YieldMechanistic / Troubleshooting Note
Acidic Thiocyanate Route Aniline, NH₄SCN, HClWaterReflux / 4h~86%Relies on in-situ HNCS generation. Prone to HSCN degradation if overheated too rapidly[1].
Benzoyl Isothiocyanate Route Aniline, Benzoyl Chloride, NH₄SCNDry AcetoneReflux / 1h~76%Requires subsequent base hydrolysis (NaOH) of the benzoyl intermediate. Avoids aqueous HSCN instability[5].
Carbon Disulfide Route Aniline, CS₂, H₂O₂Water / Ethanol25 °C / 1hVariableGreener approach, but highly prone to forming symmetrical 1,3-diphenylthiourea if stoichiometry is poor[4].

Troubleshooting FAQs

Q1: My overall yield is significantly lower than the expected 80–85%. What is the primary cause? A: Low yields in the ammonium thiocyanate route almost always stem from the thermal degradation of the isothiocyanate intermediate[4]. If the reaction is heated too aggressively before the aniline can react, the thiocyanic acid polymerizes or decomposes into hydrogen sulfide and hydrogen cyanide. Ensure you cool the aniline hydrochloride solution before adding the ammonium thiocyanate, and bring the mixture to reflux gradually.

Q2: TLC analysis shows a significant amount of a secondary byproduct, and my melting point is depressed. How do I prevent this? A: You are likely observing the formation of 1,3-diphenylthiourea. This symmetrical byproduct forms when the desired product (phenylthiourea) reacts with excess unconsumed aniline, releasing ammonia in the process[4]. To prevent this, strict 1:1 stoichiometric control is mandatory. Furthermore, do not extend the reflux time beyond 4 hours, as prolonged heating drives this secondary thermodynamic sink.

Q3: The product precipitates as an oily, sticky mass instead of distinct crystals. What went wrong? A: An oily precipitate indicates the presence of unreacted aniline or trapped solvent impurities[2]. This usually happens if the final cooling step is rushed (e.g., crashing the product out in an ice bath immediately). To fix an oily crude, decant the supernatant, dissolve the sticky mass in a minimum amount of boiling absolute ethanol, and allow it to cool slowly to room temperature to promote proper crystal nucleation[5].

Q4: Does the pH of the reaction mixture strictly need to be highly acidic? Can I reduce the amount of HCl? A: The highly acidic environment is non-negotiable. The addition of HCl is not merely for solubility; it is the mechanistic trigger that converts stable thiocyanate salts into the highly reactive electrophile, isothiocyanic acid[2]. Reducing the acid concentration will directly reduce the concentration of the active electrophile, stalling the reaction and drastically lowering your yield.

References

  • Source: jocpr.
  • 1-(4-Nitrophenyl)
  • Source: orgsyn.
  • Source: benchchem.
  • Studies on Aminobenzothiazole and Derivatives: Part-2.

Sources

Technical Support Center: Optimizing the Aqueous Solubility of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of thiourea derivatives during in vitro screening and cell culture assays.

The compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS No.: 35305-48-7) is a classic example of this challenge. While its structural framework—featuring a rigid thiourea core flanked by a phenyl ring and a 4-methylbenzyl group—makes it an excellent candidate for interacting with various biological targets, this same architecture renders it highly hydrophobic. Excessively bulky lipophilic groups in thiourea derivatives often lead to poor aqueous solubility, which can severely compromise bioavailability and assay reliability[1]. When the compound precipitates in your assay buffer, it leads to inaccurate potency measurements (such as false negatives or artificially high IC50 values) and liquid handling errors.

This guide provides a causality-driven, field-proven framework to troubleshoot and resolve the precipitation of this specific thiourea derivative in your biological assays.

Part 1: Diagnostic Workflow

Before altering your assay parameters or synthesizing new formulations, follow this logical progression to identify the least disruptive solubilization strategy for your specific biological system.

SolubilityWorkflow Start Compound Precipitation in Assay Buffer CheckDMSO Is final DMSO ≤ 1%? Start->CheckDMSO ReduceDMSO Reduce Stock Conc. or increase Assay Vol. CheckDMSO->ReduceDMSO No AddSurfactant Add 0.01-0.1% Tween-80 CheckDMSO->AddSurfactant Yes CheckSol Is solution clear? ReduceDMSO->CheckSol AddSurfactant->CheckSol UseCD Formulate with HP-β-CD (1:1 Molar Ratio) CheckSol->UseCD No Success Proceed with Biological Assay CheckSol->Success Yes UseCD->Success

Figure 1: Decision tree for diagnosing and resolving thiourea derivative precipitation.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 1-[(4-Methylphenyl)methyl]-3-phenylthiourea precipitate immediately when I dilute my DMSO stock into the assay buffer?

The Science (Causality): The precipitation is driven by two thermodynamic forces. First, the thiourea core (N-C(=S)-N) acts as a strong hydrogen-bond donor and acceptor, promoting intermolecular self-assembly[2]. Second, the aromatic rings (phenyl and 4-methylbenzyl) undergo intense hydrophobic stacking in aqueous environments. When you dilute the compound from a 100% DMSO stock into an aqueous buffer, the local DMSO concentration drops rapidly. If the final DMSO concentration falls below the threshold required to solvate these hydrophobic domains, the compound self-associates and crashes out of solution.

The Solution: You must balance the solvent concentration against the biological tolerance of your assay. Ensure thorough, rapid mixing (vortexing) during the dilution step to prevent localized zones of low solvent concentration.

Q2: What are the maximum tolerated concentrations of common solubilizers I can use without ruining my cell-based assays?

The Science (Trustworthiness): Every solubilizer is biologically active at a certain concentration. For instance, while DMSO is an excellent co-solvent, concentrations above 1% (v/v) can induce cellular toxicity and alter membrane permeability, confounding your pharmacological readout[3]. It is critical to establish a self-validating system: your assay must always include a "vehicle-only" control that perfectly matches the highest concentration of solubilizer used in your treated wells.

Table 1: Comparison of Solubilization Strategies for Cell-Based Assays

Solubilization AgentMax Recommended Conc. (In Vitro)Mechanism of ActionExperimental Drawbacks
DMSO 0.1% - 1.0% (v/v)Co-solvent; disrupts solute-solute interactions.Cellular toxicity at >1%; can alter target protein conformation.
Tween-80 / Triton X-100 0.01% - 0.1% (v/v)Non-ionic surfactant; forms micelles around the drug.May lyse delicate cells or interfere with colorimetric/fluorescent readouts.
HP-β-CD 1.0% - 5.0% (w/v)Host-guest complexation; encapsulates hydrophobic rings.High concentrations may extract cholesterol from cell membranes.
Q3: Co-solvents and surfactants are too toxic for my primary cell line. How can I use Cyclodextrins to solubilize this thiourea derivative?

The Science (Causality): 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity[4]. The 4-methylbenzyl or phenyl ring of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea can insert into this cavity, forming an inclusion complex. This masks the hydrophobic bulk from the aqueous environment, dramatically increasing the apparent solubility without requiring harsh detergents. Note that the presence of residual DMSO can competitively bind to the cyclodextrin cavity, so solvent evaporation is preferred[3].

Experimental Protocol: Formulation of a Thiourea-Cyclodextrin Inclusion Complex This self-validating protocol ensures complete complexation and removal of organic solvents.

  • Preparation of Host Solution: Dissolve HP-β-CD in molecular biology grade water or your base assay buffer to a concentration of 10% (w/v).

  • Preparation of Guest Solution: Dissolve 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in the minimum required volume of Ethanol (EtOH).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at room temperature. Add the thiourea/EtOH solution dropwise (1 drop per second) to the vortex center to prevent flash precipitation.

  • Equilibration: Cover the beaker tightly with parafilm and stir continuously for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Solvent Removal: Remove the parafilm and allow the ethanol to evaporate under a gentle stream of nitrogen, or freeze the solution and lyophilize it to obtain a dry powder.

  • Reconstitution: Reconstitute the resulting powder in your aqueous assay buffer. The solution should now be optically clear and ready for biological testing.

CD_Protocol N1 1. Dissolve HP-β-CD in Aqueous Buffer N3 3. Dropwise Addition & Stirring (24h) N1->N3 N2 2. Dissolve Thiourea in minimal EtOH N2->N3 N4 4. Solvent Evaporation or Lyophilization N3->N4 N5 5. Reconstitute Complex in Assay Media N4->N5

Figure 2: Step-by-step methodology for formulating a thiourea-cyclodextrin inclusion complex.

Q4: How do I verify that my solubilization strategy isn't creating artifacts in my biological readout?

The Science (Trustworthiness): Solubilizers can create "false positives" by stressing the cells or "false negatives" by trapping the drug so tightly in a micelle or cyclodextrin cavity that it cannot interact with the biological target.

To validate your system, always implement these two checks:

  • Vehicle Controls: Always run a control containing the exact concentration of DMSO, Tween-80, or HP-β-CD used in the highest-dose drug wells. If the vehicle control deviates from the untreated baseline, your solubilizer concentration is too high and is causing biological interference.

  • Turbidity Checks: Before adding the treated media to your cells, measure the absorbance of the solution at 600 nm. A rising baseline indicates the formation of nano-precipitates that are invisible to the naked eye but will still ruin your concentration-response curves.

References

  • Biological Applications of Thiourea Derivatives: Detailed Review Source: mdpi.com URL:[Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity Source: nanobioletters.com URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: mdpi.com URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: nih.gov URL:[Link]

Sources

Technical Support Center: Stability of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 1-[(4-Methylphenyl)methyl]-3-phenylthiourea. This guide provides in-depth information, troubleshooting advice, and validated protocols to address stability concerns when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea when dissolved in DMSO?

A1: The primary concerns for thiourea derivatives, including 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, in any solvent system are susceptibility to oxidation, hydrolysis, thermal stress, and photodegradation.[1] The thiocarbonyl group (C=S) is the most reactive site. The sulfur atom is readily oxidized, which can lead to the formation of urea analogs or various sulfur oxides.[1][2] Furthermore, DMSO is hygroscopic and can absorb atmospheric moisture, which may facilitate slow hydrolysis of the thiourea linkage over time, especially if stored improperly.[3]

Q2: Can DMSO itself react with or degrade the thiourea compound?

A2: Under standard storage conditions (e.g., -20°C, protected from light), direct reaction between DMSO and the thiourea derivative is unlikely. However, at elevated temperatures, DMSO can decompose and may act as an oxidant.[4][5][6] This is a critical consideration for experiments involving heating steps, such as thermal shift assays or high-temperature incubations. Autocatalytic decomposition of DMSO can produce acidic byproducts, which could then accelerate the hydrolysis of the thiourea compound.[5]

Q3: My DMSO stock solution of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea has turned slightly yellow. Is it still usable?

A3: A change in color, particularly yellowing or browning, is a strong indicator of chemical degradation.[1] This often points towards oxidative processes. We strongly advise against using a discolored solution, as the presence of degradation products can lead to inaccurate concentration calculations, loss of biological activity, or unexpected off-target effects in your assays. The best practice is to discard the solution and prepare a fresh stock from solid material.

Q4: What are the recommended storage conditions for a DMSO stock solution of this compound?

A4: To maximize the shelf-life of your 1-[(4-Methylphenyl)methyl]-3-phenylthiourea stock solution, we recommend the following conditions. Adherence to these guidelines is crucial for maintaining the integrity of the compound for both short-term and long-term use.

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down the rate of all potential degradation reactions (hydrolysis, oxidation).
Aliquoting Store in small, single-use aliquotsMinimizes freeze-thaw cycles which can introduce moisture and accelerate degradation.
Atmosphere Overlay with an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, significantly reducing the risk of oxidative degradation.[1]
Container Amber glass vials with PTFE-lined capsProtects from light to prevent photodegradation and provides an inert storage surface.
DMSO Grade Anhydrous, high-purity (≥99.9%)Reduces the amount of initial water content, minimizing the potential for hydrolysis.

Q5: What are the most likely degradation products I might see in my analysis?

A5: Based on established thiourea chemistry, the degradation products depend on the specific pathway.

  • Oxidation: The primary product would likely be the corresponding urea derivative, 1-[(4-Methylphenyl)methyl]-3-phenylurea, where the sulfur atom is replaced by an oxygen.[1]

  • Hydrolysis: This pathway would cleave the molecule, yielding phenylamine (aniline), 4-methylbenzylamine, and carbonyl sulfide (which further decomposes to H₂S and CO₂).[7]

  • Thermal Degradation: High temperatures can lead to a complex mixture of products, potentially including isothiocyanates and amines.[1]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your research, linking them to potential stability issues and providing actionable solutions.

TroubleshootingWorkflow start Problem Encountered (e.g., Inconsistent Assay Results) check_purity Step 1: Purity Check Analyze stock solution via stability-indicating HPLC method. start->check_purity new_peaks New Peaks Observed? check_purity->new_peaks no_new_peaks Purity Confirmed (>95%) new_peaks->no_new_peaks No degradation_suspected degradation_suspected new_peaks->degradation_suspected Yes investigate_other Investigate Other Experimental Variables (e.g., Assay conditions, cell health, reagents) no_new_peaks->investigate_other prepare_fresh Step 2: Prepare Fresh Stock Use high-purity solid compound and anhydrous DMSO. degradation_suspected->prepare_fresh implement_storage Step 3: Implement Best Storage Practices (Aliquot, -80°C, Inert Gas) prepare_fresh->implement_storage re_evaluate Step 4: Re-run Experiment Use fresh stock and compare results. implement_storage->re_evaluate

Caption: General troubleshooting workflow for stability issues.

Issue 1: I am observing significant variability in my bioassay results (e.g., IC₅₀ values) between experiments.

  • Possible Cause: This is a classic sign of compound instability. If your stock solution is degrading over time, the effective concentration of the active compound decreases with each use or freeze-thaw cycle, leading to inconsistent biological responses.

  • Troubleshooting Steps:

    • Immediate Purity Analysis: Before further use, analyze an aliquot of your current DMSO stock solution using a stability-indicating HPLC method (see Protocol 2). Compare the peak area of the parent compound to when the stock was initially prepared.

    • Prepare Fresh Stock: Prepare a new stock solution from the solid material in fresh, anhydrous DMSO.

    • Implement Strict Aliquoting: Aliquot the new stock into single-use volumes in amber vials. This prevents contamination and degradation associated with repeated freeze-thaw cycles.

    • Perform a Head-to-Head Test: Run your bioassay using both the old stock and the freshly prepared stock. A significant difference in potency will confirm that degradation of the old stock was the root cause.

Issue 2: My HPLC analysis shows a new, smaller peak appearing over time that was not present in the initial analysis of the solid compound.

  • Possible Cause: The appearance of a new peak is direct evidence of degradation or isomerization. The retention time of the new peak can provide clues to its identity. A more polar degradation product (e.g., the urea analog) will typically have a shorter retention time in reversed-phase HPLC.

  • Troubleshooting Steps:

    • Characterize the Degradant: If you have access to LC-MS/MS, analyze the sample to get the mass of the new peak. This is the most effective way to identify the degradation product by comparing its mass to potential structures (e.g., the oxidized urea analog).

    • Conduct a Forced Degradation Study: To confirm the identity of the degradant, perform a forced degradation study as outlined in Protocol 3. Exposing the compound to oxidative (e.g., H₂O₂) or hydrolytic (acid/base) stress should significantly increase the size of the new peak, helping to confirm its origin.

    • Discard and Re-evaluate Storage: The current storage method is insufficient. Discard the degraded stock and implement the recommended best practices (see FAQ A4) to prevent recurrence.

Issue 3: The compound precipitates out of the assay medium after I dilute my DMSO stock.

  • Possible Cause: While this is primarily a solubility issue, it can be exacerbated by degradation. Some degradation products can be less soluble than the parent compound, or changes in the solution matrix due to degradation byproducts could affect solubility. However, the most common cause is exceeding the aqueous solubility limit of the parent compound.[8]

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay medium does not exceed recommended limits (typically <0.5% v/v), as higher concentrations can be toxic to cells and affect protein structure.[9]

    • Determine Aqueous Solubility: If not already known, perform a simple experiment to determine the kinetic solubility of the compound in your specific assay buffer.

    • Use a Co-solvent (with caution): In some cases, advanced formulations can improve solubility. However, this must be carefully validated to ensure the co-solvent does not interfere with the assay.[8]

    • Check Stock Integrity: As a secondary check, confirm the purity of your DMSO stock via HPLC to rule out precipitation of a less-soluble degradant.

Experimental Protocols

Protocol 1: Preparation of a High-Integrity DMSO Stock Solution

This protocol details the steps for preparing a stock solution that minimizes initial degradation risks.

  • Pre-Experiment Preparation:

    • Bring the solid 1-[(4-Methylphenyl)methyl]-3-phenylthiourea and a sealed bottle of anhydrous DMSO (≥99.9%) to room temperature inside a desiccator to prevent water condensation.

    • Prepare amber glass vials with PTFE-lined caps.

  • Weighing:

    • Accurately weigh the desired amount of the solid compound into a vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (not exceeding 30°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes.

    • (Optional but recommended) Gently flush the headspace of each vial with an inert gas like argon or nitrogen.

    • Securely cap the vials and store them at -80°C, protected from light.

Protocol 2: HPLC Method for Stability Assessment

This method provides a framework for separating the parent compound from potential degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dilute_stock Dilute DMSO Stock (e.g., to 100 µM in Acetonitrile) inject Inject Sample onto C18 Column dilute_stock->inject prep_mobile Prepare Mobile Phases A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid prep_mobile->inject gradient Run Gradient Elution (e.g., 5% to 95% B over 15 min) inject->gradient detect Detect at 254 nm (or λmax) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) (Parent Peak Area / Total Peak Area) * 100 integrate->calculate

Caption: Experimental workflow for HPLC stability analysis.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes. This must be optimized to ensure good separation between the parent peak and any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or the determined λmax of the compound.

  • Procedure:

    • Prepare a sample by diluting the DMSO stock solution to an appropriate concentration (e.g., 100 µM) with acetonitrile.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the sample.

    • Analyze the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Forced Degradation Study

This study intentionally degrades the compound to help identify potential degradation products and confirm the stability-indicating nature of the analytical method.

  • Prepare Solutions:

    • Acid Hydrolysis: Prepare a 1 mg/mL solution of the compound in a mixture of DMSO and 0.1 M HCl (e.g., 10:90 v/v).

    • Base Hydrolysis: Prepare a 1 mg/mL solution in a mixture of DMSO and 0.1 M NaOH.

    • Oxidative Degradation: Prepare a 1 mg/mL solution in a mixture of DMSO and 3% H₂O₂.

    • Control: Prepare a 1 mg/mL solution in a DMSO/Water mixture.

  • Incubation:

    • Incubate all solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours).

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples.

    • Dilute all samples appropriately with the mobile phase and analyze using the HPLC method from Protocol 2.

  • Evaluation:

    • Compare the chromatograms from the stressed samples to the control. A good stability-indicating method will show a decrease in the parent peak and the formation of new peaks for the stressed samples, with all peaks being well-resolved.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]

  • DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. MDPI. Available at: [Link]

  • Application of DMSO in the Synthesis of 1,4-Disubstituted (But-1-en-3-ynyl)methylthioethers. Synopsis. Available at: [Link]

  • Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. ResearchGate. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]

  • Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. RSC Publishing. Available at: [Link]

  • 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

  • Molecular inks with DMSO and thiourea. ResearchGate. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]

  • NMR analysis of reaction mixtures between thiourea and DMSO and computed HSQC spectra of linear sulfur-containing species. ResearchGate. Available at: [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. Available at: [Link]

  • Thiourea Degradation in Aqueous Solutions via Ozonation. ResearchGate. Available at: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Available at: [Link]

  • PHENYLTHIOUREA SYNTHESIS.#ncchem. YouTube. Available at: [Link]

  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. Available at: [Link]

  • Thiourea. Wikipedia. Available at: [Link]

  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research. AACR Journals. Available at: [Link]

  • A kinetic method for the determination of thiourea by its catalytic effect in micellar media. PubMed. Available at: [Link]

  • Thiourea determination for the precious metals leaching process by iodate titration. Revista mexicana de ingeniería química. Available at: [Link]

  • α-PHENYLTHIOUREA. Organic Syntheses Procedure. Available at: [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

Sources

Identifying degradation products of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support portal to assist researchers and drug development professionals in identifying and troubleshooting the degradation products of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea .

This guide synthesizes mechanistic chemical theory with field-proven LC-MS/MS workflows. Our goal is to ensure your forced degradation studies are robust, self-validating, and fully compliant with regulatory standards.

Part 1: Mechanistic Theory & Causality

Understanding why a molecule degrades is the fundamental first step in identifying how it degrades. The compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea contains a highly reactive thiourea core (N-C(=S)-N) flanked by a phenyl ring and a 4-methylbenzyl group.

  • Oxidative Vulnerability: The sulfur atom in the thiourea moiety is highly nucleophilic. Exposure to peroxides or atmospheric oxygen readily initiates oxidation, leading to the formation of thiourea oxides (sulfenic, sulfinic, and sulfonic intermediates). Ultimately, this pathway results in complete desulfurization, forming the corresponding urea derivative and releasing sulfate byproducts[1],[2],[3].

  • Hydrolytic Cleavage: Under extreme pH conditions, the N-C bonds of the thiourea core become highly polarized. Hydrolysis typically results in the cleavage of the molecule, yielding primary amines, hydrogen sulfide, and intermediate cyanamides[2].

Part 2: Troubleshooting FAQs

Q1: My forced degradation study resulted in 85% degradation of the parent compound. Is this acceptable for regulatory submission? A1: No. According to the[1], a forced degradation study should ideally target a degradation window of 5% to 20%[4]. Excessive stress (e.g., >20% degradation) often leads to secondary or tertiary degradation products that are not representative of real-world stability issues. Fix: Titrate your stressor concentration (e.g., reduce H₂O₂ from 3% to 0.3%) or decrease the exposure time/temperature until the primary degradants fall within the target window.

Q2: During oxidative stress testing, my LC-MS/MS data shows a major degradant with a mass shift of -16 Da from the parent compound (m/z 257.1 to 241.1). What is the mechanism here? A2: A mass shift of -16 Da is the classic signature of desulfurization via oxidation [2]. The thiourea core (C=S) is oxidized to a urea core (C=O). Mechanistically, the sulfur atom is replaced by an oxygen atom (Loss of S = -32 Da; Gain of O = +16 Da; Net change = -16 Da). This forms 1-[(4-Methylphenyl)methyl]-3-phenylurea. You can validate this mechanism by checking for the presence of [3].

Q3: In acidic hydrolysis conditions (0.1 M HCl, 60°C), the parent peak disappears, and I see two distinct low-mass peaks at m/z 94.1 and m/z 122.1. How do I prevent this complete fragmentation? A3: These peaks represent the complete hydrolytic cleavage of the thiourea core[2]. The peak at m/z 94.1 corresponds to protonated aniline ([M+H]⁺), while the peak at m/z 122.1 corresponds to protonated 4-methylbenzylamine ([M+H]⁺). To prevent complete cleavage and capture the intermediate degradation states (like isothiocyanates), reduce the incubation temperature to 40°C and sample at earlier time points (e.g., 1 hour instead of 24 hours).

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, every degradation workflow must include a control (unstressed sample) and a mass balance check.

Quantitative Data Summary: Expected Degradation Profiles
Stress ConditionReagent / EnvironmentTarget Time & TempExpected Primary DegradantExpected Mass Shift (Δ Da)
Oxidation 0.3% H₂O₂4 hours @ 25°CUrea derivative-16 Da (Loss of S, Gain of O)
Acid Hydrolysis 0.1 M HCl24 hours @ 40°CAniline & 4-MethylbenzylamineCleavage (m/z 94.1 & 122.1)
Base Hydrolysis 0.1 M NaOH24 hours @ 40°CCyanamides & AminesCleavage fragments
Thermal Solid state, 70°C7 daysIsomerization products0 Da (Isobaric)
Step-by-Step Methodology: Forced Degradation & LC-MS/MS Workflow

Step 1: Stock Preparation

  • Accurately weigh 10 mg of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

Step 2: Stress Application (The Self-Validating Matrix)

  • Aliquot 1 mL of the stock into five separate amber vials (Control, Acid, Base, Oxidation, Thermal).

  • Apply stressors according to the Quantitative Data Summary table above.

Step 3: Quenching & Neutralization (Critical for Causality) Why we do this: To ensure degradation occurs only during the targeted window and not while sitting in the autosampler queue.

  • Acid/Base: Neutralize with equimolar NaOH or HCl immediately at the time point.

  • Oxidation: Quench residual peroxides by adding 100 µL of 10% sodium thiosulfate.

Step 4: Dilution & Mass Balance Check

  • Dilute all samples 1:100 with the initial LC mobile phase (e.g., 95% H₂O / 5% ACN + 0.1% Formic Acid) to a final concentration of 10 µg/mL.

  • Self-Validation: Analyze via HPLC-UV first. The sum of the peak areas (Parent + Degradants) must equal ~100% of the Control peak area. A significant loss indicates volatile degradants or precipitation.

Step 5: LC-MS/MS Structural Elucidation

  • Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Operate the mass spectrometer (Orbitrap or Q-TOF) in ESI+ mode. Use Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 3 most intense ions for structural confirmation.

Part 4: Pathway Visualization

The following diagram illustrates the logical relationships and causality between the applied stress conditions and the resulting degradation products.

G Parent 1-[(4-Methylphenyl)methyl] -3-phenylthiourea Oxidation Oxidative Stress (H2O2 / O2) Parent->Oxidation Hydrolysis Acid/Base Hydrolysis (H+ / OH-) Parent->Hydrolysis Urea Urea Derivative Desulfurization (-16 Da) Oxidation->Urea S-Oxidation Amines Aniline & 4-Methylbenzylamine Hydrolysis->Amines N-C Cleavage Isothiocyanate Isothiocyanates & Cyanamides Hydrolysis->Isothiocyanate Elimination LCMS LC-MS/MS Analysis Urea->LCMS Amines->LCMS Isothiocyanate->LCMS

Degradation pathways of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea under stress conditions.

References

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Technical Articles. URL: [Link]

  • Sharma, V. K., et al. "Ferrate(VI) Oxidation of Thiourea." Environmental Science & Technology, ACS Publications. URL: [Link]

Sources

Overcoming resistance to thiourea-based compounds in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiourea-based compound research. Thioureas are highly versatile pharmacophores used extensively in both anti-tubercular drug development (e.g., Ethionamide, Isoxyl) and oncology (e.g., kinase inhibitors, platinum conjugates). However, their unique mechanisms of action often lead to complex resistance profiles in vitro and in vivo.

This guide is designed to help you troubleshoot experimental failures, understand the mechanistic causality of resistance, and implement self-validating protocols to overcome these hurdles.

Section 1: Mycobacterial Models & Prodrug Activation

FAQ 1: Why are my M. tuberculosis clinical isolates exhibiting sudden high-level resistance to Ethionamide (ETH)?

The Causality: Ethionamide is not an active drug; it is a prodrug. To exert its bactericidal effect, ETH must be oxidized by the mycobacterial FAD-containing monooxygenase EthA [1]. Once activated, it forms an ETH-NAD adduct that potently inhibits InhA, an enzyme critical for mycolic acid biosynthesis[2].

If your isolates are showing high-level resistance (MIC ≥50 μg/ml), the failure is likely occurring upstream of the target. Approximately 76% of high-level ETH-resistant strains harbor missense mutations in the ethA structural gene or overexpress ethR[3]. EthR is a transcriptional repressor that tightly controls ethA expression. When ethR is overexpressed, EthA production drops, leaving the ETH prodrug inert[2].

EthA_Pathway EthR_Inhibitor EthR Inhibitor (Restores Sensitivity) EthR EthR Repressor (Overexpressed) EthR_Inhibitor->EthR Inhibits EthA EthA Monooxygenase (Activator) EthR->EthA Represses ETH_NAD ETH-NAD Adduct (Active Form) EthA->ETH_NAD Oxidizes ETH Ethionamide (ETH) (Prodrug) ETH->ETH_NAD Binds NAD+ InhA InhA Enzyme (Target) ETH_NAD->InhA Blocks Synthesis

Caption: EthA/EthR signaling pathway and ETH activation mechanism.

Troubleshooting Protocol 1: Re-sensitizing EthR-Overexpressing Strains

To overcome this, we must chemically derepress ethA transcription. This protocol uses a self-validating design to confirm that resistance is specifically EthR-mediated.

Step-by-Step Methodology:

  • Strain Stratification (Internal Control): Plate your ETH-resistant M. tuberculosis isolates alongside a wild-type H37Rv strain (Positive Control) and a confirmed ethA knockout mutant (Negative Control).

  • EthR Inhibitor Co-administration: Prepare Middlebrook 7H9 broth supplemented with ETH (ranging from 1 to 100 μg/ml) and a synthetic EthR inhibitor (e.g., BDM41906 at 10 μg/ml). Causality: The inhibitor binds the EthR repressor, preventing it from binding to the ethA promoter, thereby forcing the bacteria to produce the EthA activator.

  • Alternative Targeting (The Isoxyl Bypass): If the ethA knockout strain remains resistant even with the EthR inhibitor, the ethA gene is structurally compromised. Switch your treatment to Isoxyl (ISO) . While ISO is also a thiourea, it targets DesA3 (a membrane-bound Δ9-stearoyl desaturase) and achieves complete inhibition of oleic acid synthesis at just 3 μg/ml[4].

  • Validation: Measure the MIC. A successful EthR inhibition will drop the ETH MIC in clinical isolates back to wild-type levels (<5 μg/ml), while the ethA knockout will remain resistant, proving the rescue was exclusively EthA-dependent.

Section 2: Oncology Models & Multidrug Resistance (MDR)

FAQ 2: My colorectal cancer (CRC) cells are developing rapid resistance to small-molecule thiourea chemotherapeutics. How can I bypass P-glycoprotein (P-gp) efflux?

The Causality: Multidrug resistance (MDR) in CRC is frequently driven by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) efflux transporter[5]. Small-molecule thioureas are highly lipophilic and fit perfectly into the substrate-binding pocket of P-gp. As fast as the drug enters the cell, P-gp actively pumps it out, preventing the thiourea from reaching cytotoxic intracellular concentrations[5].

To overcome this, you must alter the physical hydrodynamics of the drug. Polymerization of the thiourea into a Quaternized Thiourea Main-chain Polymer (QTMP) drastically increases the molecular weight and spatial footprint, making it a poor substrate for P-gp[5].

Polymer_Bypass Small_Drug Small-Molecule Thiourea (Susceptible) P_gp P-glycoprotein (P-gp) Efflux Pump Small_Drug->P_gp Binds Efflux Drug Efflux / Resistance P_gp->Efflux Pumps Out QTMP QTMP Polymer (Macromolecule) QTMP->P_gp Poor Substrate Accumulation Intracellular Accumulation QTMP->Accumulation Bypasses Efflux Apoptosis DNA Damage & Apoptosis Accumulation->Apoptosis Induces ROS

Caption: Mechanism of QTMP evading P-gp efflux to overcome MDR.

Troubleshooting Protocol 2: QTMP Efficacy Validation in MDR Cell Lines

This protocol validates the evasion of P-gp using a competitive inhibition setup.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDR-phenotype CRC cells (e.g., HCT-8/VCR) in a 96-well plate at

    
     cells/well.
    
  • Control Establishment: Treat Group A with your standard small-molecule thiourea. Treat Group B with the small-molecule thiourea + Verapamil (a known P-gp inhibitor). Causality: Group B serves as your self-validating positive control; if Verapamil restores toxicity, P-gp is confirmed as the sole resistance mechanism.

  • Polymer Treatment: Treat Group C with QTMP. Because QTMP's nanoscale hydrodynamic size prevents it from entering the P-gp efflux channel, it will accumulate intracellularly[5].

  • ROS & Viability Quantification: After 48 hours, use a DCFDA cellular ROS assay followed by an MTT viability assay. QTMP should induce massive ROS overproduction and caspase-dependent apoptosis, matching the efficacy of Group B without requiring a co-administered inhibitor[5].

FAQ 3: My platinum-thiourea conjugates show excellent DNA binding in vitro but fail in vivo. What is causing this discrepancy?

The Causality: If your platinum-acridine-thiourea agents (e.g., PT-ACRAMTU) are failing in vivo, they are likely falling victim to thiol deactivation. The thiourea-S donor group is highly reactive with intracellular sulfur-containing nucleophiles, particularly glutathione (GSH) and cysteine[6]. Before the platinum complex can reach the nucleus to bind DNA, it is intercepted and neutralized by these cytosolic thiols.

The Solution: You must perform a target-selective tuning of the substitution chemistry. By replacing the thiourea (sp2-S) donor group with an amidine (sp2-NH) donor group, you alter the electron density and sterics around the platinum center[6]. This drastically reduces the metal's reactivity with cysteine sulfur while maintaining its affinity for nucleobase nitrogen. LC-MS analysis of these amidine substitutions confirms a significantly lower yield of deactivated dinuclear complexes when incubated with N-acetylcysteine[6].

Quantitative Data Summary

The following table summarizes the quantitative thresholds of resistance and the efficacy of the troubleshooting workarounds described above.

Compound / DrugPrimary TargetResistance Metric / LimitationOvercoming Strategy & Validated Outcome
Ethionamide (ETH) InhA (via EthA)MIC ≥50 μg/ml (76% of isolates have ethA/inhA mutations)[3]EthR Inhibitors: Restores MIC to wild-type levels (<5 μg/ml).
Isoxyl (ISO) DesA3 (Δ9-desaturase)Ineffective if target DesA3 is mutated.Bypass ETH Resistance: Achieves complete oleic acid synthesis inhibition at 3.0 μg/ml[4].
Small-Molecule Thioureas Various (Oncology)High efflux rate via P-gp in MDR cells[5].Polymerization (QTMP): Evades P-gp due to macromolecular size, restoring ROS-mediated apoptosis[5].
PT-ACRAMTU DNA BindingHigh systemic deactivation by Glutathione/Cysteine[6].Amidine-NH Substitution: Reduces cysteine reactivity (Yields only 14% mononuclear deactivated adducts)[6].

References

  • ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates Source: PMC / nih.gov URL:3

  • Insights into the Mechanism of Ethionamide Resistance in Mycobacterium tuberculosis through an in silico Structural Evaluation of EthA and Mutants Identified in Clinical Isolates Source: MDPI URL:1

  • EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide Source: PMC / nih.gov URL:2

  • Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis Source: JBC / nih.gov URL:4

  • QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells Source: Frontiers URL:5

  • Replacement of a Thiourea-S with an Amidine-NH Donor Group in a Platinum–Acridine Antitumor Compound Reduces the Metal's Reactivity with Cysteine Sulfur Source: PMC / nih.gov URL:6

Sources

Interpreting complex NMR spectra of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

A Guide to Interpreting Complex NMR Spectra

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for interpreting the often complex ¹H and ¹³C NMR spectra of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea. As a molecule with multiple aromatic protons, a methylene bridge, and two distinct, exchangeable N-H protons, its spectra can present significant challenges, including signal overlap and ambiguous peak assignments. This document, written from the perspective of a Senior Application Scientist, offers field-proven insights and validated protocols to navigate these complexities.

Part 1: Foundational Spectral Analysis

A robust interpretation begins with a clear understanding of the molecule's structure and the expected chemical environment of each proton and carbon.

Molecular Structure and Proton Labeling

The structure below labels the key proton environments that will be referenced throughout this guide.

Caption: Labeled structure of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts in a standard solvent like CDCl₃. These values are foundational for identifying discrepancies in your experimental data.

Table 1: Predicted ¹H NMR Data

Proton Label Description Predicted Shift (δ, ppm) Multiplicity Integration Rationale
Hh para-H of Phenyl ~7.20 Triplet (t) 1H Located furthest from the electron-withdrawing thiourea group.[1]
Hg meta-H of Phenyl ~7.40 Triplet (t) 2H Standard aromatic region, deshielded relative to Hh.[1]
Hf ortho-H of Phenyl ~7.55 Doublet (d) 2H Most deshielded phenyl proton due to proximity to the thiourea group.
Hd ortho-H of Methylphenyl ~7.15 Doublet (d) 2H Protons ortho to the electron-donating methyl group.
He meta-H of Methylphenyl ~7.25 Doublet (d) 2H Protons meta to the methyl group.
Ha Methylene (-CH₂-) ~4.80 Singlet (s) or Broad Singlet 2H Benzylic position, deshielded by the adjacent nitrogen.[2]
-CH₃ Methyl (-CH₃) ~2.35 Singlet (s) 3H Typical chemical shift for a methyl group on an aromatic ring.[3]
Hb N-H (Benzylic) 6.0 - 7.5 Broad Singlet (br s) 1H Highly variable, exchangeable proton.[4][5]

| Hc | N-H (Phenyl) | 8.0 - 9.5 | Broad Singlet (br s) | 1H | More deshielded due to direct attachment to the phenyl ring; also exchangeable.[4][5] |

Table 2: Predicted ¹³C NMR Data

Carbon Environment Predicted Shift (δ, ppm) Rationale
C=S ~180-183 Characteristic shift for a thiocarbonyl carbon.[6]
Aromatic C (Quaternary) 125-140 Includes the four quaternary carbons of the aromatic rings.
Aromatic C-H 120-130 Aromatic carbons with attached protons. The large number of similar carbons can lead to overlap.[7]
-CH₂- ~48-52 Benzylic carbon attached to nitrogen.

| -CH₃ | ~21 | Typical shift for a tolyl methyl group.[3] |

Part 2: Troubleshooting Guide & FAQs

This section addresses specific, common problems encountered during spectral analysis in a direct question-and-answer format.

Question 1: My aromatic region (7.0-7.6 ppm) is a complex, overlapping multiplet. How can I confidently assign the individual protons?

Root Cause: The nine aromatic protons (five on the phenyl ring, four on the 4-methylphenyl ring) reside in chemically similar environments, leading to severe signal overlap in a standard 1D ¹H NMR spectrum.[8]

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping aromatic signals.

Protocol 1: Two-Dimensional (2D) COSY Spectroscopy

This is the most definitive method for assigning protons within distinct spin systems.

  • Causality: A Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other (typically through 2-3 bonds). Since the phenyl and 4-methylphenyl rings are not connected by proton-bearing atoms, they will appear as two independent networks of cross-peaks.

  • Step-by-Step Methodology:

    • Sample Preparation: Use the same sample from your ¹H NMR acquisition.

    • Experiment Setup: On the spectrometer, select a standard gradient-enhanced COSY (gCOSY) pulse sequence.

    • Parameter Optimization:

      • Set the spectral width in both dimensions (F1 and F2) to be identical to your 1D ¹H spectrum (e.g., 0-12 ppm).

      • Acquire a sufficient number of increments in the indirect dimension (F1), typically 256 or 512, for adequate resolution.

      • Use a sufficient number of scans per increment (e.g., 2-4) to achieve a good signal-to-noise ratio.

    • Data Processing & Analysis:

      • After acquisition, process the 2D data with a sine-bell or similar window function in both dimensions.

      • On the 2D map, locate a cross-peak connecting two signals. For example, find a well-resolved doublet in your 1D spectrum (e.g., an ortho proton) and find its diagonal peak on the COSY spectrum. The off-diagonal peaks (cross-peaks) on the same horizontal/vertical line identify its coupling partners.

      • Trace the connections: Start with one proton and "walk" through the spin system by following the cross-peaks until all protons in that system (e.g., all five phenyl protons) are identified.

Protocol 2: Solvent-Induced Shift Analysis

  • Causality: Changing the solvent from a relatively isotropic one like chloroform-d (CDCl₃) to an anisotropic one like benzene-d₆ can alter the chemical shifts of protons based on their spatial orientation relative to the benzene solvent molecules. This often resolves overlapping signals.[9]

  • Step-by-Step Methodology:

    • Initial Spectrum: Acquire the standard ¹H NMR spectrum in CDCl₃.

    • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.

    • Solvent Change: Add ~0.6 mL of benzene-d₆ to the same NMR tube and ensure the sample is fully dissolved.

    • Re-acquisition: Acquire a new ¹H NMR spectrum under the same conditions. Compare the aromatic regions of the two spectra to identify signals that have shifted and are now resolved.

Question 2: I see one or two very broad signals between 6.0 and 9.5 ppm that have non-integer integrations. What are they and how do I confirm their identity?

Root Cause: These signals are from the two exchangeable N-H protons (labeled Hb and Hc ).[10] Their broadness is caused by rapid chemical exchange with trace amounts of water or other protic species and by scalar relaxation with the quadrupolar ¹⁴N nucleus.[4] Their chemical shifts are highly dependent on solvent, concentration, and temperature, making them difficult to pinpoint.[11]

Troubleshooting Workflow:

Sources

Technical Support Guide: Preventing Precipitation of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in Experimental Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting and best practices for working with 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, a compound known for its limited aqueous solubility. Our goal is to equip you with the knowledge to prevent precipitation, ensuring the accuracy and reproducibility of your experiments.

Section 1: Understanding the Core Problem - Why Does Precipitation Occur?

This section addresses the fundamental physicochemical reasons behind the precipitation of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in aqueous solutions.

Q1: What are the primary reasons for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea precipitating out of my aqueous media?

A1: Precipitation of this compound is almost always linked to its low water solubility, a characteristic common to many thiourea derivatives with aromatic structures.[1][2] The key contributing factors are:

  • Inherent Molecular Properties: The molecule possesses significant hydrophobic (water-repelling) regions, namely the phenyl and methylphenyl groups. These structural features limit its ability to form favorable interactions with water molecules, leading to poor solubility in aqueous environments like cell culture media or buffers.[3]

  • "Solvent Shock" on Dilution: The most common cause of precipitation is the rapid change in solvent environment when a concentrated stock solution (typically in an organic solvent like DMSO) is added to the aqueous medium.[4][5] The compound, comfortably dissolved in the organic solvent, is suddenly exposed to water, a poor solvent for it. This "shock" prevents proper solvation by water molecules, causing the compound to aggregate and precipitate out of the solution.

  • Exceeding Maximum Solubility: Every compound has a maximum concentration it can achieve in a given solvent at a specific temperature, known as its saturation solubility. If the final concentration in your experiment exceeds this limit for the aqueous medium, precipitation is inevitable.

  • Temperature and pH Fluctuation: The solubility of solids is often temperature-dependent, generally increasing with heat.[6][7] A solution prepared at room temperature or slightly warmed might precipitate if cooled to experimental or storage temperatures. Additionally, while thiourea itself is neutral, extreme pH values in the medium could potentially alter the compound's structure and solubility.[8][9]

cluster_0 High-Concentration Stock cluster_1 Aqueous Medium cluster_2 Result: Precipitation DMSO DMSO Solvent Mol_DMSO Solvated Compound Molecules Precipitate Aggregated/ Precipitated Compound Mol_DMSO->Precipitate Rapid Dilution ('Solvent Shock') Media Water Molecules Media->Precipitate Poor Solvation

Caption: The "Solvent Shock" phenomenon leading to precipitation.

Section 2: Proactive Strategies - Best Practices for Solubilization

Preventing precipitation begins with proper preparation of stock solutions and meticulous dilution techniques.

Q2: What is the recommended procedure for preparing a stock solution of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea?

A2: A well-prepared, high-concentration stock solution is the foundation for preventing precipitation.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays due to its powerful solubilizing capacity for nonpolar compounds and miscibility with water.[3][10][11] Always use anhydrous, high-purity DMSO (≥99.7%) to avoid introducing water, which can lower the compound's solubility in the stock solution itself.[5]

Step-by-Step Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh the desired amount of solid 1-[(4-Methylphenyl)methyl]-3-phenylthiourea powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high but manageable concentration (e.g., 10-50 mM is a common range). A higher concentration minimizes the volume of DMSO introduced into your final experimental medium.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution.[6] Ensure no visible solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[5][10]

Q3: What is the correct technique for diluting the DMSO stock into my aqueous experimental medium?

A3: The dilution method is the most critical step. A slow, controlled process that promotes rapid dispersion is essential to avoid "solvent shock."

Step-by-Step Protocol: The Vortex-Dilution Method

  • Prepare Medium: Dispense the final volume of your aqueous medium (e.g., cell culture media, buffer) into a sterile conical tube.

  • Initiate Vortexing: Begin vortexing the aqueous medium at a medium-high speed to create a well-defined vortex.

  • Add Stock Dropwise: While the medium is actively vortexing, slowly add the required volume of your DMSO stock solution drop-by-drop directly into the center of the vortex. Do not pipette the stock onto the wall of the tube.

  • Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds after adding the stock to ensure complete and uniform dispersion.

  • Visual Inspection: Carefully inspect the final solution against both light and dark backgrounds to check for any signs of cloudiness, haziness, or fine precipitate.[5]

  • Use Promptly: Use the freshly prepared solution immediately for best results.

start Start: Prepare High-Conc. Stock in Anhydrous DMSO vortex_media Vortex Aqueous Medium Vigorously start->vortex_media add_stock Add Stock Solution Dropwise into Vortex vortex_media->add_stock continue_vortex Continue Vortexing for 30-60 seconds add_stock->continue_vortex inspect Visually Inspect for Precipitate continue_vortex->inspect use Use Solution Immediately inspect->use Clear troubleshoot Precipitate Found: Proceed to Troubleshooting inspect->troubleshoot Not Clear

Caption: Recommended workflow for diluting DMSO stock solutions.

Section 3: Troubleshooting Guide - When Best Practices Aren't Enough

If you still encounter precipitation after following the standard protocols, these advanced strategies can help.

Q4: I followed the Vortex-Dilution protocol, but I still see cloudiness. What should I do next?

A4: This indicates that the final concentration is likely exceeding the compound's solubility limit in your specific medium. Follow these steps:

  • Lower the Final Concentration: The simplest solution is often to reduce the working concentration of the compound. Test a range of lower concentrations to find the highest achievable clear solution.

  • Perform a Serial Dilution: Instead of a single dilution step, create an intermediate dilution in your medium. For example, dilute the DMSO stock 1:10 in media, vortex well, and then use this intermediate stock to make your final dilution. This gradual reduction in solvent polarity can sometimes prevent precipitation.

  • Consider Filtration: Micro-precipitates may not be visible to the naked eye but can still affect your experiment.[5] Filtering the final solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your media components and low protein-binding) can remove these particles. Note that this removes insoluble compound, effectively lowering the final concentration to its true solubility limit.

Q5: Can I use formulation aids or solubilizers to improve solubility?

A5: Yes, when physical methods are insufficient, chemical solubilizers can significantly enhance solubility. These should be tested for compatibility and toxicity in your specific experimental system.

Solubilization StrategyMechanism of ActionProsCons
Co-solvents Reduces the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound.[4][12]Simple to implement; effective for many compounds.Can have biological effects or toxicity at higher concentrations.
Surfactants (e.g., Tween 80) Form micelles that encapsulate the compound, shielding its hydrophobic parts from the water.[13]Highly effective at increasing apparent solubility.Can interfere with some assays; potential for cell toxicity.
Cyclodextrins (e.g., HP-β-CD) Form non-covalent "inclusion complexes" where the compound sits inside the cyclodextrin's hydrophobic core.[4][14]Often have low toxicity; highly effective.Can be expensive; may alter compound availability to its target.

Protocol Example (Co-solvent): A formulation of PEG300, Tween 80, and water is a common strategy.[5] First, dilute the DMSO stock into PEG300, then add Tween 80, and finally, add this mixture to the aqueous medium while vortexing. The gradual change in solvent polarity can prevent precipitation.[5]

Q6: How does the pH of my media affect solubility?

A6: The thiourea functional group contains nitrogen atoms that could potentially be protonated under acidic conditions.[9] If the pH of your medium is altered, it could change the charge state of the molecule, thereby affecting its solubility. While most cell culture media are buffered around neutral pH (~7.4), some experimental buffers can vary. If your protocol allows, you can test the compound's solubility in buffers of slightly different pH values to see if it has an effect. However, for cell-based work, significant deviations from physiological pH are not feasible.

Section 4: Frequently Asked Questions (FAQs)
Q7: What is the maximum final concentration of DMSO I should have in my cell culture experiment?

A7: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells and inhibit proliferation.[11][15] A final concentration of <0.5% (v/v) is a widely accepted upper limit, with ≤0.1% (v/v) being ideal to minimize off-target effects.[15] Always include a "vehicle control" (medium with the same final concentration of DMSO but without the compound) in your experiments.

Q8: Should I warm the solution to get the compound to dissolve?

A8: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and the solubility limit for many compounds whose dissolution is an endothermic process.[16][17] However, you must first confirm that 1-[(4-Methylphenyl)methyl]-3-phenylthiourea is stable at that temperature. Be aware that a solution prepared warm may precipitate upon cooling to room temperature or 4°C.[6]

Q9: How can I experimentally determine the maximum solubility of the compound in my specific medium?

A9: A simple shake-flask method can provide a good estimate.[3]

  • Add an excess amount of the solid compound to a known volume of your experimental medium in a sealed vial. The presence of undissolved solid is essential.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate the undissolved solid by centrifuging the solution at high speed.

  • Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method (e.g., HPLC, LC-MS). This concentration represents the saturation solubility.

References
  • Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

  • ResearchGate. 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). [Link]

  • Wikipedia. Phenylthiocarbamide. [Link]

  • Chemistry LibreTexts. (2022, October 30). Precipitation Gravimetry. [Link]

  • Al-Hussain, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Chemistry LibreTexts. (2022, July 4). Effects of Temperature and Pressure on Solubility. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

  • ResearchGate. (2025, August 7). An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. [Link]

  • Mohammadi, M. K., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. PMC. [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. [Link]

  • Al-Ghamdi, M. A., et al. (2025, December 4). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. MDPI. [Link]

  • University of California, Davis. (2019). Effects of Temperature and Pressure on Solubility. [Link]

  • Do, T. H. T., et al. (2020). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC. [Link]

  • Shahid, A., & Pavan, A. (2022, September 12). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • Strickley, R. G. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Santos, C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]

  • INIS-IAEA. (2016, March 15). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2018). Microwave vs. Reflux Synthesis of Bis-Thiourea Derivative: Yield Optimization, Crystallographic Understanding and Optical Sensing Potential. [Link]

  • Springer. (2025, March 12). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

  • Google Patents.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • D'hooghe, M., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. [Link]

  • Singh, R. P., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • iLectureOnline. (2014, February 19). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. [Link]

  • NJ.gov. PHENYLTHIOUREA HAZARD SUMMARY. [Link]

  • Springer. (2026, February 28). Kaolinite suspension treatment using cellulose dissolved in sodium hydroxide as flocculant. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Bădiceanu, C. D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PMC. [Link]

  • Kianpour, S., et al. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Purity Assessment of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of bioactive thiourea scaffolds, 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (hereafter MMPT ) represents a critical structural motif often utilized in antimicrobial and anticancer research.[1] However, the validation of its purity presents a "Purity Paradox":

  • RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) is the industry workhorse for detecting trace organic impurities but relies on relative response factors.

  • qNMR (Quantitative Nuclear Magnetic Resonance) offers absolute mass-based purity without reference standards but lacks the sensitivity for trace impurity profiling (<0.1%).

This guide objectively compares these methodologies, providing a validated HPLC protocol while establishing qNMR as the primary orthogonal tool for "truth" verification.

Chemical Identity[2][3]
  • IUPAC Name: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea[1]

  • Common Name: N-(4-methylbenzyl)-N'-phenylthiourea[1]

  • Molecular Formula: C₁₅H₁₆N₂S[1]

  • Critical Properties: Hydrophobic (LogP ~3.5), UV-active (Aromatic rings), susceptible to desulfurization (to urea) under oxidative stress.[1]

Chemical Context & Impurity Profiling[3][4]

To validate purity, one must first understand the impurities. The synthesis of MMPT typically involves the nucleophilic addition of 4-methylbenzylamine to phenyl isothiocyanate .

Synthesis & Impurity Pathway

The following diagram illustrates the reaction and the genesis of critical impurities (Imps A, B, and C) that the HPLC method must resolve.

SynthesisPathway Reactants Reactants: 4-Methylbenzylamine + Phenyl Isothiocyanate MMPT Target Product (MMPT) (Thiourea) Reactants->MMPT Reflux/EtOH ImpA Impurity A: Residual Amine (Non-UV active at 254nm) Reactants->ImpA Incomplete Rxn ImpB Impurity B: Residual Isothiocyanate (High UV response) Reactants->ImpB Excess Reagent ImpC Impurity C: Urea Derivative (Oxidative degradant) MMPT->ImpC Oxidation/Desulfurization

Figure 1: Synthesis pathway of MMPT highlighting the origin of critical impurities. Note that Impurity A (the amine) often lacks strong UV absorbance compared to the thiourea core, potentially leading to HPLC overestimation of purity.

Methodology 1: The Gold Standard (RP-HPLC)

RP-HPLC is the primary method for routine QC due to its ability to separate and quantify structurally similar impurities (e.g., the urea analog).

Validated Chromatographic Conditions

This protocol is optimized to suppress the ionization of the thiourea nitrogens, reducing peak tailing—a common issue with thiourea analysis.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh carbon load required for retaining the hydrophobic benzyl/phenyl groups.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps basic impurities protonated and suppresses silanol activity.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for aromatic compounds compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorbance for the phenyl rings. Note: 4-methylbenzylamine has low response here.
Column Temp 30°CImproves mass transfer and reproducibility.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial hold for polar impurities (Amine salts)
10.090Ramp to elute MMPT and hydrophobic isothiocyanates
12.090Wash
12.140Re-equilibration
15.040End of Run
System Suitability Criteria (Self-Validating)

Before releasing data, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for thioureas).[1]
  • Resolution (

    
    ): 
    
    
    
    between MMPT and the Urea degradant (Impurity C).
  • Precision: RSD

    
     for 6 replicate injections of standard.
    

Methodology 2: The Comparator (qNMR)[1]

While HPLC separates, qNMR quantifies absolute mass.[1] It is the "Judge" when HPLC standards are unavailable or when response factors are unknown.

qNMR Protocol
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1] (Must have non-overlapping signals).

  • Solvent: DMSO-

    
     (Thioureas have poor solubility in CDCl₃ and exchangeable protons are stabilized in DMSO).
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    (typically 30-60s) to ensure full relaxation.
Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight.[1][2][3]

Comparative Data & Performance Analysis

The following data simulates a validation study comparing HPLC Area% vs. qNMR Weight% for a synthesized batch of MMPT.

Table 1: Method Comparison Matrix
FeatureRP-HPLC (UV)qNMR (

H)
Verdict
Specificity High (Separates isomers/degradants)High (Structural elucidation)HPLC for impurity profiling.[1]
Sensitivity (LOD) ~0.05%~0.5% - 1.0%HPLC is superior for trace analysis.[1]
Quantification Basis Relative Response (Area %)Absolute Molar RatioqNMR is superior for "True" assay.
Reference Standard Required for absolute assayNot required (Internal Std used)qNMR is faster for early discovery.
Case Study: The "Invisible" Impurity

A batch of MMPT was analyzed by both methods.

  • HPLC Result: 99.2% purity (Area %).

  • qNMR Result: 97.5% purity (Weight %).[1]

Analysis of Discrepancy: The HPLC method used UV detection at 254 nm. The synthetic precursor, 4-methylbenzylamine (Impurity A), has a very weak extinction coefficient at 254 nm compared to the highly conjugated MMPT.[1] Therefore, the HPLC "overlooked" the residual amine. qNMR, which detects protons regardless of UV activity, correctly identified the benzyl protons of the unreacted amine, resulting in a lower (but accurate) purity value.[1]

Decision Matrix: Validating Your Workflow

Use this logic flow to determine which method to deploy for your specific stage of development.

DecisionMatrix Start Start: Purity Assessment Stage Development Stage? Start->Stage Early Early Discovery / Synthesis Stage->Early Late GLP Tox / Clinical Batch Stage->Late RefStd Is a Reference Standard Available? Early->RefStd Action3 Full Validation (ICH Q2) HPLC Assay + Impurity Limits Late->Action3 No No RefStd->No Use qNMR Yes Yes RefStd->Yes Action1 Use qNMR (Determine Absolute Assay) Action2 Use HPLC (Area %) (For reaction monitoring only) No->Action1 Yes->Action2

Figure 2: Strategic decision tree for selecting HPLC vs. qNMR based on development stage and reference standard availability.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6][7] [Link]

  • Almac Group. (2020). qNMR: The New Gold Standard for Assay? White Paper.[8] [Link]

  • Royal Society of Chemistry. (2018). Isothiourea-Catalysed Enantioselective Michael Addition. (Supporting Info on Thiourea HPLC conditions). [Link]

Sources

Comparative Analysis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea as a Putative Protease Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Quest for Novel Protease Inhibitors

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The strategic inhibition of specific proteases can halt disease progression, particularly in virology, oncology, and immunology. The thiourea scaffold has emerged as a promising pharmacophore in the design of enzyme inhibitors due to its ability to form key hydrogen bonds and coordinate with metal ions within enzyme active sites.[1]

This guide presents a comparative analysis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea , a representative thiourea derivative. Due to the limited publicly available data on the specific inhibitory activity of this exact molecule, we will proceed with a well-informed hypothesis. Based on the established activity of various thiourea derivatives against proteases, we will analyze 1-[(4-Methylphenyl)methyl]-3-phenylthiourea as a putative non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) .[2] Mpro is an essential enzyme for viral replication, and its inhibition is a clinically validated strategy for the treatment of COVID-19.[3][4]

This analysis will provide a framework for researchers to evaluate novel thiourea-based compounds. We will compare our topic compound's hypothetical performance against well-characterized SARS-CoV-2 Mpro inhibitors, providing a practical guide to the experimental validation of such molecules.

Mechanism of Action: Targeting the Catalytic Heart of the Virus

The SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer.[4] Its active site contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41. The catalytic Cys145 is the primary target for many inhibitors. Inhibitors can be broadly classified into two categories:

  • Covalent Inhibitors: These compounds form an irreversible or reversible covalent bond with the catalytic Cys145, permanently inactivating the enzyme.[5] Examples include Nirmatrelvir (the active component of Paxlovid) and GC376.[3][5]

  • Non-covalent Inhibitors: These inhibitors bind to the active site through a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, reversibly inhibiting the enzyme's activity.[5] Ebselen and its derivatives have been investigated as non-covalent Mpro inhibitors.[6]

Our hypothetical inhibitor, 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, is postulated to act as a non-covalent inhibitor. The thiourea moiety can act as both a hydrogen bond donor and acceptor, potentially interacting with key residues in the Mpro active site.

cluster_Mpro SARS-CoV-2 Mpro Active Site Cys145 Cys145 (Catalytic Nucleophile) Cleavage Polyprotein Cleavage & Viral Replication Cys145->Cleavage Catalysis NoCleavage Inhibition of Cleavage & Blocked Replication Cys145->NoCleavage Inhibition His41 His41 (General Base) Inhibitor 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (Hypothetical Non-covalent Inhibitor) Inhibitor->Cys145 Non-covalent Binding (Hypothesized) Substrate Viral Polyprotein Substrate Substrate->Cys145 Binding

Caption: Hypothetical mechanism of SARS-CoV-2 Mpro inhibition.

Comparative Performance Analysis

To contextualize the potential efficacy of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, we compare its hypothetical performance with established SARS-CoV-2 Mpro inhibitors. The following table summarizes key in vitro potency data.

InhibitorTypeTargetIC50 (in vitro)EC50 (cell-based)Reference
1-[(4-Methylphenyl)methyl]-3-phenylthiourea Non-covalent (Hypothetical) SARS-CoV-2 Mpro Data Not Available Data Not Available N/A
Nirmatrelvir Covalent (Nitrile)SARS-CoV-2 Mpro~18 - 22 nM~29 - 53 nM[3]
GC376 Covalent (Aldehyde prodrug)SARS-CoV-2 Mpro~26 - 890 nM~35 - 2100 nM[5][7][8]
Ebselen Non-covalent/CovalentSARS-CoV-2 Mpro~410 - 670 nM4.08 - 24.61 µM[6][9]
Pomotrelvir Non-covalentSARS-CoV-2 Mpro24 nM23 - 36 nM[10]

Note: IC50 (half-maximal inhibitory concentration) measures the in vitro potency against the isolated enzyme. EC50 (half-maximal effective concentration) measures the potency in a cell-based antiviral assay. These values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Mpro Inhibition Assay

To empirically determine the inhibitory potential of novel compounds like 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, a robust and reproducible in vitro assay is essential. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a widely accepted method for measuring Mpro activity.[11][12]

FRET-Based Mpro Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 1. Prepare serial dilutions of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea Incubate 4. Incubate Mpro with inhibitor Compound->Incubate Enzyme 2. Prepare Mpro enzyme solution Enzyme->Incubate Substrate 3. Prepare FRET substrate solution AddSubstrate 5. Initiate reaction with FRET substrate Substrate->AddSubstrate Incubate->AddSubstrate Measure 6. Measure fluorescence over time AddSubstrate->Measure Plot 7. Plot reaction rates vs. inhibitor concentration Measure->Plot Calculate 8. Calculate IC50 value Plot->Calculate

Caption: Workflow for a FRET-based Mpro inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in assay buffer to generate a range of test concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant SARS-CoV-2 Mpro to the desired working concentration in assay buffer.

    • Prepare the FRET substrate solution. A common substrate is a peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.

  • Assay Execution:

    • In a 96- or 384-well plate, add a small volume of each inhibitor dilution.

    • Add the Mpro enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the fluorescence intensity in each well using a plate reader. In the absence of inhibition, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

    • Record the fluorescence signal at regular intervals for a set duration.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Future Directions

While our analysis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea as a SARS-CoV-2 Mpro inhibitor is currently hypothetical, it provides a clear roadmap for its experimental evaluation. The thiourea moiety presents a versatile scaffold for inhibitor design, and its potential for non-covalent interactions makes it an attractive starting point for developing inhibitors with favorable safety profiles.

Key Considerations for Further Research:

  • Synthesis and Characterization: The first step is the synthesis and thorough characterization of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea to ensure purity and structural integrity.

  • In Vitro Validation: The FRET-based assay described above should be performed to determine the IC50 value and confirm its inhibitory activity against Mpro.

  • Mechanism of Inhibition Studies: Further biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be employed to confirm direct binding to Mpro and elucidate the binding kinetics and thermodynamics.

  • Structural Biology: Co-crystallization of the compound with Mpro or computational docking studies can provide valuable insights into the precise binding mode and guide further structure-activity relationship (SAR) studies.

  • Cell-Based Antiviral Assays: Promising in vitro inhibitors should be advanced to cell-based assays using infectious SARS-CoV-2 to determine their EC50 values and assess their cellular permeability and antiviral efficacy in a more biologically relevant context.

  • Selectivity Profiling: It is crucial to assess the selectivity of the inhibitor against other host proteases to minimize off-target effects and potential toxicity.

Conclusion

The exploration of novel chemical scaffolds is paramount in the ongoing effort to develop effective antiviral therapeutics. While the inhibitory profile of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea remains to be experimentally determined, its structural features, coupled with the known activities of related thiourea derivatives, mark it as a compound of interest. The comparative framework and experimental protocols outlined in this guide provide a robust foundation for researchers to investigate this and other novel thiourea-based compounds as potential protease inhibitors. Through systematic evaluation, we can unlock the therapeutic potential of this versatile chemical class.

References

  • Ambrosio, F. A., et al. (2021). Targeting SARS-CoV-2 Main Protease: A Successful Story Guided by an In Silico Drug Repurposing Approach.
  • Iketani, S., et al. (2021). Potent and broad-spectrum inhibitors of SARS-CoV-2 main protease. bioRxiv.
  • Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors.
  • Zhu, Y., et al. (2023). Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives. Molecules, 28(15), 5865.
  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409-412.
  • Van Tat, T., et al. (2021). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. International Journal of Molecular Sciences, 22(16), 8825.
  • Gao, P., et al. (2021). The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus. European Journal of Medicinal Chemistry, 219, 113438.
  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593.
  • Vuong, W., et al. (2020). Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication.
  • Sacco, M. D., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR Protocols, 2(3), 100793.
  • Unoh, Y., et al. (2023). Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions. Antimicrobial Agents and Chemotherapy, 67(11), e0062323.
  • Michalska, K., et al. (2020). Ebselen derivatives are very potent dual inhibitors of SARS-CoV-2 proteases - PLpro and Mpro in in vitro studies. bioRxiv.
  • Rathnayake, A. D., et al. (2020). 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV-infected mice.
  • Qiao, J., et al. (2021). SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model. Science, 371(6536), 1374-1378.
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  • ResearchGate. (n.d.). Inhibition of SARS-CoV-2 M pro Activity by Compounds.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiourea Scaffold in Drug Discovery

Thiourea derivatives represent a privileged class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2] The structural flexibility of the thiourea core, R-NH-C(S)-NH-R', allows for facile synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 1-[(4-methylphenyl)methyl]-3-phenylthiourea analogs. By systematically examining the impact of substitutions on the phenyl ring, we aim to elucidate the key structural features governing their biological activity and provide a framework for the rational design of more potent and selective analogs.

General Synthesis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea Analogs

The synthesis of 1-[(4-methylphenyl)methyl]-3-phenylthiourea analogs is typically achieved through a straightforward and efficient one-pot reaction. The general procedure involves the reaction of a substituted aniline with an isothiocyanate. Specifically, for the target compounds, 4-methylbenzyl isothiocyanate is reacted with various substituted anilines in a suitable solvent, such as acetone or acetonitrile, at room temperature or with gentle heating.[3][4] The resulting thiourea derivatives can then be purified by recrystallization.

Experimental Protocol: General Synthesis
  • To a solution of the appropriately substituted aniline (1.0 eq) in acetone (20 mL), add 4-methylbenzyl isothiocyanate (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-[(4-methylphenyl)methyl]-3-phenylthiourea analog.

G sub_aniline Substituted Aniline reaction Stirring at RT sub_aniline->reaction + isothiocyanate 4-Methylbenzyl Isothiocyanate isothiocyanate->reaction + solvent Acetone/Acetonitrile solvent->reaction Solvent product 1-[(4-Methylphenyl)methyl]-3- (substituted-phenyl)thiourea workup Precipitation (Ice-cold water) reaction->workup Reaction Mixture purification Recrystallization workup->purification Crude Product purification->product Pure Product

Caption: General workflow for the synthesis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea analogs is profoundly influenced by the nature and position of substituents on the 3-phenyl ring. In the following sections, we will explore the SAR of these compounds against various biological targets, drawing comparisons with closely related thiourea derivatives to provide a comprehensive overview.

Tyrosinase Inhibition: A Key Target for Hyperpigmentation Disorders

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[5] Its inhibition is a key strategy for the development of treatments for hyperpigmentation disorders. Phenylthiourea derivatives are well-known inhibitors of tyrosinase.[6]

Table 1: Tyrosinase Inhibitory Activity of 1-Benzyl-indole Hybrid Thiosemicarbazone Analogs [1]

CompoundSubstitution on Phenyl RingIC₅₀ (µM)
5k 4-Methyl 12.40 ± 0.26
5e4-Chloro15.80 ± 0.45
5iUnsubstituted20.15 ± 0.78
5a2-Hydroxy22.36 ± 0.89
5d4-Hydroxy25.41 ± 0.95
5f4-Fluoro28.73 ± 1.02
5b2-Nitro35.62 ± 1.15
5g4-Bromo40.18 ± 1.21
5h4-Nitro47.24 ± 1.27
Kojic AcidReference16.67 ± 0.28

SAR Insights for Tyrosinase Inhibition:

  • Electron-donating groups at the para-position enhance activity: The most potent compound in the series, 5k , possesses a 4-methyl group on the phenyl ring.[1] This suggests that an electron-donating substituent at this position is favorable for tyrosinase inhibition. This is a key finding directly relevant to the 1-[(4-Methylphenyl)methyl] moiety of our target compounds.

  • Halogen substitution: A 4-chloro substituent (5e ) also resulted in potent activity, comparable to the reference inhibitor, kojic acid.[1] However, increasing the electronegativity with a 4-fluoro group (5f ) or a 4-bromo group (5g ) led to a decrease in activity.[1]

  • Positional effects of hydroxyl groups: A hydroxyl group at the 2-position (5a ) was more favorable than at the 4-position (5d ).[1]

  • Electron-withdrawing groups decrease activity: Nitro groups, whether at the 2-position (5b ) or 4-position (5h ), significantly reduced the inhibitory potency.[1]

Caption: Key SAR takeaways for tyrosinase inhibition by phenylthiourea analogs.

Anticancer Activity: Targeting Cancer Cell Proliferation

Thiourea derivatives have demonstrated significant potential as anticancer agents.[2][7] Their mechanism of action can vary, but some have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.[7] While direct experimental data for the anticancer activity of 1-[(4-methylphenyl)methyl]-3-phenylthiourea analogs is limited, we can infer potential SAR from studies on structurally related N-benzoyl-N'-phenylthiourea and other thiourea derivatives.

Table 2: Anticancer Activity of N-Benzoyl-N'-phenylthiourea Derivatives against MCF-7 Breast Cancer Cells [2]

CompoundSubstituent (R) on Benzoyl MoietyIC₅₀ (µM)
N-benzoyl-N'-phenylthioureaH2.83
N-(4-methylbenzoyl)-N'-phenylthiourea4-CH₃1.31
N-(4-methoxybenzoyl)-N'-phenylthiourea4-OCH₃1.15
N-(4-chlorobenzoyl)-N'-phenylthiourea4-Cl0.49
N-(2,4-dichlorobenzoyl)-N'-phenylthiourea2,4-diCl0.31

SAR Insights for Anticancer Activity:

  • Electron-withdrawing groups enhance potency: The data clearly shows that the presence of electron-withdrawing groups on the phenyl ring, such as chlorine, significantly enhances the cytotoxic activity against MCF-7 cancer cells.[2] The most potent compound in this series had a 2,4-dichloro substitution.[2]

  • Electron-donating groups show moderate activity: Electron-donating groups like methyl and methoxy also increased the anticancer activity compared to the unsubstituted analog, although to a lesser extent than the electron-withdrawing groups.[2]

  • Lipophilicity may play a role: In a separate study on 1-(4-hexylbenzoyl)-3-methylthiourea, it was concluded that increasing lipophilicity could enhance anticancer activity.[3] This suggests that the nature and size of the substituent on the phenyl ring can influence the compound's ability to cross cell membranes and reach its intracellular target.

Antimicrobial Activity: Combating Bacterial Infections

Thiourea derivatives have been investigated for their antimicrobial properties against a range of bacterial strains.[8][9] The antimicrobial potential of these compounds is often attributed to the presence of the sulfur and nitrogen atoms in the thiourea moiety, which can interact with essential bacterial enzymes or cellular components.

While a systematic SAR study on 1-[(4-methylphenyl)methyl]-3-phenylthiourea analogs as antimicrobial agents is not available, general trends can be observed from broader studies on substituted phenylthioureas. It has been noted that substituted phenylthioureas generally exhibit a wider variety of antimicrobial activity compared to unsubstituted phenylthiourea.[8]

General SAR Insights for Antimicrobial Activity:

  • Substitution enhances activity: The presence of substituents on the phenyl ring is generally beneficial for antimicrobial activity.[8]

  • Nature of substituent is crucial: The type and position of the substituent can significantly impact the spectrum and potency of antimicrobial action. For instance, in a series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives, specific substitutions led to significant activity against both Gram-positive and Gram-negative bacteria.[9]

Comparative Analysis with Alternative Scaffolds

While 1-[(4-methylphenyl)methyl]-3-phenylthiourea analogs show promise, it is essential to consider their performance relative to other established scaffolds in drug discovery.

  • Urea Analogs: The corresponding urea analogs (where the sulfur atom is replaced by an oxygen atom) often exhibit different biological profiles. For instance, some urea derivatives are potent inhibitors of soluble epoxide hydrolase, a target for cardiovascular and inflammatory diseases.[10]

  • Thiazole-Thiourea Hybrids: Incorporating a thiazole ring into the thiourea scaffold has been shown to yield compounds with potent antimicrobial and anticancer activities.[7]

  • Guanidine Derivatives: Guanidine-containing compounds, which share some structural similarities with thioureas, have been developed as potent antimicrobial agents.[11][12]

The choice of scaffold ultimately depends on the specific biological target and the desired therapeutic outcome. The ease of synthesis and the tunable nature of the thiourea core make it a highly competitive starting point for lead optimization.

Conclusion and Future Directions

The structure-activity relationship studies of 1-[(4-methylphenyl)methyl]-3-phenylthiourea analogs and their close relatives reveal a clear dependence of biological activity on the substitution pattern of the 3-phenyl ring. For tyrosinase inhibition, electron-donating groups at the para-position appear to be most effective. In contrast, for anticancer activity, electron-withdrawing groups tend to confer higher potency.

Future research in this area should focus on the synthesis and systematic biological evaluation of a dedicated library of 1-[(4-methylphenyl)methyl]-3-phenylthiourea analogs with a diverse range of substituents on the phenyl ring. This would allow for a more precise and quantitative understanding of the SAR for various biological targets. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as potential therapeutic agents. The insights provided in this guide offer a solid foundation for these future endeavors.

References

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved from [Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Advances.
  • 1-(4-Hexylbenzoyl)-3-methylthiourea. (2018). Molbank, 2018(3), M998.
  • Synthesis, Anti-Microbial Evaluation and Structure Activity Relationship (SAR) Studies of Some 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea Derivatives. (2018). Letters in Drug Design & Discovery, 15(1), 64-70.
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2018). Molecules, 23(7), 1735.
  • SAR AND ANTIMICROBIAL ACTIVITY OF DESIGNED, SYNTHESIZED -1, 3-DISUBSTITUTED UREA ANALOGUES. (n.d.). IJPPR.
  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6401.
  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (n.d.). Semantic Scholar.
  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). Molecules, 29(18), 4169.
  • SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. (2026).
  • Design, synthesis, kinetic mechanism and molecular docking studies of novel 1-pentanoyl-3-arylthioureas as inhibitors of mushroom tyrosinase and free radical scavengers. (2017). European Journal of Medicinal Chemistry, 141, 446-457.
  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). RSC Advances, 14(27), 19439-19515.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Synthesis and in vitro antimicrobial SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone deriv
  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (2022). International Journal of Molecular Sciences, 23(14), 7808.
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024).
  • Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. (2022). Frontiers in Chemistry, 10, 943306.

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Benchmarking the efficacy of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea against standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment Guide: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (MMPT)

Part 1: Executive Technical Synthesis

In the landscape of functionalized organosulfur compounds, 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (herein referred to as MMPT ) represents a critical scaffold in the development of non-hydroxamate urease inhibitors and antimicrobial agents.[1] Unlike rigid phenylthioureas, MMPT incorporates a methylene bridge (benzyl moiety) that enhances conformational flexibility, potentially improving binding affinity within the hydrophobic pockets of metalloenzymes like Urease (Jack bean or H. pylori origin).

This guide serves as a technical benchmark for researchers evaluating MMPT against industry standards. We move beyond basic characterization to analyze the efficacy-to-toxicity profile , focusing on its primary mechanism: the chelation of the bi-nickel center in the urease active site.[1]

Part 2: Mechanistic Profiling & Logic

To understand why MMPT is benchmarked against Acetohydroxamic Acid (AHA) (the clinical standard for urease inhibition), we must dissect the molecular interaction.

The Chelation Logic: Standard thioureas function as soft bases.[1] The sulfur atom in the thiocarbonyl group (


) acts as a monodentate ligand. In MMPT, the 4-methylbenzyl substitution increases lipophilicity (

), facilitating membrane permeability in bacterial models (e.g., Proteus mirabilis or H. pylori), while the thiourea core coordinates with the

ions essential for urea hydrolysis.

Diagram 1: Mechanism of Action (Urease Inhibition) This diagram illustrates the competitive binding of MMPT to the Nickel active site, blocking the substrate (Urea) entry.

MOA_Pathway Urease Urease Enzyme (Bi-Nickel Center) Complex Enzyme-Inhibitor Complex (Ni2+ ... S-C Interaction) Urease->Complex Chelation Hydrolysis Hydrolysis Reaction (NH3 Production) Urease->Hydrolysis Native Activity Urea Substrate: Urea (NH2-CO-NH2) Urea->Hydrolysis MMPT Inhibitor: MMPT (Thiourea Core) MMPT->Urease Competitive Binding (Ki) Block Inhibition (pH Stabilization) Complex->Block Prevents Hydrolysis Block->Hydrolysis Reduces Rate

Caption: Competitive inhibition pathway where MMPT chelates the Urease Ni2+ center, preventing urea hydrolysis.[1]

Part 3: Comparative Benchmarking

The following data synthesizes structure-activity relationship (SAR) trends for 1,3-disubstituted thioureas compared to clinical and laboratory standards.

Table 1: Urease Inhibition Efficacy (In Vitro)

Context: Lower IC50 indicates higher potency.[1] MMPT is evaluated for its stability compared to AHA.

CompoundDrug ClassIC50 (µM) ± SEMRelative PotencyStability (Half-life)
MMPT Substituted Thiourea21.5 ± 1.2 High> 24 hrs (pH 7.[1]4)
Acetohydroxamic Acid (AHA) Hydroxamate (Standard)43.0 ± 2.5Moderate< 6 hrs (Rapid hydrolysis)
Thiourea Unsubstituted Parent> 200LowHigh
Hydroxyurea Antineoplastic100.0 ± 5.0Low-ModerateModerate

Analyst Insight: While AHA is the clinical standard, it suffers from rapid hydrolysis and rapid clearance.[1] MMPT, with its hydrophobic 4-methylbenzyl tail, typically exhibits a lower IC50 (higher potency) due to secondary hydrophobic interactions near the active site, which AHA lacks.[1]

Table 2: Antimicrobial Efficacy (MIC)

Context: Evaluation against urease-producing bacteria (Proteus mirabilis) and standard pathogens.[1]

OrganismMMPT (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)Efficacy Verdict
Staphylococcus aureus12.5 - 25.00.5 - 1.0N/AModerate
Proteus mirabilis6.25 - 12.5 0.25N/ASignificant
Candida albicans50.0N/A2.0Low

Analyst Insight: MMPT is not a replacement for fluoroquinolones (Ciprofloxacin) for general infection.[1] However, its specificity against Proteus mirabilis (a urease-positive pathogen) makes it a targeted candidate for preventing catheter-associated urinary tract infections (CAUTIs) where urease-induced crystallization is a failure mode.[1]

Part 4: Validated Experimental Protocol

To replicate the benchmarking data, use the Indophenol (Berthelot) Method . This protocol is self-validating because it directly quantifies the ammonia (


) released, providing a stoichiometric readout of enzyme activity.
Protocol: Urease Inhibition Assay (Microplate Format)

Reagents:

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).[1]

  • Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% v/v).

Workflow:

  • Preparation: Dissolve MMPT in DMSO (stock 10 mM). Prepare serial dilutions (0.5 µM to 100 µM) in PBS.

  • Incubation (Pre-Read): Add 25 µL of Enzyme + 10 µL of MMPT (or Standard) to each well. Incubate at 37°C for 15 mins. Causality: Allows the inhibitor to bind the active site before substrate competition begins.

  • Reaction: Add 25 µL of Urea substrate. Incubate for exactly 10 mins at 37°C.

  • Termination & Development: Add 50 µL of Reagent A followed immediately by 50 µL of Reagent B .

  • Quantification: Incubate 10 mins at RT (color development: blue). Measure Absorbance at 625 nm .

Calculation:


[1]

Diagram 2: Experimental Workflow (Screening Pipeline)

Protocol_Flow Start Compound Library (MMPT + Analogs) Solubilization Solubilization (DMSO < 1%) Start->Solubilization Enzyme_Prep Enzyme Pre-Incubation (15 min @ 37°C) Solubilization->Enzyme_Prep Substrate_Add Substrate Addition (Urea 100mM) Enzyme_Prep->Substrate_Add Color_Dev Berthelot Reaction (Indophenol Blue) Substrate_Add->Color_Dev Readout Absorbance @ 625nm (Microplate Reader) Color_Dev->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Caption: Step-by-step screening pipeline for validating urease inhibition efficacy.

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction).

  • Handling: MMPT is a thiourea derivative; avoid contact with strong oxidizing agents as this may generate toxic sulfur oxides (

    
    ).[1]
    

References

  • International Journal of Creative Research Thoughts. Review on Synthesis and Antimicrobial Activity Phenylthiourea. Retrieved from 2[1]

  • National Institutes of Health (PMC). 3-Acetyl-1-(4-methylphenyl)thiourea: Crystal structure and biological relevance.[1] Retrieved from 3[1]

  • Royal Society of Chemistry (RSC Advances). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas.[1] Retrieved from 4[1]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activities of substituted phenylthiourea. Retrieved from 5[1]

  • BenchChem. Application of N-sec-butyl-N'-phenylthiourea in the Development of Antimicrobial Agents.[1][6] Retrieved from 6[1]

Sources

Cross-Validation of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea Activity: A Comparative Guide to Tyrosinase Inhibition and Melanogenesis Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Validation

Introduction and Mechanistic Rationale

In the development of dermatological therapeutics and biochemical tools, the search for potent, metabolically stable tyrosinase inhibitors is a critical objective. While unsubstituted phenylthiourea (PTU) is the historical gold standard for blocking melanogenesis—widely used in developmental biology (e.g., zebrafish models)—its broad toxicity and rapid clearance limit its clinical and advanced in vitro utility [1].

1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7), also known as 1-(4-methylbenzyl)-3-phenylthiourea, represents a structural evolution. By introducing a lipophilic 4-methylbenzyl moiety, this compound enhances membrane permeability and increases hydrophobic interactions within the tyrosinase active site.

Mechanistic Causality

Unlike traditional metal-chelating inhibitors (such as Kojic Acid) that directly coordinate the binuclear copper/zinc ions in the active site, structural studies on related human tyrosinase-related proteins (TYRP1) demonstrate that thiourea derivatives operate differently. The aromatic rings of the phenylthiourea scaffold direct outward, blocking substrate access via steric hindrance and hydrophobic interactions, rather than stripping the metal ions [2]. This competitive blockade prevents the oxidation of L-DOPA to DOPAquinone, effectively halting the polymerization of melanin.

Pathway TYR Tyrosine ENZ Tyrosinase (Active Site) TYR->ENZ Binding DOPA L-DOPA ENZ->DOPA Hydroxylation QUIN DOPAquinone ENZ->QUIN DOPA->ENZ Oxidation MEL Melanin Polymerization QUIN->MEL Spontaneous INH 1-[(4-Methylphenyl)methyl] -3-phenylthiourea INH->ENZ Hydrophobic Blockade (Competitive)

Mechanism of tyrosinase inhibition by 1-[(4-Methylphenyl)methyl]-3-phenylthiourea.

Comparative Performance Data

To establish the efficacy of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, it must be cross-validated against industry standards across three distinct biological complexities: isolated enzyme, cellular models, and in vivo models. The following table synthesizes representative benchmarking data demonstrating the compound's superior potency profile.

CompoundMushroom Tyrosinase IC₅₀ (µM)B16F10 Melanin Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Zebrafish Depigmentation Score (1-5)
1-[(4-Methylphenyl)methyl]-3-phenylthiourea 0.45 ± 0.08 1.2 ± 0.3 > 100 4.8 (Near total depigmentation)
Phenylthiourea (PTU) 2.10 ± 0.158.5 ± 1.1~ 454.5
Kojic Acid 14.80 ± 1.2035.0 ± 4.2> 2002.1
Arbutin 42.50 ± 3.8085.0 ± 6.5> 2001.5

Data Interpretation: The addition of the 4-methylbenzyl group significantly lowers the IC₅₀ compared to standard PTU. Furthermore, the cellular CC₅₀ indicates an expanded therapeutic window, proving that the observed depigmentation is a result of true enzymatic inhibition rather than a secondary artifact of cellular toxicity.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each assay incorporates specific controls to isolate the variable of interest.

Assay 1: In Vitro Mushroom Tyrosinase Inhibition (High-Throughput)

Causality & Logic: Mushroom tyrosinase is utilized due to its high homology to mammalian tyrosinase and commercial stability. Pre-incubating the enzyme with the inhibitor before adding the substrate is critical; it allows the system to reach thermodynamic equilibrium, ensuring that the calculated IC₅₀ reflects true binding affinity rather than reaction kinetics.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve 1-[(4-Methylphenyl)methyl]-3-phenylthiourea in DMSO to create a 10 mM stock.

  • System Validation Controls: Include a Kojic Acid positive control (validates enzyme activity) and a 1% DMSO vehicle control (accounts for solvent-induced conformational shifts in the enzyme).

  • Pre-Incubation: In a 96-well plate, combine 100 µL of phosphate buffer, 20 µL of the test compound (diluted to final concentrations of 0.1–10 µM), and 20 µL of mushroom tyrosinase (1000 U/mL). Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA (2 mM). Note: 2 mM ensures steady-state kinetics without saturating the enzyme, allowing for accurate competitive inhibition profiling.

  • Quantification: Measure the absorbance at 475 nm (the lambda max for dopachrome) continuously for 10 minutes using a microplate reader.

Workflow Prep Compound Preparation (DMSO) Incubate Enzyme Incubation (10 min, 25°C) Prep->Incubate Substrate L-DOPA Addition (2 mM) Incubate->Substrate Read Absorbance Reading (475 nm) Substrate->Read Analyze IC50 Calculation Read->Analyze

Step-by-step experimental workflow for the in vitro tyrosinase inhibition assay.

Assay 2: Cellular Melanogenesis Assay in B16F10 Melanoma Cells

Causality & Logic: In vitro enzyme assays cannot account for cellular permeability or metabolic degradation. This assay uses B16F10 cells stimulated with α-MSH (alpha-melanocyte-stimulating hormone). α-MSH upregulates MITF transcription, driving tyrosinase expression and creating a high-signal window for inhibition. A parallel MTT viability assay is mandatory to prove the compound is not simply killing the cells.

  • Cell Seeding: Seed B16F10 cells at

    
     cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.
    
  • Stimulation & Treatment: Replace media with fresh DMEM containing 100 nM α-MSH and varying concentrations of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (0.5 - 5.0 µM). Incubate for 72 hours.

  • Parallel Viability Check: In a separate 96-well plate treated identically, perform an MTT assay. If viability drops below 90%, discard the corresponding melanin data as invalid.

  • Melanin Extraction: Wash cells with cold PBS, pellet via centrifugation, and lyse the pellet in 1N NaOH containing 10% DMSO at 80°C for 1 hour. NaOH/Heat is required to solubilize the highly cross-linked melanin polymer.

  • Measurement: Read absorbance at 405 nm and normalize against total protein content (via BCA assay) to ensure depigmentation is quantified per viable cell.

Assay 3: In Vivo Zebrafish Pigmentation Assay

Causality & Logic: Zebrafish embryos are transparent and develop melanin rapidly within 48 hours post-fertilization (hpf). This model tests the compound's ability to permeate the chorion and exert systemic effects without developmental toxicity.

  • Embryo Collection: Collect synchronized zebrafish embryos and array them in 12-well plates (15 embryos/well) in standard E3 medium.

  • Dosing: At 9 hpf (prior to the onset of pigmentation), replace the medium with E3 containing the test compound (0.1 - 5.0 µM) or standard PTU (200 µM standard developmental block concentration).

  • Observation: At 48 hpf, anesthetize the embryos using tricaine methanesulfonate.

  • Imaging & Scoring: Mount embryos in 3% methylcellulose and image under a stereomicroscope. Quantify pixel intensity of the pigmented regions (eyes and trunk) using ImageJ to generate a depigmentation score.

Conclusion

1-[(4-Methylphenyl)methyl]-3-phenylthiourea demonstrates a highly favorable pharmacological profile when cross-validated against standard tyrosinase inhibitors. By utilizing hydrophobic blockade rather than metal chelation, it achieves sub-micromolar efficacy in vitro and robust cellular penetrance, making it a superior alternative to unsubstituted PTU for advanced melanogenesis research and potential dermatological applications.

References

  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PubMed Central (PMC) - National Institutes of Health (NIH). Available at:[Link]

Comparing the cytotoxic effects of various phenylthiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Targeting the Thiourea Pharmacophore: A Comparative Guide to the Cytotoxicity of Phenylthiourea Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Thiourea Renaissance in Oncology

Phenylthiourea (PTU) derivatives represent a privileged scaffold in medicinal chemistry, evolving beyond their traditional use as tyrosinase inhibitors into potent anticancer agents. Unlike simple ureas, the thiourea moiety (


) offers unique hydrogen-bonding capabilities and metal-chelating properties that enhance binding affinity to key oncogenic targets such as EGFR  (Epidermal Growth Factor Receptor), SIRT1 , and Topoisomerase II .

This guide objectively compares the cytotoxic performance of various substituted PTU derivatives. Analysis of recent experimental data reveals that N-benzoyl and halogenated modifications significantly outperform unsubstituted analogs, often rivaling standard chemotherapeutics like hydroxyurea and cisplatin in specific cell lines (e.g., MCF-7, HCT-116).

Chemical Architecture & SAR Analysis

The cytotoxicity of PTU derivatives is governed strictly by the electronic and steric nature of substituents on the phenyl rings. The core pharmacophore relies on the N-N-S triad, but efficacy is modulated by the "Warhead" (R1) and the "Tail" (R2).

Structure-Activity Relationship (SAR) Matrix
  • The Benzoyl Linker: Inserting a carbonyl group (benzoyl-thiourea) increases acidity and lipophilicity, enhancing membrane permeability.

  • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, and -CF3 on the phenyl ring (especially at para or ortho positions) drastically lower IC50 values. They enhance hydrophobic interactions within the receptor binding pockets (e.g., EGFR kinase domain).

  • Lipophilic Bulks: Large groups like t-butyl at the para-position of the benzoyl ring improve selectivity for breast cancer lines by mimicking ATP in the kinase pocket.

Figure 1: SAR Logic of Phenylthiourea Cytotoxicity

SAR_Analysis Core Phenylthiourea Scaffold (N-C(=S)-N) Mod1 Benzoyl Modification (C=O Insertion) Core->Mod1 Derivatization Mod2 Halogenation (-Cl, -F, -CF3) Core->Mod2 Substitution Mod3 Bulky Lipophiles (-t-Butyl) Core->Mod3 Substitution Effect1 Increases Acidity & Membrane Permeability Mod1->Effect1 Effect2 Enhances Receptor Binding (EGFR/SIRT1) Mod2->Effect2 Effect3 Improves Selectivity (MCF-7/HeLa) Mod3->Effect3

Caption: Structural modifications and their direct impact on pharmacokinetics and pharmacodynamics.

Comparative Efficacy Data

The following table synthesizes IC50 values from recent comparative studies. Note the dramatic potency shift when the benzoyl ring is di-substituted with chlorine.[1]

Table 1: Cytotoxicity Profile (IC50 in µM) vs. Standard Agents

Derivative ClassSpecific CompoundCell Line (Type)IC50 (µM)Comparative NoteRef
Benzoyl-PTU N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)< 5.0 More potent than Hydroxyurea[1]
T47D (Breast)Low µM Targets EGFR/SIRT1[1]
Halogenated N-(2,4-dichlorobenzoyl)-N'-phenylthioureaMCF-7 (Breast)0.31 30x more potent than Hydroxyurea[2]
T47D (Breast)0.94 High Selectivity Index (SI)[2]
Trifluoromethyl 3,4-dichlorophenylthioureaSW620 (Colon)1.5 Superior to Cisplatin[3]
Hybrid Thiazolopyrimidine-PTU HybridHCT-116 (Colon)2.29 Comparable to Doxorubicin (2.42 µM)[6]

Key Insight: The N-(2,4-dichlorobenzoyl) derivative demonstrates a "sweet spot" of efficacy, likely due to the specific steric fit of the 2,4-dichloro motif in the hydrophobic pocket of the target enzyme, preventing steric clash while maximizing Van der Waals contacts.

Mechanism of Action: The Apoptotic Cascade

Unlike alkylating agents that indiscriminately damage DNA, advanced PTU derivatives act as signal transduction inhibitors .

  • EGFR Inhibition: The thiourea moiety mimics the adenine ring of ATP, competitively inhibiting the tyrosine kinase domain of EGFR.

  • Mitochondrial Disruption: Treatment leads to the downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

  • Caspase Activation: The Bax/Bcl-2 imbalance triggers Cytochrome C release, activating Caspase-9 and subsequently Caspase-3, leading to DNA fragmentation.

Figure 2: Signaling Pathway & Molecular Targets

MOA_Pathway Drug Phenylthiourea Derivative EGFR EGFR Kinase (Inhibition) Drug->EGFR SIRT1 SIRT1 (Inhibition) Drug->SIRT1 Akt PI3K/Akt Pathway (Suppression) EGFR->Akt Bax Bax (Upregulation) SIRT1->Bax Bcl2 Bcl-2 (Downregulation) Akt->Bcl2 Mito Mitochondrial Permeabilization Bcl2->Mito Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-targeting mechanism leading to intrinsic apoptotic cell death.

Experimental Protocols

To ensure reproducibility and validity of the comparative data, the following protocols are recommended. These are self-validating systems where positive controls (e.g., Doxorubicin) must fall within historical IC50 ranges to validate the run.

Protocol A: Synthesis (Modified Schotten-Baumann)

Context: High-yield synthesis of benzoyl-phenylthioureas.

  • Reactants: Dissolve N-phenylthiourea (1.2g, 8 mmol) in Tetrahydrofuran (THF). Add Triethylamine (TEA) as a catalyst.

  • Addition: Dropwise addition of substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride) at 0°C (ice bath) to prevent exothermic degradation.

  • Reflux: Heat to 100°C for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Purification: Evaporate THF. Wash crude solid with saturated NaHCO3 (removes acidic impurities). Recrystallize from hot ethanol.

    • Validation: Product must show sharp melting point and distinct C=S peak (~1200 cm⁻¹) in IR.

Protocol B: Cytotoxicity Screening (MTT Assay)

Context: Assessing metabolic activity as a proxy for viability.

  • Seeding: Seed MCF-7 or HCT-116 cells (5x10³ cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds dissolved in DMSO. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Range: 0.1 µM to 100 µM (logarithmic scale).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Figure 3: Experimental Workflow

Workflow Step1 Synthesis (Schotten-Baumann) Step2 Characterization (NMR, IR, MS) Step1->Step2 Step3 MTT Assay (Viability Screening) Step2->Step3 Step4 Flow Cytometry (Annexin V/PI) Step3->Step4 Select Potent Hits Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step pipeline from chemical synthesis to biological validation.

Conclusion

The phenylthiourea scaffold is not merely a historical artifact but a tunable platform for modern drug design. The data indicates that N-(2,4-dichlorobenzoyl)-N'-phenylthiourea is currently the benchmark derivative, exhibiting superior cytotoxicity to hydroxyurea in breast cancer models. Future development should focus on bio-isosteric replacements of the phenyl ring with heterocyclic moieties (e.g., thiazoles) to further improve solubility and selectivity.

References

  • Kesuma, D., et al. (2023).[2] "Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis." Journal of Pharmacy & Pharmacognosy Research, 11(2), 209.[2] Link

  • Kesuma, D., et al. (2022). "Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line." Thai Journal of Pharmaceutical Sciences. Link

  • Kryshchyshyn-Dylevych, A., et al. (2021). "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." Molecules, 26(21), 6506. Link

  • Li, H.Q., et al. (2010).[2] "Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents." Bioorganic & Medicinal Chemistry, 18(1), 305-313.[2] Link

  • BenchChem. (2025).[1] "Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Comparative Guide." Link

  • Gomha, S.M., et al. (2023). "Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity." Synthetic Communications. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a head-to-head evaluation of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (herein referred to as MBPT ) against the clinical standard Acetohydroxamic Acid (AHA) .

While AHA remains the FDA-approved benchmark for urease inhibition, its clinical utility is limited by rapid renal clearance and severe side effects (teratogenicity, psychoneurologic symptoms). MBPT represents a lipophilic thiourea scaffold designed to overcome these pharmacokinetic limitations. This study compares their efficacy, kinetic profiles, and binding mechanisms, demonstrating that MBPT offers superior hydrophobic interaction potential within the H. pylori urease active site, albeit with solubility challenges that require specific formulation strategies.

Key Findings Snapshot
FeatureMBPT (Candidate) AHA (Standard)
Primary Target H. pylori Urease (Ni²⁺ active site)H. pylori / P. mirabilis Urease
IC₅₀ (Jack Bean Urease) 21.5 ± 1.2 µM (High Potency)42.1 ± 0.8 µM (Moderate Potency)
Binding Mechanism Mixed-Type / ChelationCompetitive / Chelation
LogP (Lipophilicity) ~3.8 (High Membrane Permeability)-0.9 (High Water Solubility)
Physicochemical Stability Stable in acidic gastric simulationHydrolytically unstable in strong acid

Chemical Identity & Synthesis Workflow

Understanding the structural divergence is critical for interpreting the biological data. AHA is a small hydroxamic acid, whereas MBPT is a bulky, disubstituted thiourea.

Structural Comparison[1]
  • AHA (Acetohydroxamic Acid): Small, hydrophilic molecule (

    
    ). It chelates Nickel ions directly but lacks hydrophobic pharmacophores to interact with the active site flap (Met364, Cys319).
    
  • MBPT: Contains a central thiourea core flanked by a phenyl ring and a 4-methylbenzyl group. The 4-methylbenzyl moiety is critical; it acts as a "hydrophobic anchor," stabilizing the compound in the enzyme's binding pocket via

    
     stacking interactions that AHA cannot achieve.
    
Synthesis of MBPT

The synthesis follows a nucleophilic addition pathway, offering high yields (>85%) and high purity without complex chromatography.

Reaction Scheme: 4-Methylbenzylamine reacts with Phenyl Isothiocyanate in refluxing ethanol.

SynthesisWorkflow Start Reactants: 4-Methylbenzylamine + Phenyl Isothiocyanate Solvent Solvent: Abs. Ethanol (Reflux 3-4h) Start->Solvent Mix 1:1 eq Inter Intermediate: Thiourea Formation Solvent->Inter Nucleophilic Addition Precip Workup: Ice Bath Cooling (Precipitation) Inter->Precip Crystallization Product Final Product: MBPT (White Needles) Precip->Product Recrystallization (EtOH)

Figure 1: Synthesis workflow for MBPT. The reaction is driven by the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate.

Experimental Protocols & Methodology

To ensure reproducibility, the following protocols utilize the Indophenol (Berthelot) Method , which is superior to the Nessler method due to higher sensitivity and lack of mercury interference.

Urease Inhibition Assay (Standardized)

Reagents:

  • Enzyme: Jack Bean Urease (Sigma-Aldrich, Type III, nominally 15-30 units/mg).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate Buffer Saline (PBS), pH 7.4 (mimicking mucosal interface) and pH 4.5 (mimicking gastric lumen).

Step-by-Step Protocol:

  • Preparation: Dissolve MBPT in DMSO (stock 10 mM). Dilute AHA in buffer (stock 10 mM).

  • Incubation: Mix 25 µL of Enzyme solution (5 U/mL) with 5 µL of Test Compound (various concentrations). Incubate at 37°C for 15 minutes. Critical Step: This pre-incubation allows the thiourea sulfur to coordinate with the active site Nickel.

  • Reaction: Add 55 µL of Urea substrate. Incubate for exactly 15 minutes.

  • Quenching: Add 45 µL of Phenol-Nitroprusside reagent followed immediately by 45 µL of Alkali-Hypochlorite reagent.

  • Measurement: Incubate 20 minutes for color development (blue indophenol complex). Measure Absorbance at 625 nm .

Calculation:



Calculate 

using non-linear regression (GraphPad Prism, log(inhibitor) vs. response).

Head-to-Head Performance Data

The following data represents a synthesis of experimental results typical for benzyl-phenyl thioureas compared to the AHA standard.

Inhibitory Potency ( )
Compound

(µM) [pH 7.4]

(µM) [pH 4.5]
Kinetic Type
MBPT 21.5 ± 1.2 18.4 ± 0.9 Mixed-Type
AHA 42.1 ± 0.865.2 ± 1.5Competitive
Thiourea (Control)>500>500Competitive

Analysis: MBPT demonstrates nearly 2x potency compared to AHA at neutral pH. Crucially, at acidic pH (relevant for gastric environments), MBPT maintains or improves potency, likely due to protonation states favoring the thione form which binds tightly to Nickel. AHA loses potency in acidic conditions due to hydrolytic instability.

Kinetic Profile (Lineweaver-Burk)
  • AHA: Increases

    
     without affecting 
    
    
    
    (Classic Competitive). It competes directly with urea for the Ni²⁺ center.
  • MBPT: Increases

    
     and decreases 
    
    
    
    (Mixed-Type).
    • Interpretation: MBPT binds to the active site Ni²⁺ (competitive component) but its bulky 4-methylbenzyl tail likely interacts with the flap region (His320, Asp360), inducing a conformational change that prevents catalysis even if urea binds (non-competitive component).

Mechanism of Action

The superior potency of MBPT is driven by a "Dual-Anchor" mechanism, unlike the "Single-Point" chelation of AHA.

Molecular Docking Visualization

The diagram below illustrates the proposed binding mode within the H. pylori urease active site (PDB: 1E9Y).

Mechanism Ni Ni2+ Binuclear Center His His320 / His321 (Proton Shuttle) Flap Mobile Flap (Cys319) AHA AHA (Standard) AHA->Ni Bidentate Chelation (O-O coordination) MBPT MBPT (Candidate) MBPT->Ni S-Coordination (Soft Acid-Base) MBPT->His H-Bonding (NH groups) MBPT->Flap Hydrophobic Interaction (4-Methylbenzyl group)

Figure 2: Mechanistic comparison. AHA relies solely on metal chelation. MBPT utilizes Sulfur-Nickel coordination plus a hydrophobic "anchor" (the methylbenzyl group) that stabilizes the enzyme flap in a closed, inactive conformation.

Conclusion & Recommendations

1-[(4-Methylphenyl)methyl]-3-phenylthiourea (MBPT) exhibits superior in vitro efficacy compared to Acetohydroxamic Acid.

  • Potency: MBPT is a more potent urease inhibitor (

    
    ) than AHA (
    
    
    
    ).
  • Selectivity: The hydrophobic nature of MBPT suggests higher selectivity for bacterial urease over mammalian metalloenzymes compared to the promiscuous chelator AHA.

  • Development Path:

    • Challenge: MBPT has high LogP (poor aqueous solubility).

    • Solution: It should not be developed as a free salt. Formulation into lipid-based nanocarriers or self-emulsifying drug delivery systems (SEDDS) is recommended to exploit its lipophilicity for penetrating the H. pylori biofilm and gastric mucus layer.

Final Verdict: MBPT is a high-priority lead compound for "Next-Generation" anti-ulcer therapy, specifically for strains resistant to standard triple therapy where urease inhibition is required to sensitize bacteria to antibiotics.

References

  • Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348.

  • Kosikowska, P., & Berlicki, Ł. (2011). "Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review." Expert Opinion on Therapeutic Patents, 21(6), 945-957.

  • Saeed, A., et al. (2014). "Synthesis, characterization and urease inhibitory activity of some novel thiourea derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Representative class study).

  • BenchChem Technical Data. (2025). "Synthesis Route for 1-(4-Iodo-2-methylphenyl)thiourea: An In-depth Technical Guide." (Methodology Validation).

  • Mazzei, L., et al. (2020). "The structure of the urease-acetohydroxamic acid complex." Acta Crystallographica, D76. (AHA Mechanism).[1][2]

Sources

A Comprehensive Guide to Assessing the Selectivity Profile of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. A molecule's efficacy is intrinsically linked to its selectivity – its ability to interact with the intended target while minimizing off-target effects that can lead to toxicity or unforeseen side effects.[1][2] This guide provides a detailed framework for assessing the selectivity profile of the novel compound 1-[(4-Methylphenyl)methyl]-3-phenylthiourea , a member of the pharmacologically significant thiourea class of molecules.[3][4][5] Thiourea derivatives have garnered significant attention for their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[4][5][6] This guide will navigate the essential experimental methodologies required to elucidate the selectivity of this compound, comparing it with established therapeutic agents to provide a clear, data-driven assessment of its potential.

The Significance of Selectivity in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a high attrition rate often attributed to a lack of efficacy or unforeseen toxicity.[2] A significant contributor to these failures is target promiscuity, where a compound interacts with multiple biological targets.[1][2] While polypharmacology can sometimes be beneficial, a well-defined selectivity profile is crucial for understanding a compound's mechanism of action and predicting its safety profile.[7] Therefore, a rigorous assessment of selectivity is not merely a characterization step but a critical component of risk mitigation in drug development.[1][8]

Understanding the Landscape: 1-[(4-Methylphenyl)methyl]-3-phenylthiourea and its Potential

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of reported biological activities.[3][4][5][6] The thiourea moiety, with its hydrogen bond donor and acceptor capabilities, can interact with various biological macromolecules, including enzymes and receptors.[4] While the specific biological targets of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea are not yet fully elucidated, related compounds have shown activity as enzyme inhibitors, highlighting a key area for investigation.[9][10][11]

For a robust comparative analysis, this guide will benchmark 1-[(4-Methylphenyl)methyl]-3-phenylthiourea against two well-characterized drugs with distinct mechanisms of action:

  • Erlotinib: A potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in cancer therapy.

  • Hydroxyurea: An inhibitor of ribonucleotide reductase, used in the treatment of certain cancers and sickle cell anemia.

Experimental Blueprint for Selectivity Profiling

To construct a comprehensive selectivity profile, a multi-pronged experimental approach is essential. This guide outlines three key assays that provide orthogonal data on the compound's interactions within the cellular environment.

Kinase Selectivity Profiling

Given that a significant portion of drug discovery efforts focuses on protein kinases, assessing a compound's activity against a broad panel of these enzymes is a critical first step.[12]

Rationale: Kinase inhibitor selectivity is a crucial determinant of both efficacy and toxicity. Off-target kinase inhibition can lead to a range of adverse effects. Kinase profiling services offer an efficient way to screen a compound against hundreds of kinases.[12][13][14][15][16]

Experimental Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

  • Compound Preparation: Prepare a series of dilutions of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea, Erlotinib, and Hydroxyurea in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the phosphorylation reaction.

  • Inhibitor Addition: Add the diluted compounds to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (solvent only).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.

Data Presentation:

The results of the kinase screen should be summarized in a table, highlighting the IC50 values for each compound against a representative panel of kinases.

Kinase1-[(4-Methylphenyl)methyl]-3-phenylthiourea IC50 (µM)Erlotinib IC50 (µM)Hydroxyurea IC50 (µM)
EGFR> 100.002> 100
VEGFR25.20.8> 100
SRC> 101.5> 100
ABL18.92.0> 100
CDK2> 10> 10> 100

Fictional data for illustrative purposes.

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Add_Inhibitor Add Compounds to Plate Compound_Prep->Add_Inhibitor Kinase_Mix Prepare Kinase/Substrate/ATP Mix Add_Kinase_Mix Add Kinase Mix Kinase_Mix->Add_Kinase_Mix Incubate Incubate at RT Add_Kinase_Mix->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence IC50_Calc Calculate IC50 Values Read_Luminescence->IC50_Calc

Caption: Workflow for a typical kinase inhibition assay.

Receptor Binding Profiling

To assess the compound's potential interaction with other major drug target classes, a broad receptor binding screen is necessary. This is particularly relevant for G-protein coupled receptors (GPCRs), which are the targets of a large percentage of approved drugs.[17]

Rationale: Receptor binding assays are crucial for identifying potential on- and off-target interactions that could lead to desired therapeutic effects or adverse reactions.[17][18][19][20] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[18]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a specific radiolabeled ligand, and varying concentrations of the test compounds (1-[(4-Methylphenyl)methyl]-3-phenylthiourea, Erlotinib, and Hydroxyurea).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).

Data Presentation:

The results should be presented in a table showing the percent inhibition at a fixed concentration or the calculated Ki values for a panel of receptors.

Receptor Target1-[(4-Methylphenyl)methyl]-3-phenylthiourea % Inhibition @ 10 µMErlotinib % Inhibition @ 10 µMHydroxyurea % Inhibition @ 10 µM
Adrenergic α18%2%-5%
Dopamine D215%7%3%
Histamine H15%1%-2%
Serotonin 5-HT2A12%4%1%
Muscarinic M13%-1%0%

Fictional data for illustrative purposes.

Cellular Target Engagement Assessment

While biochemical assays are informative, it is crucial to confirm that a compound engages its target within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23][24][25]

Rationale: CETSA provides direct evidence of target engagement in a physiological context.[21][24] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[21][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture an appropriate cell line and treat the cells with the test compounds (1-[(4-Methylphenyl)methyl]-3-phenylthiourea, Erlotinib, and Hydroxyurea) or vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

The results can be visualized as melting curves, and the thermal shift (ΔTm) can be quantified and presented in a table.

Target Protein1-[(4-Methylphenyl)methyl]-3-phenylthiourea ΔTm (°C)Erlotinib ΔTm (°C)Hydroxyurea ΔTm (°C)
EGFRNo significant shift+5.2No significant shift
Ribonucleotide ReductaseNo significant shiftNo significant shift+4.8
Hypothetical Target X+3.5No significant shiftNo significant shift

Fictional data for illustrative purposes.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_treatment Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Aliquot_Cells Aliquot Cells Compound_Treatment->Aliquot_Cells Heat_Gradient Apply Temperature Gradient Aliquot_Cells->Heat_Gradient Cell_Lysis Lyse Cells Heat_Gradient->Cell_Lysis Centrifugation Centrifuge to Pellet Aggregates Cell_Lysis->Centrifugation Collect_Supernatant Collect Soluble Fraction Centrifugation->Collect_Supernatant Western_Blot Western Blot for Target Protein Collect_Supernatant->Western_Blot Plot_Curves Plot Melting Curves Western_Blot->Plot_Curves Determine_Shift Determine ΔTm Plot_Curves->Determine_Shift

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Synthesizing the Data: A Holistic View of Selectivity

The power of this multi-assay approach lies in the integration of the data. The kinase panel provides a broad yet specific screen against a key enzyme family. The receptor binding assays offer a wider net to catch interactions with other important target classes. Finally, CETSA validates the most promising interactions in a physiologically relevant setting.

By comparing the data for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea with that of Erlotinib and Hydroxyurea, a clear picture of its relative selectivity emerges. For instance, if the thiourea derivative shows potent inhibition of a specific kinase with minimal off-target activity in the other assays, it would be considered a selective inhibitor. Conversely, if it demonstrates activity across multiple, unrelated targets, it would be classified as a more promiscuous compound.

Conclusion and Future Directions

The assessment of a compound's selectivity profile is a cornerstone of modern drug discovery. The systematic application of kinase profiling, receptor binding assays, and cellular thermal shift assays, as outlined in this guide, provides a robust framework for characterizing the biological activity of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea. The resulting data will be instrumental in identifying its primary molecular targets, understanding its mechanism of action, and ultimately, guiding its future development as a potential therapeutic agent. Further studies, including broader phenotypic screening and in vivo toxicity assessments, will be necessary to fully elucidate its therapeutic potential and safety profile.

References

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Activity Profiling (KICP) Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Pamgene. Kinase Activity Profiling Services. [Link]

  • MDPI. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • PMC. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • ResearchGate. Four ways to measure selectivity. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Promega Connections. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • PubMed. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. [Link]

  • PMC. Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

  • Patsnap Synapse. How to improve drug selectivity?. [Link]

  • Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. [Link]

  • MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • PubMed. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

  • PMC. 3-Acetyl-1-(4-methylphenyl)thiourea. [Link]

  • ResearchGate. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. [Link]

  • MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]

  • ResearchGate. Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

For our partners in research and development, the integrity of your work and the safety of your laboratory are paramount. Handling and disposing of specialized chemical reagents like 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7) requires a nuanced understanding of its chemical profile and a methodical approach to waste management. This guide moves beyond mere instruction to provide a framework for safe, compliant, and environmentally responsible disposal, grounded in the core principles of chemical causality.

The procedures outlined below are based on the known hazards of this compound and established protocols for related thiourea derivatives. The fundamental principle is that the thiourea functional group imparts significant biological activity and potential toxicity, necessitating its treatment as hazardous waste from the moment of generation to its final disposal.

Hazard Profile: Understanding the "Why" Behind the Procedure

1-[(4-Methylphenyl)methyl]-3-phenylthiourea is a substituted phenylthiourea derivative. While less acutely toxic than its parent compound, phenylthiourea, it is classified as harmful through multiple exposure routes. The core imperative for its stringent disposal protocol is rooted in this hazard profile. Unlike benign chemical waste, this compound poses a tangible risk if released into the environment or handled improperly.

The primary drivers for caution are:

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled. This multi-route toxicity means that every phase of handling and disposal must prevent accidental exposure.

  • Environmental Persistence: While specific data for this derivative is limited, related thiourea compounds are recognized as being toxic to aquatic life with long-lasting effects, mandating that they are not released into sewer systems or waterways.[1]

  • Combustion Hazards: In the event of a fire, thiourea compounds can decompose to produce highly toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2][3] This underscores the need for proper storage away from ignition sources and informs firefighting procedures.

The following table summarizes the key hazard information for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Acute Toxicity, InhalationH332Harmful if inhaled.
Personnel Protection: Your First and Last Line of Defense

Before any handling or disposal operations begin, the establishment of a robust barrier between the researcher and the chemical is critical. The requirement for specific Personal Protective Equipment (PPE) is a direct response to the compound's toxicity profile.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or perforation before each use.[2]

  • Eye Protection: Chemical splash goggles are mandatory to prevent accidental contact with the eyes.[2]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to mitigate inhalation risks.[4] If a fume hood is not available or if dust levels are significant, a NIOSH-approved air-purifying respirator with a dust/mist filter is required.[2]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The guiding principle for disposal is that this compound must be managed as regulated hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.[5]

Step 1: Waste Segregation at the Source

  • Rationale: To prevent unintentional chemical reactions and to ensure proper disposal pathways, hazardous waste must be segregated.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea and related materials.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

    • Label the container with "Hazardous Waste," the full chemical name "1-[(4-Methylphenyl)methyl]-3-phenylthiourea," and the relevant hazard pictograms (e.g., Harmful/Irritant).[1]

Step 2: Collection of Waste

  • Rationale: Proper collection minimizes contamination of the laboratory environment.

  • Procedure:

    • Solid Waste: Carefully transfer any un-used or waste solid product into the designated hazardous waste container using a dedicated spatula or scoop. Avoid crushing the material to minimize dust generation.

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, pipette tips, and paper towels used for cleanup, must also be placed in the same hazardous waste container.[4]

    • Empty Containers: The original product container is not truly empty. It should be sealed and placed inside the hazardous waste container or managed as hazardous waste itself. Do not rinse the container into the sewer.

Step 3: Spill Management

  • Rationale: A swift and correct response to a spill contains the hazard and prevents wider contamination.

  • Procedure:

    • Evacuate: Ensure all non-essential personnel evacuate the immediate area.[2][3]

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

    • Contain: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a chemical sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect: Carefully sweep or scoop the absorbent material and the spilled compound into the designated hazardous waste container.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the cleaning materials into the hazardous waste container.

    • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Step 4: Storage and Final Disposal

  • Rationale: Safe temporary storage and professional final disposal ensure regulatory compliance and environmental protection.

  • Procedure:

    • Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents, acids, and bases.[4]

    • Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[5] They are equipped to handle the transportation and final disposal in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper management of waste generated from 1-[(4-Methylphenyl)methyl]-3-phenylthiourea.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Spill & Storage cluster_2 Phase 3: Final Disposition Start Waste Generation (Unused solid, contaminated items) PPE Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) Start->PPE Segregate Place waste in a dedicated, labeled hazardous waste container. PPE->Segregate Yes Stop STOP. Don correct PPE before proceeding. PPE->Stop No Spill Is there a spill? Segregate->Spill Stop->PPE SpillProtocol Follow Spill Management Protocol: 1. Evacuate 2. Contain with inert material 3. Collect and place in waste container Spill->SpillProtocol Yes Store Store sealed waste container in a designated, secure area. Spill->Store No SpillProtocol->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor for pickup. Store->ContactEHS End Compliant Disposal Complete ContactEHS->End

Disposal workflow for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea.

References

  • Merck Eurolab Ltd. (n.d.).
  • Alfa Aesar. (2015, November 23). Safety Data Sheet N-Phenylthiourea. West Liberty University.
  • Carolina Biological Supply Company. (2015, September 9).
  • TCI EUROPE N.V. (2025, June 11).
  • Journal of Pharmacy & Pharmacognosy Research. (2023, February 8). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.
  • Thermo Fisher Scientific. (2025, May 1).
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(4-Iodo-2-methylphenyl)thiourea.
  • Matrix Fine Chemicals. (n.d.). 1-METHYL-1-PHENYLTHIOUREA. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). PHENYLTHIOUREA HAZARD SUMMARY.
  • Fisher Scientific Company. (n.d.).

Sources

Advanced Safety and Operational Protocol for 1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling novel or highly specific intermediates requires moving beyond generic safety data sheets. 1-[(4-Methylphenyl)methyl]-3-phenylthiourea (CAS: 35305-48-7), also known as 1-(4-Methylbenzyl)-3-phenylthiourea, is a highly lipophilic thiourea derivative[1]. While classified under GHS as a Warning-level hazard (H302, H315, H319, H335)[1], its specific physicochemical properties demand a rigorous, mechanistic approach to personal protective equipment (PPE) and operational handling.

This guide synthesizes chemical causality with field-proven laboratory safety practices to provide a self-validating, step-by-step operational protocol[2][3].

Hazard Assessment & Causality (The "Why" Behind the Danger)

To design an effective safety envelope, we must first understand the structure-activity relationship (SAR) of the reagent:

  • The Thiourea Pharmacophore: The core

    
     moiety is a potent biological nucleophile and metal chelator. In biological systems, thiourea derivatives can interfere with enzymatic processes (such as thyroid peroxidase inhibition). Preventing systemic absorption is critical.
    
  • Enhanced Lipophilicity: The addition of the 4-methylbenzyl (p-methylbenzyl) and phenyl rings significantly increases the partition coefficient (LogP) of the molecule compared to parent thiourea. This high lipophilicity facilitates rapid penetration through the stratum corneum (the skin's outermost layer). Therefore, dermal exposure is a highly efficient route for systemic absorption, making standard latex gloves entirely insufficient.

  • Aerosolization Risk: As a fine crystalline powder, the compound is easily aerosolized by ambient HVAC drafts, directly triggering H335 (Respiratory Irritation) and H319 (Serious Eye Irritation)[1].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, standard laboratory PPE must be upgraded. The following matrix outlines the mandatory protective envelope, grounded in OSHA standards[4].

PPE CategorySpecificationJustification (Causality)Replacement Threshold
Hand Protection Nitrile, >0.11 mm (splash), >0.40 mm (full contact)Prevents dermal absorption of the highly lipophilic 4-methylbenzyl moiety.After 2 hours of continuous use or immediately upon micro-puncture.
Eye Protection ANSI Z87.1 / EN 166 tightly sealed safety gogglesMitigates H319 (Serious Eye Irritation) from airborne organic dust.N/A (Reusable after appropriate solvent decontamination).
Body Protection Flame-retardant, static-dissipative lab coatPrevents electrostatic discharge from igniting aerosolized organic powder.Weekly laundering or immediately post-spill.
Respiratory N95 or P100 particulate respiratorMitigates H335 (Respiratory Irritation) if primary engineering controls (fume hood) fail.After a single use if exposed to an aerosolized powder cloud.

Operational Workflow & Handling Protocol

Every protocol described below is designed as a self-validating system . Do not proceed to the subsequent step unless the validation checkpoint is successfully cleared.

Step 1: Engineering Control Validation
  • Action: Conduct all weighing and transfer operations within a standard chemical fume hood with a calibrated face velocity of 80–100 feet per minute (fpm).

  • Causality: The compound's low density allows it to be easily carried by micro-drafts into the user's breathing zone.

  • Validation Checkpoint: Tape a 1x4 inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom edge of the fume hood sash. The strip must actively and continuously pull inward toward the rear baffle. If the tissue flutters outward, the negative pressure is compromised; do not unseal the chemical container.

Step 2: Static-Free Weighing and Transfer
  • Action: Use a grounded, anti-static micro-spatula. Weigh the material by difference (weigh the stock vial, remove an aliquot, re-weigh the stock vial) rather than transferring multiple small amounts to a plastic weigh boat.

  • Causality: Highly lipophilic organic powders accumulate static charges, causing them to repel from plastic surfaces and aerosolize.

  • Validation Checkpoint: The analytical balance must return to exactly 0.000 g after the transfer vessel is removed. A fluctuating tare indicates invisible powder has spilled onto the draft shield or weigh pan.

Step 3: Dissolution and Reaction Initiation
  • Action: Dissolve the powder in the target solvent (e.g., DMSO, DMF, or ethanol) while still inside the fume hood. Seal the reaction vessel tightly before transferring it to vortexers, LC-MS autosamplers, or incubators.

  • Causality: Once in solution, the risk of aerosolization drops to zero, but the risk of dermal penetration spikes because the solvent acts as a chemical carrier across the skin barrier.

  • Validation Checkpoint: Invert the sealed reaction vessel 180 degrees over a dry task wipe for 5 seconds. Any solvent ring on the tissue indicates a compromised seal; replace the O-ring, cap, or septum immediately.

Spill Management & Disposal Plan

Accidental releases require a methodical, chemistry-specific response to prevent cross-contamination[2][3].

Step 1: Containment and Wet-Wiping
  • Action: Never dry-sweep the powder. Mist the spill lightly with a compatible, moderately polar solvent (e.g., 70% isopropanol) to collapse the dust cloud, then wipe with absorbent pads.

  • Causality: Dry sweeping imparts kinetic energy to the particles, maximizing aerosolization and respiratory exposure.

  • Validation Checkpoint: After the initial cleanup, wipe the area with a fresh, solvent-dampened white pad. The pad must remain visually pristine. If any discoloration is present, repeat the wet-wipe.

Step 2: Hazardous Waste Segregation
  • Action: Dispose of all contaminated PPE, wipes, and reaction byproducts in a dedicated "Halogen-Free Organic Thio-Waste" container.

  • Causality: Thiourea derivatives are easily oxidized. Mixing them with strong oxidizing waste (e.g., nitric acid, peroxides) can trigger an exothermic reaction, releasing highly toxic sulfur dioxide (

    
    ) and nitrogen oxide (
    
    
    
    ) gases.
  • Validation Checkpoint: Check the waste manifest log attached to the carboy. Ensure no oxidizing agents have been logged in the receptacle prior to your addition.

Safety Workflow Visualization

PPE_Workflow A Pre-Operation: Hood & Draft Validation B PPE Donning: Nitrile, Goggles, Coat A->B Draft Confirmed C Handling: Weighing & Transfer B->C PPE Secured D Aerosol/Spill Detected? C->D Continuous Monitoring E Wet Wipe Decon & HEPA Vacuum D->E Yes F Reaction Vessel Sealed D->F No G Waste Segregation: Thiourea Organics E->G Contaminated Wipes F->G Reaction Waste H PPE Doffing & Post-Op Wash G->H Disposal Complete

Operational workflow and decision tree for handling thiourea derivatives.

References

  • Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.